molecular formula C7H18Cl2N2 B1449870 (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride CAS No. 1400744-18-4

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Cat. No.: B1449870
CAS No.: 1400744-18-4
M. Wt: 201.13 g/mol
InChI Key: WGPVXFHARJYQQA-XCUBXKJBSA-N
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Description

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride (CAS 1400744-18-4) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 7 H 16 N 2 ·2HCl and a high purity of 97.0%, this compound serves as a critical synthetic intermediate, or "building block," for the development of novel active pharmaceutical ingredients (APIs) . Its primary research value lies in its stereospecific structure, which features a defined (R)-configuration at the chiral center. This enantiomeric purity is crucial for studying structure-activity relationships, as different stereoisomers can exhibit vastly different biological activities and metabolic pathways. The compound's structure incorporates both a tertiary amine and a primary aminomethyl group, making it a versatile precursor for constructing more complex molecular architectures. Its primary application is in the discovery and synthesis of potential therapeutics, acting as a key chiral scaffold . Researchers value this compound for its role in asymmetric synthesis. Advanced preparation methods often involve chiral auxiliary techniques, such as the use of tert-butanesulfinamide, to achieve high enantiomeric excess (>99% ee), ensuring the production of a single, desired isomer for critical pharmacological testing . As a standard practice, all handling and use of this chemical must be conducted by qualified professionals in accordance with appropriate laboratory safety protocols. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

[(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVXFHARJYQQA-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] The introduction of chirality to the piperidine ring allows for precise three-dimensional arrangements of substituents, which can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and associated toxicities.[3] (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a prime example of such a chiral building block, valued for its role in constructing complex molecular architectures with therapeutic potential.[4] Its most notable application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs.[5]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, formulation, and application in synthesis.

PropertyValueSource
Chemical Name [(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochlorideBOC Sciences
CAS Number 1400744-18-4Sigma-Aldrich[6]
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol Sigma-Aldrich[6]
Appearance White to off-white solid (predicted)General knowledge
Solubility Expected to be highly soluble in water and polar protic solvents.General knowledge

Synthesis and Salt Formation

The synthesis of this compound is typically achieved through a multi-step process starting from a chiral precursor, commonly (R)-3-(Boc-amino)piperidine. The following workflow outlines a representative synthetic route.

G cluster_0 Synthesis Workflow Start (R)-3-(Boc-amino)piperidine Step1 N-Methylation Start->Step1 e.g., Formaldehyde, Sodium Cyanoborohydride Intermediate1 (R)-1-Methyl-3-(Boc-aminomethyl)piperidine Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 e.g., HCl in Dioxane Intermediate2 (R)-1-Methyl-3-aminomethyl-piperidine (Free Base) Step2->Intermediate2 Step3 Salt Formation Intermediate2->Step3 HCl (e.g., in Ethanol or Ether) End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized representation based on established chemical transformations.

Part A: N-Methylation of (R)-3-(Boc-amino)piperidine

  • To a solution of (R)-3-(Boc-amino)piperidine in a suitable solvent such as methanol, add aqueous formaldehyde.

  • Cool the reaction mixture in an ice bath.

  • Add a reducing agent, such as sodium cyanoborohydride, portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield (R)-1-Methyl-3-(Boc-aminomethyl)piperidine, which can be used in the next step without further purification.

Part B: Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude (R)-1-Methyl-3-(Boc-aminomethyl)piperidine from Part A in a suitable solvent like methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.

  • Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., diethyl ether) to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Core Directive: Understanding the Basic Properties

The basicity of (R)-1-Methyl-3-aminomethyl-piperidine is a critical parameter that dictates its behavior in both chemical reactions and biological systems. As a diamine, its protonation state is pH-dependent and is characterized by two distinct pKa values corresponding to the two amine groups.

Theoretical Considerations of Basicity

(R)-1-Methyl-3-aminomethyl-piperidine possesses two basic nitrogen centers:

  • A tertiary amine within the piperidine ring.

  • A primary amine in the aminomethyl substituent.

The basicity of piperidine itself is significantly higher than that of aromatic amines like pyridine, due to the sp³ hybridization of the nitrogen atom, which makes its lone pair of electrons more available for protonation.[7][8] The N-methyl group is an electron-donating group, which slightly increases the electron density on the ring nitrogen, thus marginally increasing its basicity compared to unsubstituted piperidine. The aminomethyl group at the 3-position is separated from the ring nitrogen by a carbon atom, so its direct electronic effect on the ring nitrogen's basicity is minimal.

Conversely, the basicity of the primary aminomethyl group will be influenced by the proximity of the piperidine ring. It is expected to have a pKa value typical for a primary alkylamine. Therefore, we can predict two distinct pKa values for this molecule, likely in the range of 9-11 for the piperidine nitrogen and 8-10 for the aminomethyl nitrogen.

Experimental Determination of pKa Values

Accurate pKa values must be determined empirically. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two robust methods for this purpose.

This method involves titrating a solution of the diamine dihydrochloride with a strong base and monitoring the pH change.[9][10][11]

Materials and Equipment:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 10 mM.

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The two inflection points in the curve correspond to the two equivalence points. The pH at the halfway point to the first equivalence point is an estimate of pKa₂, and the pH at the point halfway between the first and second equivalence points is an estimate of pKa₁.

    • For greater accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot (ΔpH/ΔV vs. V) and the zero crossings in the second derivative plot (Δ²pH/ΔV² vs. V) will precisely locate the equivalence points.

G cluster_0 Potentiometric Titration Workflow Start Prepare ~10 mM solution of the dihydrochloride salt Step1 Titrate with standardized 0.1 M NaOH Start->Step1 Step2 Record pH after each addition of titrant Step1->Step2 Step3 Plot pH vs. Volume of NaOH Step2->Step3 Step4 Determine equivalence points from the titration curve or its derivatives Step3->Step4 Step5 Calculate pKa values Step4->Step5

Caption: Workflow for pKa determination by potentiometric titration.

This method relies on the principle that the chemical shifts of protons adjacent to the nitrogen atoms will change as a function of the protonation state.[8][12][13][14]

Materials and Equipment:

  • This compound

  • A series of buffer solutions of known pH (e.g., phosphate, borate buffers) prepared in D₂O

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a series of NMR samples by dissolving a small, constant amount of this compound in each of the D₂O buffer solutions with varying pD (pH in D₂O) values.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Identify the signals corresponding to protons on the carbons adjacent to the two nitrogen atoms (e.g., the N-methyl protons, the protons on the carbons alpha to the ring nitrogen, and the methylene protons of the aminomethyl group).

    • Plot the chemical shift (δ) of a chosen proton signal (y-axis) against the pD of the solution (x-axis).

    • The resulting plot will be a sigmoidal curve (or two overlapping sigmoidal curves). The inflection point(s) of the curve(s) correspond to the pKa value(s).

    • The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.

Application in Drug Development: Synthesis of Alogliptin

A primary application of (R)-1-Methyl-3-aminomethyl-piperidine's precursor, (R)-3-aminopiperidine dihydrochloride, is in the synthesis of the DPP-4 inhibitor Alogliptin, used for the treatment of type 2 diabetes.[15][16][17] The chiral piperidine moiety is crucial for the drug's potent and selective inhibition of the DPP-4 enzyme.[5]

G cluster_0 Alogliptin Synthesis Intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Piperidine (R)-3-aminopiperidine dihydrochloride Piperidine->Reaction Base (e.g., K₂CO₃) Alogliptin_FB Alogliptin (Free Base) Reaction->Alogliptin_FB SaltFormation Salt Formation Alogliptin_FB->SaltFormation BenzoicAcid Benzoic Acid BenzoicAcid->SaltFormation Alogliptin_B Alogliptin Benzoate SaltFormation->Alogliptin_B

Caption: Simplified workflow for the synthesis of Alogliptin Benzoate.

In a key step of the synthesis, (R)-3-aminopiperidine dihydrochloride is coupled with a substituted pyrimidinedione intermediate, such as 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, via a nucleophilic aromatic substitution reaction.[17][18] This reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrochloride salt and facilitate the reaction.[17] The resulting Alogliptin free base is then often converted to its benzoate salt for improved stability and formulation properties.[16]

Conclusion

This compound is a valuable chiral building block in pharmaceutical research and development. Its basic properties, governed by the two amine functionalities, are fundamental to its reactivity and application. This guide has provided a theoretical framework for understanding these properties and, crucially, has detailed robust experimental protocols for their empirical determination. By equipping researchers with this knowledge and these methodologies, this document aims to facilitate the effective and informed use of this important synthetic intermediate in the creation of novel therapeutics.

References

An In-Depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a chiral building block of significant interest in modern pharmaceutical development. We will delve into its physicochemical properties, detail a robust synthetic pathway from a common chiral precursor, outline methods for its structural characterization, and explore its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs). The methodologies and claims presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility for researchers and drug development professionals.

Core Compound Profile & Physicochemical Properties

This compound is a derivative of the piperidine heterocyclic system. The molecule's utility is largely defined by its specific stereochemistry (the 'R' configuration at the C3 chiral center) and the presence of two key functional groups: a tertiary amine within the piperidine ring (N-methyl) and a primary aminomethyl group at the C3 position. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in subsequent reaction steps.

The causality behind its importance lies in the piperidine scaffold, which is a privileged structure in medicinal chemistry, frequently found in alkaloids and pharmaceuticals.[1] The specific stereochemistry and functional group placement in this molecule are designed to achieve precise interactions with biological targets, such as the active sites of enzymes.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonym(s) (3R)-1-Methylpiperidine-3-methanamine dihydrochlorideN/A
CAS Number 1400744-18-4[2]
Molecular Formula C₇H₁₈Cl₂N₂Calculated
Molecular Weight 201.14 g/mol [2]
Appearance Expected to be a white to off-white crystalline solidAnalogous to similar compounds[3]
Solubility Expected to be highly soluble in water and polar protic solvents.Inferred from dihydrochloride salt form
Chemical Structure Visualization

The structure presented below illustrates the key features of the molecule: the chiral center at C3, the piperidine ring in its preferred chair conformation, the N-methyl group, and the aminomethyl side chain, along with the associated hydrochloride counter-ions.

Caption: Chemical structure of the target compound.

Synthesis Pathway: A Logic-Driven Approach

The synthesis of enantiomerically pure compounds like this compound necessitates a strategy that introduces or preserves chirality effectively. A common and field-proven approach is to start with a commercially available chiral building block, often referred to as the "chiral pool". For this synthesis, (R)-3-(Boc-amino)piperidine is an excellent starting material as the stereocenter is already established and the Boc (tert-butoxycarbonyl) group provides robust protection for the amine, allowing for selective modification at other sites.[4]

The chosen pathway involves two main transformations:

  • Reductive N-methylation: Introduction of the methyl group onto the secondary amine of the piperidine ring.

  • Boc Deprotection: Removal of the Boc protecting group to liberate the primary amine.

This sequence is logically sound because the Boc group is stable under the conditions required for N-methylation and can be cleanly removed under acidic conditions without affecting the newly formed tertiary amine.

Synthesis Workflow Diagram

synthesis_workflow start (R)-3-(Boc-amino)piperidine (Starting Material) step1 Step 1: Reductive Amination Reagents: Formaldehyde (H₂CO), NaBH(OAc)₃ Solvent: Dichloromethane (DCM) start->step1 intermediate (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate step1->intermediate step2 Step 2: Boc Deprotection Reagent: HCl in Dioxane or Ether Solvent: Methanol intermediate->step2 product (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride (Final Product) step2->product caption caption

Caption: High-level overview of the synthetic strategy.

Structural Elucidation & Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of spectroscopic and analytical techniques is employed in a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

    • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their unique chemical environments. Key expected signals include the N-methyl singlet, distinct multiplets for the diastereotopic protons on the piperidine ring, and signals corresponding to the aminomethyl group. The integration of these signals should correspond to the number of protons (e.g., 3H for the methyl group).

    • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for confirming the enantiomeric excess (e.e.) of the product, ensuring that the 'R' configuration has been retained and no racemization has occurred.

Table 2: Predicted Spectroscopic Data for (R)-1-Methyl-3-aminomethyl-piperidine (as free base, for clarity)

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Rationale / Key Features
N-CH₃~2.2 - 2.4 (singlet)~46 - 48Characteristic singlet for the N-methyl group.
Piperidine Ring CH, CH₂~1.2 - 3.2 (multiplets)~25 - 58Complex, overlapping signals due to the chair conformation and diastereotopic protons.
-CH₂-NH₂~2.5 - 2.8 (doublet)~45 - 47Methylene protons adjacent to the chiral center and the primary amine.
-NH₂Broad singletN/ASignal for the primary amine protons, often broad and exchangeable with D₂O.

Note: Shifts are estimates based on analogous structures. In the dihydrochloride salt form, signals, particularly those for protons alpha to nitrogen atoms, will be shifted downfield. A reference spectrum for the closely related (R)-3-aminopiperidine dihydrochloride can be found for comparison.[1]

Applications in Drug Discovery: The Case of Alogliptin

The primary driver for the synthesis of (R)-1-Methyl-3-aminomethyl-piperidine and its precursors is their use as crucial intermediates in the pharmaceutical industry. The most prominent example is the synthesis of Alogliptin , a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[5][6]

DPP-4 inhibitors work by preventing the breakdown of incretin hormones like GLP-1 and GIP.[7] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By prolonging the action of incretins, DPP-4 inhibitors improve glycemic control.[6][7]

The (R)-aminopiperidine moiety of Alogliptin is essential for its function. It is understood to form a key salt bridge interaction with specific glutamate residues (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme.[5] This interaction anchors the inhibitor in the active site, leading to potent inhibition. The specific 'R' stereochemistry is critical for achieving the correct orientation for this binding.

Role as a Key Intermediate

In the synthesis of Alogliptin, the key chiral amine, typically (R)-3-aminopiperidine dihydrochloride, is coupled with a substituted pyrimidinedione core via a nucleophilic aromatic substitution (SₙAr) reaction.[7][8]

drug_synthesis intermediate1 Pyrimidinedione Core (e.g., 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) reaction Nucleophilic Aromatic Substitution (SₙAr) intermediate1->reaction intermediate2 (R)-3-aminopiperidine dihydrochloride intermediate2->reaction product Alogliptin reaction->product caption caption

Caption: Coupling of key intermediates to form Alogliptin.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-ylmethyl)carbamate

This protocol describes the reductive amination of the piperidine nitrogen. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a milder reducing agent than sodium cyanoborohydride and is particularly effective for reductive aminations, minimizing side reactions.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 1.2 eq).

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The mild exothermic reaction should be monitored.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This step involves the acid-catalyzed removal of the Boc protecting group. A solution of HCl in an organic solvent is used to precipitate the desired dihydrochloride salt directly from the reaction mixture, simplifying purification.

  • Setup: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath (0 °C). Add a solution of 4M HCl in dioxane (or a saturated solution of HCl in diethyl ether) dropwise until the pH is strongly acidic (pH < 2).

  • Precipitation: A white precipitate of the dihydrochloride salt should form. Stir the resulting slurry at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure complete deprotection and precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the solid product under vacuum to yield this compound.

Safety & Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, a hazard assessment can be made based on its functional groups (amines) and related structures.

  • Hazard Class: Amines and their hydrochloride salts are typically classified as corrosive and irritants. They can cause skin irritation/burns and serious eye damage.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[9]

Conclusion

This compound is a valuable chiral intermediate whose utility is firmly established in the synthesis of complex pharmaceutical agents. Its preparation via a stereoconservative route from a readily available chiral precursor demonstrates a logical and efficient synthetic strategy. Understanding its structure, characterization, and the rationale behind its application provides researchers with the foundational knowledge required to leverage this and similar building blocks in the pursuit of novel therapeutics.

References

(R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a chiral piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological entities. While direct pharmacological data for this specific compound is not extensively published, its structural features—a methylated piperidine ring with an aminomethyl substituent at the 3-position—strongly suggest potential activity at key central nervous system (CNS) targets. This guide outlines a comprehensive, hypothesis-driven research program to systematically elucidate the mechanism of action of this compound, focusing on its most probable molecular targets: nicotinic acetylcholine receptors (nAChRs) and opioid receptors. We will detail the experimental workflows, from initial binding assays to functional characterization and in vivo validation, providing a robust framework for its pharmacological profiling.

Introduction: The Piperidine Scaffold and Rationale for Investigation

The piperidine ring is a ubiquitous heterocyclic motif in pharmacology, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations for optimal target engagement[1]. Derivatives of 3-aminomethyl-piperidine, in particular, have been explored as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[2][3]. Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making these receptors high-value therapeutic targets[2][4].

Concurrently, other substituted piperidines are well-established as potent analgesics acting via opioid receptors[5][6]. The core piperidine structure is a key pharmacophore in potent opioids like fentanyl and meperidine[5]. Given this precedent, a systematic investigation into the potential dual or selective activity of this compound at these two major receptor families is a logical starting point for its characterization.

This guide presents a tiered experimental approach to de-orphanize this compound, providing detailed protocols and the scientific rationale behind each step.

Primary Hypotheses and Initial Target Screening

Based on the structural alerts within this compound, we propose two primary hypotheses for its mechanism of action:

  • Hypothesis A: The compound acts as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).

  • Hypothesis B: The compound acts as a ligand for one or more opioid receptor subtypes.

To test these hypotheses, the initial step is to determine if the compound exhibits any significant binding affinity for these receptor families. A competitive radioligand binding assay is the gold standard for this initial screen.

Experimental Workflow: Tier 1 Target Binding Assessment

G cluster_0 Tier 1: Primary Target Binding cluster_1 Hypothesis A: nAChR Pathway cluster_2 Hypothesis B: Opioid Pathway cluster_3 Outcome Compound (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride Screen Competitive Radioligand Binding Assays Compound->Screen nAChR_Panel nAChR Subtype Panel (α7, α4β2, α3β4) Screen->nAChR_Panel Test Hypothesis A Opioid_Panel Opioid Receptor Panel (μ, δ, κ) Screen->Opioid_Panel Test Hypothesis B Analysis Determine Binding Affinity (Ki) and Selectivity nAChR_Panel->Analysis Opioid_Panel->Analysis

Caption: Tier 1 workflow for initial target identification.

Protocol 1: Competitive Radioligand Binding Assay for nAChR and Opioid Receptors

This protocol outlines the general procedure for determining the binding affinity (Kᵢ) of the test compound. Specific radioligands and receptor sources are detailed in Table 1.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes or brain tissue homogenates expressing the receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human nAChR or opioid receptor subtypes)[1][6].

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor[1][7].

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., nicotine for nAChRs, naloxone for opioid receptors)[8].

  • Binding Buffer: A buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)[9].

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand[9].

  • Scintillation Counter and Fluid.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand (typically at or near its Kₑ), and varying concentrations of the test compound in the binding buffer.

  • Total and Non-specific Binding: For each assay, include wells with radioligand and receptor only (total binding) and wells with radioligand, receptor, and the non-specific binding control (non-specific binding).

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes)[8].

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[9].

Table 1: Target Panel for Initial Binding Screen

Receptor Family Receptor Subtype Radioligand Receptor Source Reference
nAChR α7[³H]MethyllycaconitineRat brain membranes[1]
α4β2[³H]CytisineRat brain membranes[1]
α3β4[³H]EpibatidineIMR-32 cell membranes[1]
Opioid μ (mu)[³H]DAMGOCHO-hMOP cell membranes[8]
δ (delta)[³H]DPDPEC6-DOR cell membranes[10]
κ (kappa)[³H]U69,593CHO-KOR cell membranes[10]

Functional Characterization: Unveiling the Mode of Action

A significant Kᵢ value (typically in the sub-micromolar range) from the Tier 1 screen warrants progression to Tier 2 functional assays. The specific experimental path will depend on which receptor family showed affinity for the compound.

Tier 2A: nAChR Functional Assays

If the compound binds to one or more nAChR subtypes, the next critical step is to determine its functional effect. Is it an agonist that activates the receptor, an antagonist that blocks activation, or a positive/negative allosteric modulator (PAM/NAM) that enhances or diminishes the effect of the endogenous agonist (acetylcholine)?

G cluster_0 Tier 2A: nAChR Functional Characterization cluster_1 Electrophysiology cluster_2 Fluorescence-Based Assay cluster_3 Analysis & Outcome Start Significant nAChR Binding (Kᵢ) Assay_Choice Select Functional Assay Start->Assay_Choice TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Assay_Choice->TEVC High-throughput robustness Patch_Clamp Patch-Clamp Electrophysiology (Mammalian Cells) Assay_Choice->Patch_Clamp Detailed kinetics Calcium_Imaging Calcium Imaging (FLIPR) (Especially for α7 nAChRs) Assay_Choice->Calcium_Imaging High-throughput Ca²⁺ permeable channels Analysis Determine: - Agonist/Antagonist/Modulator - Potency (EC₅₀/IC₅₀) - Efficacy (% of ACh max) TEVC->Analysis Patch_Clamp->Analysis Calcium_Imaging->Analysis

Caption: Tier 2A workflow for nAChR functional characterization.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust method for studying ligand-gated ion channels expressed in a heterologous system, allowing for precise control of membrane potential and measurement of ion currents[11][12].

1. Materials and Reagents:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for the desired nAChR subunits.

  • Microinjection System.

  • TEVC Setup: Including amplifier, electrodes, perfusion system, and data acquisition software.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh) or another suitable agonist.

  • Test Compound.

2. Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes. Inject oocytes with the cRNA encoding the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression[13].

  • TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -70 mV[14].

  • Agonist Mode Testing: Perfuse the oocyte with the test compound at various concentrations and record any elicited current. A direct current indicates agonist activity.

  • Antagonist Mode Testing: Pre-apply the test compound for a set duration (e.g., 2-5 minutes) followed by co-application with a known concentration of ACh (typically the EC₅₀ concentration). A reduction in the ACh-evoked current indicates antagonist activity[15].

  • PAM/NAM Mode Testing: Co-apply the test compound with a low (e.g., EC₂₀) concentration of ACh. An enhancement of the ACh-evoked current suggests PAM activity, while a reduction suggests NAM activity[15].

3. Data Analysis:

  • Agonist: Plot current amplitude vs. concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and maximal efficacy (relative to a full agonist like ACh).

  • Antagonist: Plot the percent inhibition of the ACh response vs. concentration to calculate the IC₅₀ (potency).

  • Modulator: Plot the percent enhancement or inhibition of the ACh EC₂₀ response vs. concentration to determine the EC₅₀ and maximal modulatory effect.

Protocol 3: Calcium Imaging Functional Assay

This high-throughput method is particularly well-suited for nAChR subtypes with high calcium permeability, such as the α7 nAChR[5][16].

1. Materials and Reagents:

  • Cell Line: A cell line (e.g., Neuro2a or HEK293) transiently or stably expressing the nAChR subtype and a genetically encoded calcium sensor (e.g., Case12) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM)[5][17].

  • Fluorescent Imaging Plate Reader (FLIPR) or Confocal Microscope.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium.

  • Agonist, Antagonist, and Test Compound.

  • For α7 nAChR: A type II PAM like PNU-120596 is often co-applied with agonists to amplify the signal and overcome rapid desensitization[5][18].

2. Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: If not using a genetically encoded sensor, incubate the cells with a calcium-sensitive dye.

  • Assay: Place the plate in the FLIPR. The instrument will add the test compound (for agonist mode) or the test compound followed by an agonist (for antagonist/modulator mode) and record the change in fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence is proportional to the influx of calcium.

  • Analyze the data similarly to the TEVC data to determine the compound's functional mode, potency (EC₅₀/IC₅₀), and efficacy.

Tier 2B: Opioid Receptor Functional Assays

If the compound demonstrates affinity for opioid receptors, the primary functional assay is the [³⁵S]GTPγS binding assay, which measures the first step in G-protein coupled receptor (GPCR) activation.

Protocol 4: [³⁵S]GTPγS Binding Assay

This assay quantifies the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following their activation by an agonist-bound GPCR.

1. Materials and Reagents:

  • Receptor Source: Cell membranes expressing the opioid receptor subtype of interest[10].

  • [³⁵S]GTPγS.

  • GDP (Guanosine Diphosphate): To ensure a basal state before agonist addition.

  • Test Compound and a Reference Agonist (e.g., DAMGO for μ-opioid).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4[10].

  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Allow the reaction to proceed at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the stimulated [³⁵S]GTPγS binding against the compound concentration.

  • Fit the data using non-linear regression to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a standard full agonist[19].

  • To test for antagonist activity, perform the assay with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

In Vivo Validation: Assessing Physiological Effects

Positive in vitro functional data should be followed by in vivo studies to confirm that the compound has the desired physiological effect in a whole-organism context.

Tier 3A: In Vivo Models for nAChR Modulators

Given the role of nAChRs in cognition, a compound acting on these receptors would be tested in models of learning, memory, and attention[20][21].

  • Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. A pro-cognitive compound would be expected to increase the time the animal spends exploring a novel object compared to a familiar one.

  • Social Recognition Test: This assay evaluates short-term memory. An improvement in performance is seen when the test animal spends more time investigating a novel juvenile rat compared to a previously encountered one[22].

  • Prepulse Inhibition (PPI) of the Startle Reflex: This is a model of sensorimotor gating, a process that is deficient in schizophrenia. α7 nAChR agonists have been shown to reverse deficits in PPI induced by psychomimetic drugs[23].

Tier 3B: In Vivo Model for Opioid Receptor Ligands

For a compound acting as an opioid receptor agonist, the primary in vivo validation is to test for analgesic properties[4].

Protocol 5: Hot Plate Test

The hot plate test is a classic model for assessing centrally-mediated analgesia[24][25].

1. Materials and Reagents:

  • Hot Plate Apparatus: A device with a metal surface that can be maintained at a constant temperature (e.g., 52-55°C)[26].

  • Test Animals: Mice or rats.

  • Test Compound and Vehicle Control.

  • Positive Control: A known analgesic like morphine.

2. Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: At a predetermined time after dosing, place the animal on the hot plate surface.

  • Latency Measurement: Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Naloxone Reversal: To confirm that the analgesic effect is opioid receptor-mediated, a separate group of animals can be pre-treated with the opioid antagonist naloxone before administration of the test compound. Reversal of the analgesic effect by naloxone provides strong evidence for an opioid-mediated mechanism[3].

3. Data Analysis:

  • An increase in the latency to respond to the thermal stimulus compared to the vehicle-treated group indicates an analgesic effect.

  • Compare the effect of the test compound to that of the positive control.

Conclusion and Future Directions

This guide provides a structured and experimentally robust framework for the initial characterization of this compound. By systematically evaluating its binding and functional activity at the most probable targets—nAChRs and opioid receptors—researchers can efficiently determine its primary mechanism of action. Should the compound show no activity at these targets, a broader secondary screen against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) would be the logical next step. The ultimate goal is to build a comprehensive pharmacological profile that can guide future drug development efforts, potentially leading to a novel therapeutic for CNS disorders or pain management.

References

An In-depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a piperidine derivative characterized by a chiral center at the C3 position, a methyl group on the ring nitrogen, and an aminomethyl substituent. The dihydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of synthetic and biological applications.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
CAS Number 1400744-18-4
IUPAC Name [(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride
Synonyms This compound
Appearance White to off-white powder[1]
Solubility Highly soluble in water and polar solvents[2]

Note: Some data is inferred from closely related structures and may vary for the specific compound.

Synthesis and Manufacturing

The synthesis of chiral piperidine derivatives is a critical aspect of medicinal chemistry, with numerous strategies developed to ensure high enantiomeric purity.[3] The synthesis of this compound typically involves the construction of the chiral piperidine core followed by functional group manipulations.

Synthetic Strategy Overview

A common approach to synthesizing this class of compounds involves starting from a readily available chiral precursor, such as (R)-3-aminopiperidine or a protected derivative thereof. The synthesis can be conceptualized in the following key stages:

Synthesis_Workflow cluster_0 Chiral Precursor Preparation cluster_1 Core Modification cluster_2 Final Steps Start Chiral Starting Material ((R)-3-Aminopiperidine derivative) Protect Protection of Amino Group (e.g., Boc anhydride) Start->Protect Ensures regioselectivity N-Methylation N-Methylation (e.g., Formaldehyde, NaBH(OAc)₃) Protect->N-Methylation Introduction of the N-methyl group Deprotection Removal of Protecting Group (e.g., HCl in Dioxane) N-Methylation->Deprotection Unmasking the aminomethyl group Reduction Reduction of Amide/Nitrile (if starting from a different precursor) Salt_Formation Dihydrochloride Salt Formation (Treatment with HCl) Deprotection->Salt_Formation Enhances stability and handling Final_Product (R)-1-Methyl-3-aminomethyl- piperidine dihydrochloride Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from the synthesis of analogous compounds.[4]

Step 1: N-Methylation of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate

  • To a stirred solution of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (1 equivalent) in a suitable solvent such as methanol or dichloromethane at 0 °C, add aqueous formaldehyde (1.2 equivalents).

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate.

Step 2: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (4M, 2.5-3.0 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • A precipitate will form, which can be collected by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Analytical Characterization

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, D₂O) δ (ppm):

  • ~3.5-3.8 (m, 2H): Protons on the carbon adjacent to the ring nitrogen (CH₂-N).

  • ~3.2-3.4 (m, 2H): Protons of the aminomethyl group (CH₂-NH₂).

  • ~2.9 (s, 3H): Protons of the N-methyl group (N-CH₃).

  • ~2.2-2.6 (m, 2H): Protons on the carbon adjacent to the ring nitrogen.

  • ~1.5-2.0 (m, 5H): Remaining piperidine ring protons.

Other Analytical Techniques
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a parent ion corresponding to the free base [M+H]⁺ at m/z 129.14.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound.

Applications in Drug Development

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with biological targets.[7] this compound and its analogues are valuable intermediates in the synthesis of various therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A primary application of chiral 3-aminopiperidine derivatives is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] The (R)-enantiomer is often crucial for the desired pharmacological activity. For instance, the core of Alogliptin, a potent DPP-IV inhibitor, features a chiral aminopiperidine moiety.[2][8] The aminomethyl group can serve as a key pharmacophoric element or as a handle for further molecular elaboration.

Application_Pathway Start (R)-1-Methyl-3-aminomethyl- piperidine dihydrochloride Intermediate Key Chiral Building Block Start->Intermediate Provides stereochemical control DPP4 DPP-IV Inhibitors (e.g., Alogliptin analogues) Intermediate->DPP4 Core scaffold for synthesis Other_Targets Other CNS or Metabolic Targets Intermediate->Other_Targets Versatile for library synthesis Drug_Candidate Active Pharmaceutical Ingredient (API) DPP4->Drug_Candidate Other_Targets->Drug_Candidate Therapeutic_Use Treatment of Type 2 Diabetes Drug_Candidate->Therapeutic_Use

Caption: Role of the title compound in the drug discovery pipeline.

Other Potential Applications

The structural motifs present in this compound make it a versatile building block for exploring other biological targets. These may include:

  • Central Nervous System (CNS) agents: The piperidine ring is a common feature in many CNS-active drugs.

  • Kinase inhibitors: The amino groups can be functionalized to interact with the hinge region of protein kinases.

  • G-protein coupled receptor (GPCR) modulators: The scaffold can be elaborated to target various GPCRs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds.[1]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.

    • If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block for pharmaceutical research and development. Its well-defined stereochemistry and functional handles make it an important intermediate in the synthesis of DPP-IV inhibitors and a promising scaffold for the discovery of new therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a chiral piperidine derivative of interest in medicinal chemistry.

Due to the limited availability of experimental data in public-domain literature for this specific molecule, this guide combines established chemical principles with computationally predicted data to offer a robust profile. It is designed to be a practical resource for scientists, providing not only a summary of properties but also detailed experimental protocols for their determination, thereby upholding the principles of scientific integrity and enabling researchers to validate and expand upon these findings.

Molecular Identity and Structure

This compound is a chiral secondary amine that exists as a dihydrochloride salt. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, and a chiral center suggests its potential as a building block in the synthesis of complex molecular architectures with specific biological activities.

  • IUPAC Name: [(3R)-1-Methylpiperidin-3-yl]methanamine dihydrochloride

  • CAS Number: 1400744-18-4

  • Molecular Formula: C₇H₁₈Cl₂N₂

  • Molecular Weight: 201.14 g/mol

The structure consists of a piperidine ring N-methylated at position 1. A key feature is the aminomethyl group at the chiral 3-position, which is in the (R) configuration. The dihydrochloride salt form indicates that both the piperidine ring nitrogen and the primary amine of the aminomethyl group are protonated.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (R)-1-Methyl-3-aminomethyl-piperidine. It is crucial to note that these values are generated from computational models and should be confirmed by experimental data.

PropertyPredicted ValueNotes and Implications
pKa₁ ~8.5 - 9.5Predicted for the secondary amine (piperidine ring). Influences solubility and receptor interactions.
pKa₂ ~10.0 - 11.0Predicted for the primary amine (aminomethyl group). Key for salt formation and hydrogen bonding.
LogP ~ -1.5 to -0.5Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Aqueous Solubility HighAs a dihydrochloride salt of a small, polar molecule, it is expected to be freely soluble in water.
Melting Point Not availableLikely a crystalline solid with a relatively high melting point, typical for amine salts. For comparison, the related (R)-(-)-3-Aminopiperidine dihydrochloride has a melting point of 190-195 °C.[1][2]

Synthesis Pathway

While specific literature on the synthesis of the dihydrochloride salt is scarce, a plausible route can be extrapolated from the synthesis of the free base, (R)-1-Methyl-3-aminomethyl-piperidine.[3] The process involves the reductive amination of a Boc-protected (R)-3-aminopiperidine followed by deprotection and salt formation.

Synthesis cluster_0 Reductive Amination cluster_1 Deprotection & Salt Formation Boc_piperidine (R)-tert-butyl piperidin-3-ylcarbamate N_methyl_Boc N-methylated Boc-protected intermediate Boc_piperidine->N_methyl_Boc Methanol, 0°C to RT Formaldehyde Formaldehyde (CH₂O) Formaldehyde->N_methyl_Boc Reducing_agent Sodium cyanoborohydride (NaBH₃CN) Reducing_agent->N_methyl_Boc Free_base (R)-1-Methyl-3-aminomethyl-piperidine N_methyl_Boc->Free_base 4N HCl in Dioxane Final_product (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride Free_base->Final_product Excess HCl HCl Hydrochloric Acid (HCl)

Caption: Plausible synthesis route for this compound.

Spectral Analysis (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the chiral center and the rigid piperidine ring. The signals for the piperidine ring protons would likely appear in the range of 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.3-2.8 ppm. The protons of the aminomethyl group would be diastereotopic and likely appear as distinct multiplets. The protons attached to the nitrogen atoms will be exchangeable and may appear as broad signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show 7 distinct signals, one for each carbon atom in the molecule. The N-methyl carbon would be expected around 40-45 ppm. The carbons of the piperidine ring would appear in the range of 20-60 ppm, and the aminomethyl carbon would likely be in the 40-50 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by broad absorptions in the 2400-3000 cm⁻¹ range, characteristic of the N-H stretching vibrations in the ammonium salts. A prominent C-H stretching band from the alkyl groups would be observed around 2850-2950 cm⁻¹. N-H bending vibrations would be expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecule would likely show a molecular ion peak corresponding to the free base (C₇H₁₆N₂) at m/z 128.13. Fragmentation patterns would be expected to involve the loss of the aminomethyl group or cleavage of the piperidine ring.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to obtain experimental data, the following protocols provide a robust framework for characterization.

Determination of Aqueous Solubility

The isothermal equilibrium method is a reliable technique for determining the solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.

Materials:

  • This compound

  • Deionized water

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of deionized water in sealed vials.

  • Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate.

Solubility_Workflow A Add excess compound to water B Equilibrate in thermostatic shaker A->B 24-48h C Centrifuge to separate solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining aqueous solubility by the isothermal equilibrium method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constants of ionizable compounds.[5][6]

Objective: To determine the pKa values of the two amine groups in this compound.

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Deionized, CO₂-free water

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Since there are two ionizable protons, two equivalence points and two half-equivalence points are expected.

Stability Testing

Pharmaceutical stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.[7][8][9][10]

Objective: To assess the stability of this compound under various environmental conditions.

Methodology: A comprehensive stability study involves subjecting the compound to a range of controlled temperature, humidity, and light conditions as outlined by ICH guidelines.

  • Protocol Design: A detailed stability protocol should be established, specifying the batches to be tested, the container closure system, storage conditions, and testing frequency.[9]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Exposure to a defined light source.

  • Testing: At specified time points, samples are withdrawn and analyzed for appearance, purity (e.g., by HPLC to detect degradation products), and other relevant physicochemical properties.

  • Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a retest period or shelf-life.

Conclusion and Future Directions

This compound is a chiral building block with potential applications in pharmaceutical development. While experimental data on its physicochemical properties is not widely available, computational predictions suggest it is a highly water-soluble, basic compound. The experimental protocols detailed in this guide provide a clear path for researchers to obtain the necessary empirical data to fully characterize this molecule. A thorough understanding of its properties is the foundation for its successful application in the synthesis of novel therapeutic agents. The generation and publication of such experimental data would be a valuable contribution to the scientific community.

References

(R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide array of biological targets. The introduction of stereocenters, such as in the (R)-enantiomer of 3-substituted piperidines, allows for fine-tuning of target selectivity and potency, a critical aspect in minimizing off-target effects. This guide focuses on (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride , a chiral synthetic building block with significant potential for developing novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). The presence of a primary amine offers a reactive handle for further chemical modification, while the tertiary amine of the N-methylated piperidine ring influences the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which are crucial for pharmacokinetic profiles. This document provides a comprehensive overview of its synthesis, characterization, and hypothesized pharmacological relevance, offering a technical resource for researchers in drug development.

Chemical Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves starting with a commercially available, enantiomerically pure precursor, such as (R)-1-Boc-3-(aminomethyl)piperidine, and proceeding through N-methylation followed by deprotection and salt formation.

Proposed Synthetic Pathway

The logical flow for the synthesis begins with securing the chiral center using a Boc-protected starting material. The secondary amine on the piperidine ring is then selectively methylated. Finally, the Boc protecting group is removed under acidic conditions, which concurrently forms the desired dihydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Deprotection & Salt Formation A (R)-1-Boc-3-(aminomethyl)piperidine (Starting Material) B (R)-1-Boc-3-(aminomethyl)-1-methylpiperidinium iodide (Intermediate) A->B CH3I, K2CO3 Acetone, Reflux C (R)-1-Methyl-3-aminomethyl-piperidine (Free Base Intermediate) B->C Deprotection (Implied) D (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride (Final Product) C->D HCl in Dioxane or Ether Start (R)-3-Boc-aminopiperidine Starting Material Intermediate N-Methylated Boc-protected Intermediate Start->Intermediate Reductive Amination (HCHO, NaBH3CN) Final (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride Intermediate->Final Boc Deprotection / Salt Formation (HCl in Dioxane)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established chemical transformations for similar structures.[2]

PART A: N-Methylation of (R)-tert-butyl piperidin-3-ylcarbamate

  • Reaction Setup: To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL), add a 30% aqueous solution of formaldehyde (7.5 mL). Cool the mixture to 0 °C in an ice bath.

  • Reductive Amination: Add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise to the cooled mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the methanol. Dissolve the resulting residue in a biphasic mixture of ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylated intermediate as an oil. This product is often used in the next step without further purification.

PART B: Boc Deprotection and Dihydrochloride Salt Formation

  • Deprotection: Dissolve the crude N-methylated product from Part A in methanol (60 mL). To this solution, add a 4N solution of HCl in dioxane (10 mL) dropwise while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the removal of the Boc group by TLC.

  • Precipitation: Upon completion, concentrate the mixture in vacuo. Triturate the resulting residue with diethyl ether.

  • Isolation and Purification: A precipitate will form. Collect the solid by filtration, wash it with a small amount of ice-cold methanol, and dry under vacuum to yield this compound as a solid.[2]

Physicochemical and Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

PropertyValue / MethodSource
CAS Number 1400744-18-4[3]
Molecular Formula C₇H₁₈N₂ · 2HClCalculated
Molecular Weight 201.14 g/mol [3]
Appearance Expected to be a white to off-white solidGeneral knowledge
Purity Analysis High-Performance Liquid Chromatography (HPLC)[4]
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Standard practice
Chiral Purity Chiral HPLC[4]
Protocol: HPLC Method for Purity Analysis

A robust analytical method is crucial for quality control. While a specific method for the title compound is not published, a general method for its precursor, 3-aminopiperidine, can be adapted.[4] This often involves derivatization of the primary amine to introduce a chromophore for UV detection.

  • Derivatization (Sample Prep): React a small sample of the compound with a derivatizing agent like benzoyl chloride in an appropriate solvent (e.g., dichloromethane) at low temperature. This will form a benzamide derivative.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.01M phosphate buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to the derivatized product. Chiral HPLC with a suitable chiral stationary phase would be required to confirm the enantiomeric excess (e.e.%).

Hypothesized Pharmacological Activity & Mechanism of Action

While no specific biological data for this compound was identified in the literature reviewed, its structural features strongly suggest potential activity as a modulator of muscarinic acetylcholine receptors (mAChRs) .

Muscarinic receptors are a family of five GPCR subtypes (M₁-M₅) that mediate the effects of the neurotransmitter acetylcholine.[5] They are implicated in a vast range of physiological processes, and their dysfunction is linked to disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease.[6] The odd-numbered receptors (M₁, M₃, M₅) primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[7] The even-numbered receptors (M₂, M₄) couple to Gi/o proteins to inhibit adenylyl cyclase.[5]

The structure of the title compound, particularly the N-methylated piperidine core and the aminomethyl side chain, bears resemblance to known muscarinic agonists. Structure-activity relationship (SAR) studies on similar piperidine derivatives have shown that modifications to the amine substituents can profoundly impact potency and selectivity across the five receptor subtypes.[1][8] It is hypothesized that the compound would act as an orthosteric or allosteric modulator at one or more mAChR subtypes.

Muscarinic_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) Agonist_Gq ACh / Putative Agonist (e.g., R-1-Methyl-3-aminomethyl-piperidine) M_Gq M1/M3/M5 Receptor Agonist_Gq->M_Gq Binds Gq Gq/11 Protein M_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response_Gq Cellular Response (e.g., Neuronal Excitation) Ca->Response_Gq PKC->Response_Gq

Caption: Hypothesized Gq/11 signaling cascade for M₁, M₃, and M₅ muscarinic receptors.

Protocols for Biological Evaluation

To validate the hypothesized activity, the compound must be subjected to a standard battery of in vitro pharmacological assays.

Protocol: Radioligand Binding Assay (Affinity Determination)

This experiment determines the affinity (Ki) of the compound for each muscarinic receptor subtype by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing human M₁-M₅ receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Non-specific binding control: Atropine (1 µM).

    • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of cell membranes.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add atropine.

    • Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

    • Harvest the plate contents onto filter mats using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filter discs to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay (Calcium Mobilization for M₁, M₃, M₅)

This experiment determines whether the compound acts as an agonist, antagonist, or allosteric modulator by measuring its effect on intracellular calcium levels in cells expressing Gq-coupled receptors.

  • Materials:

    • CHO or HEK293 cells expressing human M₁, M₃, or M₅ receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Reference agonist: Acetylcholine (ACh) or Carbachol.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure (Agonist Mode):

    • Plate cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Load cells with Fluo-4 AM dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound.

    • Place the cell plate in the fluorescence reader and measure baseline fluorescence.

    • Add the test compound dilutions and monitor the change in fluorescence over time.

  • Procedure (Antagonist Mode):

    • Follow the same cell preparation and dye loading steps.

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (e.g., the EC₈₀ concentration) and measure the fluorescence response.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

    • Antagonist: Plot the response to the reference agonist against the log concentration of the test compound. Calculate the IC₅₀ and use the Schild equation to determine the pA₂ value, which quantifies antagonist potency.

Potential Applications and Future Directions

Modulators of muscarinic receptors have significant therapeutic potential. M₁ agonists, for instance, are pursued for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[2] Selective M₃ antagonists are used to treat chronic obstructive pulmonary disease (COPD) and overactive bladder. The specific profile of this compound, once elucidated, will determine its potential therapeutic applications.

Future research should focus on executing the biological evaluation protocols described above to establish a definitive pharmacological profile. Should the compound show promising potency and selectivity, subsequent studies would involve:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Studies: Evaluating the compound's efficacy and side-effect profile in relevant animal models of disease.

  • Mechanism of Action Studies: Investigating whether the compound binds to the orthosteric (acetylcholine) site or an allosteric site, as allosteric modulators can offer improved subtype selectivity and a more nuanced pharmacological effect.[8]

References

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate, absorption, and ultimate bioavailability.[1][2] For ionizable compounds such as this compound, solubility is a multifaceted characteristic governed by pH, solvent properties, and solid-state form. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust theoretical framework and validated experimental protocols for the accurate determination of its solubility. By synthesizing field-proven insights with established scientific principles, this document outlines detailed methodologies for both thermodynamic and kinetic solubility assays, explains the causality behind experimental choices, and offers a blueprint for generating reliable and reproducible solubility data.

Introduction

The Significance of Solubility in Pharmaceutical Development

In the drug discovery and development cascade, poor aqueous solubility is a primary obstacle that can lead to erratic in vitro assay results, challenging formulation development, and insufficient in vivo exposure.[2][3] A compound must be in a dissolved state to be absorbed from the gastrointestinal tract and exert its therapeutic effect.[2] Therefore, a thorough understanding and precise quantification of a compound's solubility are imperative from the earliest stages of research. Kinetic solubility assays are often employed in high-throughput screening (HTS) for rapid assessment, while thermodynamic solubility provides the definitive measurement essential for lead optimization and preformulation studies.[1][4]

Physicochemical Profile of this compound

This compound is the salt form of a substituted piperidine base. The structure consists of a saturated piperidine heterocycle, which can confer nonpolar characteristics, and two basic nitrogen atoms: a tertiary amine within the ring and a primary amine on the aminomethyl substituent.[5][6]

The dihydrochloride salt form indicates that both basic centers are protonated, creating a dicationic species. This ionic character suggests a high affinity for polar protic solvents. Consequently, the compound is anticipated to exhibit significant solubility in aqueous media, particularly under acidic conditions, and reduced solubility in nonpolar organic solvents.[7] The solubility will be highly dependent on the pH of the medium, which dictates the ionization state of the amine groups.[8]

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is not an intrinsic constant but is dependent on the interplay between the solute, the solvent, and the experimental conditions.[1]

pH-Dependent Solubility of Amine Salts

As a dihydrochloride salt of a diamine, the solubility of (R)-1-Methyl-3-aminomethyl-piperidine is intrinsically linked to the pH of the aqueous medium. The two protonated amines exist in equilibrium with their corresponding free base forms. At low pH, the compound will exist predominantly as the highly soluble dicationic species. As the pH increases towards and beyond the pKa values of the two amine groups, the compound will deprotonate, leading to a decrease in charge and a likely reduction in aqueous solubility. This relationship is fundamental to predicting its behavior in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

Solvent Effects: Polarity and Hydrogen Bonding

The principle of "like dissolves like" is central to understanding solubility. As a polar, ionic salt, this compound is expected to be most soluble in polar protic solvents like water, methanol, and ethanol, which can effectively solvate the ions through ion-dipole interactions and hydrogen bonding.[7] Conversely, its solubility is expected to be negligible in nonpolar aprotic solvents such as hexane or toluene, which cannot stabilize the charged species.[7]

Impact of Solid-State Properties

The solid form of the compound, including its crystal lattice energy (in the case of crystalline solids) or lack thereof (in amorphous material), directly impacts the energy required to break the solid-state interactions and dissolve the molecule.[9] Different polymorphs or solvates of the same compound can exhibit different solubilities. For thermodynamic solubility measurements, it is crucial that the material is in its most stable crystalline form to ensure a true equilibrium value is obtained.[9]

Methodologies for Solubility Determination

A clear distinction must be made between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.[1][4]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[2][9] This is the gold-standard measurement for formulation and biopharmaceutical classification.

  • Kinetic Solubility (or apparent solubility) is a high-throughput measurement of the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[1][10] This method is prone to supersaturation and provides a rapid but often overestimated value compared to thermodynamic solubility. It is primarily used for compound selection in early discovery.[4][10]

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This method is considered the definitive standard for determining the equilibrium solubility of a pure, solid compound.[2]

Objective: To determine the maximum equilibrium concentration of this compound in various solvents.

Materials and Equipment:

  • This compound (solid, purity >99%)

  • Selected solvents (e.g., deionized water, 0.1 M HCl, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[5]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a chemically inert syringe filter to remove any fine particulates.[5]

  • Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with the same compound.

  • Data Analysis: Calculate the solubility from the measured concentration and any dilution factors. Express the final result in units of mg/mL or µM.[12]

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[5]

  • Why 24-48 hours? This extended period allows slow dissolution and potential crystal phase transitions to reach a true energetic minimum (equilibrium).[11]

  • Why filtration/centrifugation? To ensure that no undissolved microparticles are carried over into the analytical sample, which would falsely inflate the measured solubility.[12]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis weigh Weigh Excess Solid add_solvent Add Solvent weigh->add_solvent shake Agitate for 24-48h at Constant Temp. add_solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc Quantify by HPLC-UV filter->hplc result Calculate Solubility (mg/mL or µM) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol is designed for rapid screening and uses a DMSO stock solution.[13][14]

Objective: To rapidly estimate the aqueous solubility and identify potential precipitation issues.

Materials and Equipment:

  • 10-20 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipette or liquid handling robot

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in pure DMSO.[14]

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution directly into the buffer to achieve the highest desired test concentration. Mix immediately and thoroughly.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours.[10]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which light scattering significantly increases above background indicates precipitation and defines the kinetic solubility limit.[1][13]

    • Direct UV Assay: For this method, the plate is filtered (using a filter plate) or centrifuged to remove precipitate. The absorbance of the clear filtrate is then measured in a UV plate reader.[13] The concentration is determined by comparing the absorbance to a standard curve prepared in a DMSO/buffer mixture that mimics the final assay conditions.[10]

Causality and Self-Validation:

  • Why DMSO stock? This is a practical requirement for HTS, where handling solid compounds for each assay is not feasible.[10]

  • Why a short incubation? The goal is to identify rapid precipitation, not to achieve equilibrium. This makes the assay fast but less representative of true solubility.[1]

  • Why is the result "apparent"? The solvent change from DMSO to aqueous buffer can create a supersaturated state that may not precipitate immediately, leading to an overestimation of the true thermodynamic solubility.[10]

Kinetic_vs_Thermo_Decision start What is the Research Goal? hts High-Throughput Screening (Early Discovery) start->hts Speed & Throughput lead_opt Lead Optimization or Preformulation start->lead_opt Accuracy & True Value kinetic Use Kinetic Solubility Assay hts->kinetic thermo Use Thermodynamic Solubility Assay lead_opt->thermo

References

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride spectral analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for synthesizing complex pharmaceutical agents. The precise characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications, forming the bedrock of regulatory compliance and successful drug discovery pipelines.

This technical guide provides a comprehensive exploration of the essential spectroscopic techniques used to elucidate and verify the structure of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the analytical choices and interpretative processes. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The synergy of these orthogonal techniques provides a self-validating system for the unequivocal confirmation of the molecule's structure and integrity.

Molecular Structure and Key Features

To effectively interpret spectral data, a foundational understanding of the molecule's architecture is essential. This compound possesses a saturated heterocyclic piperidine ring, a chiral center at the C3 position, a tertiary amine (N-methyl), and a primary aminomethyl group. The "dihydrochloride" designation is critical; it signifies that both nitrogen atoms are protonated, forming a dicationic species balanced by two chloride anions. This salt form profoundly influences the molecule's solubility and its spectral characteristics.

cluster_0 FT-IR Analysis Workflow A Prepare Sample (Solid, ATR or KBr Pellet) B Acquire Background Spectrum (Air) A->B C Acquire Sample Spectrum B->C D Process Data (Baseline Correction) C->D E Identify Key Vibrational Bands D->E cluster_1 ESI-MS Ionization Pathway A Sample in Solution [C₇H₁₆N₂·2HCl] B Electrospray Ionization (Positive Mode) A->B C Gas Phase Ions B->C D [C₇H₁₈N₂]²⁺ (M+2H)²⁺ m/z = 65.07 C->D Diprotonated E [C₇H₁₇N₂]⁺ (M+H)⁺ m/z = 129.14 C->E Monoprotonated

What is (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, applications in medicinal chemistry, analytical characterization, and essential safety protocols, offering field-proven insights grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals.[1] Its structure is characterized by a piperidine ring N-methylated at position 1 and a primary aminomethyl group at the chiral center in the (R)-configuration at position 3. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for laboratory use.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.

PropertyValueReference(s)
CAS Number 1400744-18-4[2]
Molecular Formula C₇H₁₈Cl₂N₂[2]
Molecular Weight 201.14 g/mol [2]
Synonyms [(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride; 3-Piperidinemethanamine, 1-methyl-, hydrochloride (1:2), (3R)--
Appearance Typically a white to off-white solid or crystalline powder (inferred from analogs like (R)-3-Aminopiperidine dihydrochloride).[3]
Solubility Expected to be highly soluble in water and polar protic solvents like methanol and ethanol.[4]
InChI Key Not readily available, but constructed from structure.-
SMILES C[N+]1CCC(--INVALID-LINK--C[N+]H3).Cl.[Cl-]-

Synthesis and Manufacturing Workflow

Rationale: The synthetic design hinges on selective functionalization. The primary amine of the starting material is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for the subsequent N-methylation but easily removed under acidic conditions. The piperidine ring's secondary amine is then selectively methylated via reductive amination, a high-yield and widely used method in pharmaceutical synthesis.[5][6] Finally, acidic workup simultaneously removes the Boc protecting group and forms the desired dihydrochloride salt.

Proposed Synthetic Pathway

synthesis_workflow Figure 2: Proposed Synthesis of this compound start (R)-3-(Boc-aminomethyl)piperidine step1 Reductive Amination start->step1 CH₂O, NaBH₃CN Methanol intermediate (R)-1-Methyl-3-(Boc-aminomethyl)piperidine step1->intermediate step2 Boc Deprotection & Salt Formation intermediate->step2 HCl in Dioxane or Ether product (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride step2->product

Caption: Proposed synthetic workflow from a Boc-protected precursor.

Detailed Experimental Protocol

Step 1: Reductive Amination to form (R)-1-Methyl-3-(Boc-aminomethyl)piperidine

This procedure is adapted from the N-methylation of a similar piperidine derivative.[7]

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-3-(Boc-aminomethyl)piperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Reagent Addition (Aldehyde): Cool the solution to 0°C using an ice bath. Add aqueous formaldehyde (37 wt. %, ~1.5 eq) dropwise while maintaining the temperature at 0°C.

  • Reagent Addition (Reducing Agent): To this cooled mixture, add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the amine and formaldehyde, without reducing the aldehyde itself. This selectivity is crucial for the efficiency of the reductive amination process.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, (R)-1-Methyl-3-(Boc-aminomethyl)piperidine, which can often be used in the next step without further purification.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: To the solution, add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) (approx. 2.5-3.0 eq) dropwise at 0°C.

    • Causality Note: The strong acidic environment protonates the nitrogen of the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decomposes to CO₂ and the primary amine. The excess acid ensures the protonation of both the newly freed primary amine and the tertiary amine of the piperidine ring.

  • Precipitation and Isolation: Stir the mixture at room temperature for 4-6 hours. The dihydrochloride salt will typically precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the final product, this compound.

Applications in Medicinal Chemistry and Drug Design

Chiral piperidine scaffolds are privileged structures in drug design, offering a three-dimensional framework that can improve physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This compound serves as a valuable building block for introducing a specific chiral, basic motif into drug candidates.

Its structural similarity to key intermediates of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Alogliptin, highlights its primary application area.[8] In these drugs, the (R)-3-aminopiperidine moiety is crucial for binding to the S1 pocket of the DPP-IV enzyme.[4][9] The aminomethyl group of the title compound provides a one-carbon extension from the chiral center, which can alter spacing and vectoral properties for targeting different regions of a binding pocket. The N-methyl group modulates the basicity (pKa) and lipophilicity of the piperidine nitrogen, which can fine-tune receptor binding, cell permeability, and metabolic stability.

Role as a Bioactive Scaffold

drug_incorporation Figure 3: Hypothetical incorporation into a bioactive molecule cluster_scaffold (R)-1-Methyl-3-aminomethyl-piperidine Scaffold scaffold_label N-CH₃ | (CH₂)₂ | CH -- CH₂ -- N⁺H₂ -- [Linker] | (CH₂)₂ | linker Linker Group (e.g., Amide, Urea) scaffold_label->linker Forms covalent bond pharmacophore Pharmacophore (Targets protein active site) linker->pharmacophore solubilizing Solubilizing Group (Improves PK properties) pharmacophore->solubilizing Connects to

References

Methodological & Application

Application Notes & Protocols: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery

In the landscape of pharmaceutical development, the piperidine ring stands out as one of the most significant heterocyclic scaffolds, integral to the structure of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in medicinal chemistry. When chirality is introduced, the synthetic utility is magnified, allowing for precise stereochemical control—a critical factor in optimizing drug efficacy and minimizing off-target effects.[2][3][4]

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a quintessential example of a high-value chiral building block. It offers a unique combination of structural features: a pre-defined (R)-stereocenter, a nucleophilic primary amine for synthetic elaboration, and a tertiary amine integrated into the piperidine core. This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its use, designed for researchers and professionals in organic synthesis and drug development.

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The dihydrochloride salt form of (R)-1-Methyl-3-aminomethyl-piperidine ensures greater stability and easier handling compared to the volatile and potentially air-sensitive free base.

Key Properties
PropertyValueSource
CAS Number 1400744-18-4[5]
Molecular Formula C₇H₁₈Cl₂N₂Derived
Molecular Weight 201.14 g/mol [5]
Appearance Typically an off-white to white solidGeneral Knowledge
Form Dihydrochloride Salt[5]
Solubility Soluble in water, methanol; sparingly soluble in other polar organic solvents.General Chemical Principles
Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

  • Stability: The dihydrochloride salt is stable under recommended storage conditions. However, it is hygroscopic and should be handled in a dry atmosphere (e.g., under nitrogen or in a glovebox) for quantitative applications.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.

  • Hazards: This compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][7]

Section 2: The Strategic Advantage in Synthesis

The synthetic utility of (R)-1-Methyl-3-aminomethyl-piperidine lies in the differentiated reactivity of its two nitrogen atoms. The primary aminomethyl group serves as a versatile nucleophilic handle, while the N-methylated tertiary amine within the ring is typically non-nucleophilic under standard coupling conditions. This allows for selective functionalization at the exocyclic amine without interference from the ring nitrogen.

Key Synthetic Transformations:

  • Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or with carboxylic acids in the presence of coupling reagents (e.g., HATU, EDC) to form stable amide bonds.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides corresponding sulfonamides, a common functional group in bioactive molecules.

  • Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine.

  • Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates provide a straightforward route to ureas and thioureas, respectively.

The fixed (R)-stereochemistry is preserved throughout these transformations, allowing its influence to be carried forward into the final target molecule, which is crucial for achieving stereospecific interactions with biological targets.[]

G cluster_molecule (R)-1-Methyl-3-aminomethyl-piperidine cluster_reactions Potential Synthetic Transformations cluster_features Inherent Structural Features mol Structure Diagram Here mol_node Key Reactive Sites acylation Amide Formation (Acyl Halides, Coupling Agents) mol_node->acylation Primary Amine (Nucleophilic Site) sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) mol_node->sulfonylation reductive_amination Secondary Amine Formation (Aldehydes/Ketones + Reducing Agent) mol_node->reductive_amination urea_formation Urea/Thiourea Formation (Isocyanates) mol_node->urea_formation chiral_center (R)-Stereocenter (Preserved during reaction) tert_amine Tertiary Ring Amine (Generally non-reactive, can act as internal base)

Caption: Key reactive sites and synthetic potential of the building block.

Section 3: Core Application - Synthesis of DPP-IV Inhibitors

A prominent application of chiral 3-aminopiperidine scaffolds is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents used for treating type 2 diabetes.[9] Alogliptin is a well-known drug in this class whose synthesis relies on a chiral 3-aminopiperidine core. While Alogliptin itself does not contain the N-methyl group, the synthetic strategies are directly translatable. The primary amine of the building block is typically used to form a key amide bond with a heterocyclic carboxylic acid, while the piperidine ring itself fits into a specific pocket of the DPP-IV enzyme.

The synthesis of (R)-3-aminopiperidine derivatives often starts from chiral pool materials like D-Ornithine or employs asymmetric synthesis methodologies to establish the stereocenter.[9][10][11] The N-methylation step, which leads to the title compound, can be achieved via reductive amination of a protected (R)-3-aminopiperidine with formaldehyde.[12]

Section 4: Experimental Protocols

The following protocols are provided as a guide for the effective use of this compound.

Protocol 4.1: General Procedure for In Situ Free Base Liberation

Rationale: The dihydrochloride salt is not nucleophilic. To perform reactions at the primary amine, the protonated amine must be neutralized to its free base form. This is typically accomplished in situ by adding a suitable non-nucleophilic base. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. At least two equivalents of base are required to neutralize both hydrochloride salts. An additional equivalent is often needed if the subsequent reaction generates an acidic byproduct (e.g., HCl from an acyl chloride).

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Stir the resulting suspension or solution at room temperature.

  • Slowly add the non-nucleophilic base (e.g., Triethylamine, 2.2 - 3.0 eq) via syringe.

  • Stir the mixture for 15-30 minutes. A visible change from a slurry to a clearer solution (with triethylamine hydrochloride salt precipitating) may be observed.

  • The liberated free base is now ready in solution for the subsequent reaction.

Protocol 4.2: Example Reaction - N-Benzoylation

Objective: To demonstrate a standard amide bond formation reaction by acylating the primary amine with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend this compound (1.0 g, 4.97 mmol, 1.0 eq) in anhydrous DCM (25 mL).

  • Free Base Liberation: Cool the suspension to 0°C using an ice bath. Slowly add triethylamine (2.1 mL, 15.0 mmol, 3.0 eq) dropwise. Stir the mixture at 0°C for 20 minutes.

  • Acylation: In a separate flask, prepare a solution of benzoyl chloride (0.63 mL, 5.47 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0°C over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure N-((R)-1-methylpiperidin-3-yl)methyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G start Start: Suspend Starting Material in Anhydrous DCM free_base Step 1: In Situ Free Base Liberation (Add Triethylamine at 0°C) start->free_base acylation Step 2: N-Acylation Reaction (Add Benzoyl Chloride at 0°C, warm to RT) free_base->acylation monitoring Step 3: Reaction Monitoring (TLC or LC-MS) acylation->monitoring workup Step 4: Aqueous Workup (Quench with NaHCO₃, Extract with DCM) monitoring->workup purification Step 5: Purification (Flash Column Chromatography) workup->purification characterization Step 6: Characterization (NMR, MS) purification->characterization end_product Final Product: Pure N-Benzoyl Derivative characterization->end_product

Caption: Experimental workflow for the N-Benzoylation protocol.

Conclusion

This compound is a robust and versatile chiral building block that provides a reliable entry point into complex, stereochemically defined molecules. Its differentiated amine reactivity, combined with the stability afforded by the dihydrochloride salt form, makes it an invaluable tool for researchers in medicinal chemistry and process development. The protocols and insights provided herein serve as a practical foundation for leveraging this reagent to its full potential in the synthesis of novel bioactive compounds.

References

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride: A Scaffolding Approach for Novel Therapeutics in CNS and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. This has led to the successful development of piperidine-containing drugs for a wide spectrum of diseases, particularly those affecting the central nervous system (CNS) and metabolic pathways.[2][3] (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride emerges from this rich chemical lineage, offering a unique combination of structural features poised for exploration in contemporary drug discovery programs.

This technical guide provides an in-depth exploration of the potential applications of this compound, supported by field-proven insights and detailed experimental protocols. We will delve into its potential as a modulator of key CNS targets and its relevance in the synthesis of anti-diabetic agents, providing researchers with the foundational knowledge to unlock its therapeutic promise.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in drug discovery workflows.

PropertyValueSource
CAS Number 1400744-18-4[4]
Molecular Formula C₇H₁₈Cl₂N₂[4]
Molecular Weight 201.14 g/mol [4]

The synthesis of this compound is conceptually rooted in established methodologies for the preparation of chiral piperidines. While a specific, detailed synthesis for this exact molecule is not extensively published, its structure suggests a synthetic route starting from the commercially available (R)-3-aminopiperidine dihydrochloride, a known intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors such as alogliptin.[5][6]

A plausible synthetic workflow would involve the reductive amination of a suitable Boc-protected (R)-3-aminomethyl-piperidine precursor with formaldehyde, followed by deprotection. This highlights the compound's accessibility and its structural relationship to a class of molecules with proven therapeutic value.

Potential Therapeutic Applications & Target-Based Screening

The structural motifs within this compound suggest several exciting avenues for therapeutic investigation. The presence of the N-methylated piperidine ring coupled with the aminomethyl side chain at the chiral 3-position provides a framework for potent and selective interactions with key biological targets.

Central Nervous System (CNS) Disorders: A Focus on Monoamine Transporters and Sigma Receptors

The piperidine scaffold is a well-established pharmacophore for CNS-active agents.[2][3] The structural similarity of (R)-1-Methyl-3-aminomethyl-piperidine to known ligands suggests its potential as a modulator of monoamine transporters and sigma receptors.

The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, and its dysfunction is implicated in a range of neurological and psychiatric conditions, including Parkinson's disease, ADHD, and substance use disorders.[7] Analogues of 3-aminomethyl-piperidine have been investigated as ligands for the dopamine transporter, indicating that this structural class has the potential to modulate dopamine reuptake.[7]

DAT_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding DAT DAT Dopamine->DAT Reuptake Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Dopamine_Vesicle Dopamine_Vesicle Dopamine_Vesicle->Dopamine Release Test_Compound (R)-1-Methyl-3-aminomethyl- piperidine dihydrochloride Test_Compound->DAT Modulation

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and pain.[8][9] The piperidine moiety is a common feature in high-affinity sigma receptor ligands.[8] The investigation of this compound for its affinity and functional activity at sigma receptors is a logical and promising avenue.

Sigma_Receptor_Signaling Test_Compound (R)-1-Methyl-3-aminomethyl- piperidine dihydrochloride Sigma1_Receptor Sigma1_Receptor Test_Compound->Sigma1_Receptor Binding

Metabolic Disorders: A Building Block for DPP-IV Inhibitors

The chiral (R)-3-aminopiperidine core is a key structural component of several marketed Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[5][6] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. While this compound itself is not a DPP-IV inhibitor, its structural similarity to the core of these drugs makes it a valuable starting material or fragment for the synthesis of novel DPP-IV inhibitors with potentially improved pharmacokinetic or pharmacodynamic profiles.

Experimental Protocols for Target Validation

To empirically assess the therapeutic potential of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step protocols for in vitro assays targeting the dopamine transporter and sigma-1 receptor.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the dopamine transporter.[7][10][11]

DAT_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing hDAT) start->prepare_membranes prepare_reagents Prepare Assay Buffer, Radioligand ([³H]WIN 35,428), and Test Compound Dilutions prepare_membranes->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (Ki determination) scintillation->data_analysis end End data_analysis->end

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM GBR 12909.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Reagents:

    • Thaw hDAT-expressing cell membranes on ice.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer to the desired final concentration (typically 1-2 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL GBR 12909 (10 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.

    • Test Compound: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the sigma-1 receptor.[8][9][12]

Materials:

  • Guinea pig brain membranes (a rich source of σ1 receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~40 Ci/mmol).

  • Non-specific binding control: 10 µM Haloperidol.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Reagents:

    • Thaw guinea pig brain membranes on ice.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer to the desired final concentration (typically 2-5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Haloperidol (10 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.

    • Test Compound: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity.

  • Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Ki values for the sigma-1 receptor.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural heritage within the privileged piperidine class, combined with specific features that suggest interactions with key CNS and metabolic targets, makes it a compelling candidate for further investigation. The experimental protocols detailed herein provide a robust framework for initiating a comprehensive evaluation of its biological activity.

Future research should focus on a systematic screening of this compound against a broader panel of CNS targets, including other monoamine transporters and a wider range of receptor subtypes. Should promising activity be identified, subsequent efforts should be directed towards structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a novel therapeutic is challenging, but for compounds like this compound, the path is illuminated by a rich history of successful piperidine-based drug discovery.

References

Application Notes & Protocols: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile three-dimensional framework for interacting with biological targets.[1][2] The introduction of stereochemistry into this privileged structure further enhances its utility, allowing for precise spatial orientation of functional groups to optimize target engagement and selectivity.[1][3]

This guide focuses on (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride , a chiral building block designed for strategic incorporation into drug candidates. Its structure combines three key features that medicinal chemists can exploit:

  • A Defined (R)-Stereocenter: Ensures stereospecific interactions with chiral biological targets like enzymes and receptors.

  • An N-Methylated Piperidine Ring: The methyl group can modulate the scaffold's basicity (pKa), lipophilicity, and metabolic stability, often improving pharmacokinetic properties.[4]

  • A Primary Aminomethyl Group: Serves as a versatile synthetic handle for introducing a wide array of functional groups via robust and well-established chemical transformations, such as amide bond formation.

This document provides an in-depth overview of its properties, strategic applications, and detailed protocols for its use in synthetic and biological workflows, tailored for researchers and professionals in drug discovery and development.

Section 1: Physicochemical Profile and Structural Rationale

While a specific CAS number for this compound is not broadly cataloged, its properties can be reliably inferred from its immediate, well-characterized precursor, (R)-3-Aminopiperidine dihydrochloride. The addition of a methyl group to the ring nitrogen and an additional methylene unit will slightly increase the molecular weight and lipophilicity. The dihydrochloride salt form is utilized to enhance stability and aqueous solubility, simplifying handling and reaction setup.[5]

PropertyValue (Based on (R)-3-Aminopiperidine dihydrochloride)ReferenceRationale for N-Methylated Analog
CAS Number 334618-23-4[6][7]N/A (Specific CAS not indexed)
Molecular Formula C₅H₁₄Cl₂N₂[6][7]C₇H₁₈Cl₂N₂
Molecular Weight 173.08 g/mol [6][8]~201.14 g/mol
Appearance White to off-white crystalline powder[3][5][9]Expected to be a similar white/off-white solid.
Melting Point 190-195 °C[5]Expected to be in a similar range.
Solubility Soluble in water.[9][9]Dihydrochloride salt ensures good water solubility.
Optical Rotation [α]/D ≈ -2.0° (c=1 in H₂O)[5]Specific rotation will differ but will retain chirality.

Section 2: Core Applications in Drug Discovery

The primary utility of (R)-1-Methyl-3-aminomethyl-piperidine lies in its role as a versatile scaffold for building complex molecules, particularly those targeting the central nervous system (CNS) and metabolic diseases.[2] The constrained cyclic nature of the piperidine ring, combined with the flexible aminomethyl linker, allows for the precise positioning of pharmacophoric elements.

A prominent example of the utility of the core (R)-aminopiperidine scaffold is in the synthesis of Alogliptin , a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes.[2] The (R)-aminopiperidine moiety is crucial for the molecule's interaction with the DPP-4 active site.[2] Our target compound, being the N-methylated and C-aminomethylated version, represents a next-generation building block for creating novel analogs with potentially modulated properties.

The N-methylation strategy is frequently employed in drug design to:

  • Block N-dealkylation: Prevents a common metabolic pathway, potentially increasing the compound's half-life.[4]

  • Reduce Hydrogen Bond Donor Capacity: This can decrease polar surface area and improve cell membrane permeability.[10]

  • Fine-tune Basicity: The pKa of the piperidine nitrogen is altered, which can affect receptor binding and solubility.

The diagram below illustrates how the (R)-1-Methyl-3-aminomethyl-piperidine core can be diversified to generate a library of compounds for screening against various therapeutic targets.

G cluster_core Core Scaffold cluster_reactions Key Synthetic Reactions cluster_derivatives Resulting Chemical Moieties cluster_targets Potential Therapeutic Targets core (R)-1-Methyl-3-aminomethyl- piperidine amide Amide Coupling (R-COOH, HATU) core->amide Primary Amine Reactivity sulfonamide Sulfonylation (R-SO2Cl, Base) core->sulfonamide Primary Amine Reactivity urea Urea Formation (R-NCO) core->urea Primary Amine Reactivity amide_deriv Amide Derivatives amide->amide_deriv sulf_deriv Sulfonamide Derivatives sulfonamide->sulf_deriv urea_deriv Urea Derivatives urea->urea_deriv gpcr GPCRs amide_deriv->gpcr Structure-Activity Relationship (SAR) enzyme Enzymes (e.g., DPP-4) amide_deriv->enzyme Structure-Activity Relationship (SAR) ion Ion Channels amide_deriv->ion Structure-Activity Relationship (SAR) sulf_deriv->gpcr Structure-Activity Relationship (SAR) sulf_deriv->enzyme Structure-Activity Relationship (SAR) sulf_deriv->ion Structure-Activity Relationship (SAR) urea_deriv->gpcr Structure-Activity Relationship (SAR) urea_deriv->enzyme Structure-Activity Relationship (SAR) urea_deriv->ion Structure-Activity Relationship (SAR)

Caption: Diversification of the core scaffold into various chemical classes.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling a carboxylic acid to the primary amine of this compound. HATU is a highly efficient coupling reagent that minimizes side reactions and preserves chiral integrity.

Principle of the Method: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the piperidine building block. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the dihydrochloride salt and to scavenge the HCl produced during the reaction.

G start Start prep 1. Dissolve Reactants (Acid, Piperidine, DIPEA) in anhydrous DMF start->prep cool 2. Cool to 0 °C (Ice Bath) prep->cool add_hatu 3. Add HATU (Portion-wise) cool->add_hatu react 4. Stir at RT (Monitor by LC-MS/TLC) add_hatu->react workup 5. Aqueous Workup (Dilute, Wash, Extract) react->workup purify 6. Purify (Column Chromatography) workup->purify analyze 7. Characterize (NMR, HRMS) purify->analyze end End analyze->end

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Amine Addition: Add this compound (1.0 eq) to the flask, followed by DIPEA (3.0 eq). The DIPEA is crucial for liberating the free amine from its salt form. Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexanes, to yield the pure amide product.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro DPP-4 Inhibition Assay

This protocol provides a method to screen compounds synthesized from the piperidine scaffold for inhibitory activity against the DPP-4 enzyme, a key target for type 2 diabetes.

Principle of the Method: This is a fluorescence-based assay. The DPP-4 enzyme cleaves a specific substrate, Gly-Pro-AMC (Aminomethylcoumarin), releasing the highly fluorescent AMC molecule.[11][12][13] In the presence of an inhibitor, the rate of AMC release is reduced. The activity is measured by monitoring the increase in fluorescence over time. Sitagliptin, a known DPP-4 inhibitor, is used as a positive control.[12]

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (synthesized amide) dissolved in DMSO

  • Positive Control: Sitagliptin

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%. Prepare similar dilutions for the Sitagliptin positive control.

  • Reaction Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 25 µL of test compound dilution + 25 µL of DPP-4 enzyme solution.

    • Positive Control Wells: 25 µL of Sitagliptin dilution + 25 µL of DPP-4 enzyme solution.

    • No Inhibitor Control (100% Activity): 25 µL of assay buffer (with DMSO) + 25 µL of DPP-4 enzyme solution.

    • Blank (No Enzyme): 50 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (λex=360nm, λem=460nm) every minute for 30 minutes.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot (ΔFU/min).

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Safety, Handling, and Storage

As a dihydrochloride salt of an amine, this compound requires careful handling. The safety profile is expected to be similar to its precursor, (R)-3-Aminopiperidine dihydrochloride.

  • Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4), Causes skin irritation (Category 2), and may cause serious eye damage (Category 1). May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3] Use a fume hood to avoid inhalation of dust.[7]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Skin Contact: Wash off with soap and plenty of water.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

  • Storage: The compound is likely hygroscopic. Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[9]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]

Section 5: References

  • ECHEMI. (2019). (R)-(-)-3-Aminopiperidine dihydrochloride Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (R)-(−)-3-Aminopiperidine dihydrochloride Product Page. Retrieved from --INVALID-LINK--

  • Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from --INVALID-LINK--

  • Capot Chemical Co., Ltd. (2023). MSDS of (R)-3-Amino-Piperidine dihydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (DPP4 Inhibitor Screening Kit Technical Bulletin). Retrieved from --INVALID-LINK--

  • LGC Standards. (R)-3-Aminopiperidine Dihydrochloride Product Page. Retrieved from --INVALID-LINK--

  • Chemsrc. (R)-3-Aminopiperidine dihydrochloride Product Page. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (DPP4 Activity Assay Kit Technical Bulletin). Retrieved from --INVALID-LINK--

  • Abcam. (Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit Datasheet). Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia Limited. (2024). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Cleanchem Laboratories. (MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE). Retrieved from --INVALID-LINK--

  • Analytical Methods. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Retrieved from --INVALID-LINK--

  • PubChem. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) Compound Summary). Retrieved from --INVALID-LINK--

  • Chem-Impex. (R)-(-)-3-Aminopiperidine dihydrochloride Product Page. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (R)-1-Boc-3-(aminomethyl)piperidine Product Page. Retrieved from --INVALID-LINK--

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Retrieved from --INVALID-LINK--

  • ChemicalBook. (R)-3-(Boc-Amino)piperidine Product Page. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (R)-1-BOC-3-(Aminomethyl)piperidine, 97% Product Page. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (R)-(-)-3-Amino piperidine Dihydrochloride Product Page. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from --INVALID-LINK--

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from --INVALID-LINK--

  • BenchChem. (The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide). Retrieved from --INVALID-LINK--

  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine Product Page. Retrieved from --INVALID-LINK--

  • PubChem. (1-BOC-3-Aminopiperidine Compound Summary). Retrieved from --INVALID-LINK--

References

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride laboratory synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Laboratory Synthesis of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of this compound, a valuable chiral building block in pharmaceutical research and development. The protocol herein details a robust two-step synthetic sequence commencing with the commercially available (R)-1-Boc-3-(aminomethyl)piperidine. The methodology leverages a selective N-methylation of the piperidine ring via a modified Eschweiler-Clarke reaction, followed by an acid-mediated deprotection of the Boc group which concurrently facilitates the formation of the final dihydrochloride salt. This guide emphasizes the rationale behind procedural choices, incorporates critical safety and handling information, and provides detailed protocols for synthesis, purification, and characterization to ensure scientific integrity and reproducibility.

Introduction & Synthetic Strategy

(R)-1-Methyl-3-aminomethyl-piperidine and its derivatives are key structural motifs found in a variety of biologically active compounds.[1] The specific stereochemistry and the presence of two distinct basic nitrogen centers make it a versatile scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.

The synthetic strategy outlined below is designed for efficiency, stereochemical retention, and high yield. It avoids the use of harsh reagents where possible and follows a logical progression that is amenable to standard laboratory equipment. The overall transformation is depicted in the reaction scheme below.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Reductive Amination: Selective methylation of the piperidine ring's secondary nitrogen using formaldehyde and a mild reducing agent. The tert-butoxycarbonyl (Boc) group protects the primary amine on the side chain from undergoing methylation.

  • Deprotection and Salt Formation: Removal of the acid-labile Boc protecting group using hydrochloric acid, which simultaneously protonates both nitrogen atoms to yield the target dihydrochloride salt.

Caption: Overall synthetic route from the starting material to the final product.

Materials, Safety, and Handling

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Key Hazards
(R)-1-Boc-3-(aminomethyl)piperidineC₁₁H₂₂N₂O₂214.30140645-23-4Harmful if swallowed, Skin/Eye Irritant[2][3]
Formaldehyde (37% in H₂O)CH₂O30.0350-00-0Toxic, Carcinogen, Corrosive
Sodium CyanoborohydrideNaBH₃CN62.8425895-60-7Highly Toxic, Flammable Solid, Water-Reactive
MethanolCH₃OH32.0467-56-1Highly Flammable, Toxic
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly Flammable, Eye Irritant
Hydrochloric Acid in Dioxane (4M)HCl36.467647-01-0Highly Corrosive, Respiratory Irritant
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely Flammable, Peroxide Former
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable, but check compatibility).[4]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid. All additions and the reaction itself must be conducted in a well-ventilated fume hood. Avoid acidic conditions during the reductive amination step. Quenching should be done carefully and slowly.

  • Formaldehyde: A known carcinogen and potent irritant. Handle only in a fume hood.

  • 4M HCl in Dioxane: This is a highly corrosive and toxic reagent. Dispense with care, avoiding inhalation of vapors.

  • Flammable Solvents: Methanol, ethyl acetate, and diethyl ether are highly flammable. Ensure there are no sources of ignition nearby. Work away from open flames, hot plates, and spark-producing equipment.[5]

Experimental Protocol: Step-by-Step Methodology

This protocol is based on a 10g scale of the starting material, (R)-1-Boc-3-(aminomethyl)piperidine.

Step 1: N-Methylation of (R)-1-Boc-3-(aminomethyl)piperidine

Rationale: This step utilizes a reductive amination process. Formaldehyde reacts with the secondary amine of the piperidine ring to form an intermediate iminium ion. Sodium cyanoborohydride, a mild and selective reducing agent, then reduces this iminium ion to the N-methyl tertiary amine.[6][7] NaBH₃CN is chosen over stronger reducing agents like NaBH₄ because it is stable in mildly acidic to neutral conditions and selectively reduces iminium ions over carbonyls.[7]

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-(aminomethyl)piperidine (10.0 g, 46.6 mmol).

  • Dissolve the starting material in methanol (150 mL). Cool the flask to 0°C using an ice-water bath.

  • While stirring at 0°C, add aqueous formaldehyde (37 wt. %, 6.3 mL, 83.9 mmol, 1.8 eq) dropwise over 5 minutes.

  • After the formaldehyde addition, begin adding sodium cyanoborohydride (4.39 g, 69.9 mmol, 1.5 eq) portion-wise over 15-20 minutes. Caution: Monitor for any gas evolution. Maintain the temperature at 0°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).

  • After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in a mixture of ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-methylated intermediate, (R)-tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate, as an oil. This product is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

Rationale: The Boc group is a standard protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In this step, a strong acid (HCl) is used to cleave the tert-butoxycarbonyl group. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. The excess HCl present in the solution protonates both the newly freed primary amine and the tertiary ring amine, leading directly to the precipitation of the desired dihydrochloride salt.

Procedure:

  • Dissolve the crude oil from Step 1 in methanol (120 mL) in a 250 mL round-bottom flask and cool to 0°C in an ice bath.

  • While stirring, slowly add 4M HCl in dioxane (25 mL, 100 mmol, >2 eq). Caution: This is an exothermic reaction.

  • Remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours. A precipitate will form as the reaction progresses.

  • Upon completion, concentrate the mixture under reduced pressure to about one-third of its original volume.

  • Add diethyl ether (100 mL) to the slurry to fully precipitate the product.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the solid under vacuum at 40°C to a constant weight to yield this compound.

    • Expected Yield: 70-80% over two steps.

    • Appearance: White to off-white crystalline solid.

Experimental Workflow & Characterization

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Analysis a1 Dissolve SM in MeOH a2 Cool to 0°C a1->a2 a3 Add HCHO, then NaBH3CN a2->a3 a4 Stir Overnight at RT a3->a4 a5 Concentrate in vacuo a4->a5 a6 Workup: EtOAc/H2O Extraction a5->a6 a7 Dry & Concentrate a6->a7 b1 Dissolve crude in MeOH a7->b1 Crude Intermediate b2 Add 4M HCl/Dioxane at 0°C b1->b2 b3 Stir at RT for 6-8h b2->b3 b4 Concentrate & Precipitate with Diethyl Ether b3->b4 b5 Filter & Wash Solid b4->b5 b6 Dry Under Vacuum b5->b6 c1 NMR (1H, 13C) b6->c1 Final Product c2 Mass Spec (LC-MS) b6->c2 c3 Melting Point b6->c3

Caption: Detailed workflow from reaction setup to final product analysis.

Expected Characterization Data
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the N-methyl group (a singlet around 2.2-2.4 ppm) and the disappearance of the Boc group's t-butyl signal (singlet at ~1.4 ppm). The piperidine ring protons will appear as a series of complex multiplets.

  • ¹³C NMR: The carbon spectrum will show a new peak for the N-methyl carbon (around 42-46 ppm) and the absence of the Boc carbonyl (~155 ppm) and t-butyl carbons (~80 ppm, ~28 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum of the free base (C₇H₁₆N₂) should show a molecular ion peak [M+H]⁺ at m/z = 129.1.

  • Melting Point: Compare the observed melting point with literature values to assess purity.

Conclusion

The protocol described provides a reliable and scalable method for synthesizing this compound. By employing a protective group strategy and mild reductive amination conditions, this procedure ensures the retention of stereochemical integrity while achieving high overall yields. The detailed steps, coupled with explicit safety guidelines and mechanistic rationale, equip researchers with a robust tool for accessing this important pharmaceutical intermediate.

References

Application Notes and Protocols for (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in the context of neurological disorder research. Structurally, this compound belongs to a class of molecules with the potential to modulate key neurotransmitter systems. Based on established neuropharmacology, we propose its primary mechanism of action involves agonism of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a critical target implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other cognitive disorders.[1][2][3] This guide details the proposed mechanism, offers detailed protocols for in vitro characterization and in vivo validation, and provides a framework for interpreting the resulting data.

Introduction: Targeting the Cholinergic System in Neurological Disorders

The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (α7nAChR), represents a pivotal therapeutic target for a range of neurological and psychiatric conditions.[4] These homopentameric ligand-gated ion channels are densely expressed in brain regions crucial for memory and cognition, such as the hippocampus and cortex.[1][3] Dysfunction of the α7nAChR is linked to cognitive decline, neuroinflammation, and neuronal apoptosis, hallmarks of diseases like Alzheimer's.[4][5]

This compound is a chiral piperidine derivative. While direct literature on this specific compound is emerging, its structural features suggest a strong potential for interaction with the α7nAChR. Agonists of this receptor are known to exert three primary therapeutic effects:

  • Pro-Cognitive: Enhancing neurotransmitter release and synaptic plasticity.[1]

  • Anti-Inflammatory: Modulating the cholinergic anti-inflammatory pathway, primarily through microglia, the resident immune cells of the brain.[5][6]

  • Neuroprotective: Activating downstream signaling cascades, such as the JAK2-STAT3 and PI3K/Akt pathways, which protect neurons from apoptotic cell death.[7][8]

This document outlines the necessary experimental framework to rigorously evaluate this compound as a potential therapeutic agent acting through this multifaceted mechanism.

Physicochemical Properties
PropertyValueSource
Compound Name This compound-
CAS Number 1400744-18-4
Molecular Formula C₇H₁₈Cl₂N₂Inferred
Molecular Weight 201.14 g/mol
Structure (Image of chemical structure)-

Note: A general synthesis approach may involve the reductive amination of a protected (R)-3-aminomethyl-piperidine precursor followed by deprotection and salt formation. Detailed synthesis routes for related piperidine structures have been described.[9][10]

Proposed Mechanism of Action: α7nAChR Agonism

Activation of the α7nAChR by an agonist like (R)-1-Methyl-3-aminomethyl-piperidine is proposed to initiate a cascade of intracellular events. The receptor's high permeability to calcium ions (Ca²⁺) is central to its function.[4][8]

Key Signaling Events:

  • Ionotropic Action: Agonist binding opens the channel, leading to a direct influx of Ca²⁺. This rapid increase in intracellular calcium can trigger immediate downstream effects like neurotransmitter release and enhance synaptic plasticity.[7][11]

  • Metabotropic-like Signaling: The receptor can also activate intracellular signaling pathways independent of its ion channel function. A key pathway is the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8] Activation of this cascade is crucial for the receptor's anti-inflammatory and anti-apoptotic effects.[8][11]

The diagram below illustrates these interconnected signaling pathways.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes a7nAChR α7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel JAK2 JAK2 a7nAChR->JAK2 Activates PI3K PI3K a7nAChR->PI3K Activates Agonist (R)-1-Methyl-3-aminomethyl- piperidine dihydrochloride Agonist->a7nAChR Binds Cognition Cognitive Enhancement (↑ Neurotransmitter Release) Ca_influx->Cognition Leads to STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_inhibition NF-κB Inhibition STAT3->NFkB_inhibition Mediates Transcription Gene Transcription (Anti-inflammatory & Anti-apoptotic genes) STAT3->Transcription Promotes Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection Leads to Anti_inflammation Anti-inflammation (↓ Pro-inflammatory Cytokines) NFkB_inhibition->Anti_inflammation Leads to Transcription->Neuroprotection Contributes to Transcription->Anti_inflammation Contributes to experimental_workflow Start Compound Synthesis & QC InVitro PART A: In Vitro Characterization Start->InVitro BindingAssay 1. Receptor Binding Assay (Affinity - Ki) InVitro->BindingAssay CalciumFlux 2. Calcium Flux Assay (Potency - EC50) BindingAssay->CalciumFlux Confirm functional activity InVivo PART B: In Vivo Evaluation CalciumFlux->InVivo Proceed if potent & active PK 3. Pharmacokinetics (PK) (Bioavailability, Brain Penetration) InVivo->PK Behavior 4. Behavioral Assays (Cognitive Efficacy) PK->Behavior Inform dose selection Biomarkers 5. Post-mortem Biomarker Analysis (Neuroinflammation & Neuropathology) Behavior->Biomarkers End Data Analysis & Candidate Assessment Biomarkers->End

References

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride: Application Notes and Protocols

Introduction: A Key Chiral Building Block

(R)-1-Methyl-3-aminomethyl-piperidine is a chiral substituted piperidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its enantiomerically pure form is particularly significant in the development of modern therapeutics. Notably, derivatives of 3-aminopiperidine are core components in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[1] Alogliptin is a prominent example of a DPP-IV inhibitor whose synthesis utilizes such chiral piperidine derivatives.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing comprehensive protocols for the synthesis of this compound. The methodologies are grounded in established chemical literature, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Multi-Step Approach

The most common and reliable pathway to synthesize this compound involves a multi-step sequence starting from a commercially available, enantiomerically pure precursor. The general workflow involves two key transformations:

  • N-Methylation: Introduction of a methyl group onto the piperidine ring's nitrogen atom. This is typically achieved through reductive amination.

  • Deprotection and Salt Formation: Removal of a protecting group from the aminomethyl moiety and subsequent conversion of the resulting free base into its stable dihydrochloride salt.

The starting material of choice is often (R)-3-(Boc-amino)piperidine, where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group strategy is essential as it prevents undesired side reactions at the primary amine during the N-methylation of the secondary amine on the piperidine ring.

G cluster_0 Overall Synthesis Workflow A (R)-3-(Boc-amino)piperidine (Starting Material) B Intermediate: (R)-tert-butyl (1-methylpiperidin-3-yl)methylcarbamate A->B Step 1: N-Methylation (Reductive Amination) C This compound (Final Product) B->C Step 2: Boc Deprotection & Salt Formation

Caption: Overall synthesis workflow.

Protocol 1: Synthesis from (R)-3-(Boc-amino)piperidine

This protocol details the two-step conversion of (R)-3-(Boc-amino)piperidine to the target dihydrochloride salt. It is adapted from established laboratory procedures.[2]

Data Presentation: Reagents and Reaction Parameters

The following tables summarize the necessary reagents and key experimental parameters for a typical lab-scale synthesis.

Table 1: Reagent Stoichiometry (Starting from 10g of (R)-3-(Boc-amino)piperidine)

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Step 1: N-Methylation
(R)-3-(Boc-amino)piperidineC₁₀H₂₀N₂O₂200.2810.0 g49.91.0
Formaldehyde (30% aq. sol.)CH₂O30.037.5 mL~75~1.5
Sodium CyanoborohydrideNaBH₃CN62.844.51 g71.81.5
MethanolCH₃OH32.0475 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction
WaterH₂O18.02As needed-Work-up
Step 2: Deprotection
Crude IntermediateC₁₁H₂₂N₂O₂214.31~10.7 g49.91.0
4N HCl in DioxaneHCl36.4610 mL40.0-
MethanolCH₃OH32.0460 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12As needed-Precipitation

Table 2: Key Reaction Conditions

StepReactionTemperature (°C)Time (h)Solvent(s)Typical Yield
1N-Methylation0 to Room Temp12-16 (overnight)Methanol, WaterQuantitative (crude)
2Deprotection & Salt FormationRoom Temp6Methanol, Dioxane72% (over 2 steps)[2]
Mechanism Spotlight: Reductive Amination & Boc Deprotection

Reductive Amination: The N-methylation reaction is a classic example of reductive amination. The secondary amine of the piperidine ring first reacts with formaldehyde to form an unstable carbinolamine, which quickly dehydrates to form a tertiary iminium ion. The mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is particularly effective at reducing this iminium ion in situ without reducing the formaldehyde itself. This selectivity is the cornerstone of the procedure's success.

G cluster_1 Reductive Amination Mechanism A Piperidine-NH + CH₂O B Iminium Ion Intermediate [>N+=CH₂] A->B Formation C N-Methylated Product B->C Reduction by NaBH₃CN

Caption: Simplified reductive amination mechanism.

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen by HCl, followed by the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation, carbon dioxide, and the deprotected primary amine.[2] The amine is then protonated by the excess acid to form the ammonium chloride salt.

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Fume hood

Step 1: N-Methylation of (R)-3-(Boc-amino)piperidine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g (49.9 mmol) of (R)-3-(Boc-amino)piperidine in 75 mL of methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Reagent Addition: To the cooled solution, add 7.5 mL of 30% aqueous formaldehyde. Then, add 4.51 g (71.8 mmol) of sodium cyanoborohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.

    • Expert Insight: Portion-wise addition of the reducing agent is crucial to control the initial exotherm and prevent side reactions. Sodium cyanoborohydride is preferred over sodium borohydride for its greater stability at neutral to slightly acidic pH and its selectivity for the iminium ion over the aldehyde.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dissolve the resulting residue in a mixture of 100 mL of ethyl acetate and 50 mL of water. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 50 mL of ethyl acetate. d. Combine the organic layers. Wash sequentially with 50 mL of water and 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Intermediate: Filter off the drying agent and concentrate the filtrate in vacuo. This will yield the crude N-methylated intermediate, (R)-tert-butyl (1-methylpiperidin-3-yl)methylcarbamate, as an oil. This crude product is typically of sufficient purity to be used directly in the next step without further purification.[2]

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

  • Reaction Setup: Dissolve the crude oil from the previous step in 60 mL of methanol in a 250 mL round-bottom flask.

  • Acid Addition: To the stirred solution, add 10 mL of a 4N solution of HCl in dioxane.

    • Trustworthiness Note: Using a commercially prepared, standardized solution of HCl in dioxane ensures accurate stoichiometry and reproducible results.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. A precipitate will likely form as the reaction progresses.

  • Isolation: a. Concentrate the reaction mixture to dryness under reduced pressure. b. Add approximately 50 mL of diethyl ether to the residue and triturate (grind the solid in the solvent with a spatula) to break up any clumps and form a fine powder. c. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with a small amount of ice-cold methanol to remove any residual impurities.[2]

  • Drying: Dry the resulting white solid under vacuum to yield pure this compound. A typical yield is around 4.0 g (72% over the two steps).[2]

Characterization

The final product should be characterized to confirm its identity and purity. As reported in the literature, the ¹H NMR spectrum provides a distinct fingerprint.

Table 3: ¹H NMR Characterization Data

Data TypeParametersReported Chemical Shifts (δ)[2]
¹H NMR400 MHz, CD₃OD3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m)

Alternative Synthetic Routes

While the protocol described above is robust, other strategies exist for the synthesis of related structures, which could be adapted.

  • Reduction of Amides: The parent compound, 3-aminomethyl-piperidine, can be synthesized by the reduction of nipecotamide (piperidine-3-carboxamide) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.[3] This method is powerful but requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH₄.

  • Catalytic Hydrogenation of Nitriles: Another common industrial method for preparing primary amines is the catalytic hydrogenation of nitriles.[4] A potential route could involve the synthesis of (R)-1-methylpiperidine-3-carbonitrile followed by its reduction using a catalyst such as Raney Nickel or a palladium-based catalyst under hydrogen pressure. This avoids the use of hydride reagents but requires specialized high-pressure hydrogenation equipment.[5][6]

Safety and Handling

  • Sodium Cyanoborohydride: Toxic. Handle with gloves in a well-ventilated fume hood. Do not allow it to come into contact with strong acids, as this will release highly toxic hydrogen cyanide gas.

  • Formaldehyde: Carcinogen and irritant. Handle only in a fume hood.

  • 4N HCl in Dioxane: Highly corrosive. Dioxane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Methanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of important pharmaceutical agents. The detailed protocol provided, based on the reductive amination of (R)-3-(Boc-amino)piperidine followed by acidic deprotection, offers a reliable and high-yielding pathway. By understanding the rationale behind each step—from the choice of protecting group to the specific reducing agent and deprotection conditions—researchers can confidently and safely execute this synthesis, enabling further research and development in medicinal chemistry.

References

The Strategic deployment of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride emerges as a pivotal chiral building block for researchers and drug development professionals. Its unique structural features, combining a chiral piperidine core with a primary amine, offer a versatile platform for constructing complex molecular architectures with defined stereochemistry. This guide provides an in-depth exploration of its applications in organic synthesis, complete with detailed protocols and mechanistic insights to empower your research endeavors.

The significance of chiral piperidine scaffolds in medicinal chemistry cannot be overstated. These motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs), contributing to enhanced biological activity, improved pharmacokinetic properties, and modulated physicochemical characteristics.[1][2][3] The introduction of a chiral center within the piperidine ring can significantly influence a molecule's interaction with biological targets. (R)-1-Methyl-3-aminomethyl-piperidine, as a readily available chiral amine, serves as a crucial intermediate in the synthesis of high-value compounds, particularly in the development of novel therapeutics.[3][4]

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered around the reactivity of its primary and tertiary amine functionalities. This section will delve into its application as a cornerstone in the synthesis of substituted ureas and in reductive amination reactions, providing a foundation for generating diverse compound libraries.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number1400744-18-4
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.14 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol

Application Note I: Synthesis of Chiral Disubstituted Ureas

The formation of a urea linkage is a fundamental transformation in organic and medicinal chemistry. Substituted ureas are a prominent class of compounds with a wide range of biological activities.[5][6][7] this compound provides a chiral handle to create novel, non-symmetrical ureas with potential therapeutic applications.

The primary challenge in utilizing the dihydrochloride salt is the in-situ liberation of the free amine. This is typically achieved by the addition of a suitable base to neutralize the HCl salts, allowing the primary amine to act as a nucleophile.

Urea_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Urea Formation cluster_workup Work-up and Purification start Dissolve (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in a suitable solvent (e.g., DMF, DCM) add_base Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) start->add_base Liberate free amine add_isocyanate Add Isocyanate (R-N=C=O) dropwise at 0°C add_base->add_isocyanate Nucleophilic attack react Stir at room temperature add_isocyanate->react workup Aqueous work-up react->workup purify Purify by column chromatography workup->purify product Isolate Chiral Disubstituted Urea purify->product Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Work-up and Purification start Dissolve (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride and carbonyl compound in a suitable solvent (e.g., DCE, THF) add_base Add a base (e.g., Triethylamine) to liberate the free amine start->add_base add_reducing_agent Add Sodium Triacetoxyborohydride portion-wise add_base->add_reducing_agent Imine formation and reduction react Stir at room temperature add_reducing_agent->react workup Aqueous work-up react->workup purify Purify by column chromatography workup->purify product Isolate Chiral Secondary Amine purify->product

References

Dosage and administration of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Administration and Dosage of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, a novel piperidine derivative. Given the limited publicly available data on this specific compound, this guide is structured to provide a foundational framework for systematic investigation. It emphasizes the principles of scientific integrity, rigorous experimental design, and ethical considerations in animal research. The protocols outlined herein are designed to be self-validating, ensuring that the data generated is both reliable and reproducible.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and natural alkaloids.[1] Derivatives have shown a wide range of pharmacological activities, including neuroprotective, antipsychotic, and analgesic effects.[2][3][4] Therefore, the initial in vivo assessment of this compound should be approached with a broad view to identifying its potential therapeutic window and pharmacological profile.

Part 1: Pre-Formulation and Vehicle Selection

The first critical step in any in vivo study is the development of a suitable formulation for administration. The choice of vehicle is paramount and depends on the physicochemical properties of the test compound, the intended route of administration, and potential toxicity of the vehicle itself.[5][6] this compound is a dihydrochloride salt, which suggests good aqueous solubility.

Solubility Assessment Protocol

Objective: To determine the optimal vehicle for solubilizing this compound for in vivo administration.

Materials:

  • This compound

  • Sterile Water for Injection

  • Sterile 0.9% Saline Solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • pH meter

Step-by-Step Protocol:

  • Prepare a stock solution of the compound by dissolving a known weight in a small volume of Sterile Water for Injection.

  • Serially dilute the stock solution with the test vehicles (Saline, PBS) to determine the concentration at which precipitation occurs.

  • Visually inspect for clarity and precipitation after vigorous vortexing and allowing the solution to stand for at least one hour.

  • Measure the pH of the final desired concentration to ensure it is within a physiologically tolerable range (typically pH 6.5-8.0 for parenteral routes). Adjust with dilute NaOH or HCl if necessary, and document any adjustments.

  • Trustworthiness Check: A stable, clear solution at the highest desired concentration for at least 24 hours at room temperature indicates a suitable formulation.

Recommended Vehicle Selection

For a water-soluble dihydrochloride salt, the preferred vehicles are simple aqueous solutions.[5]

VehicleSuitabilityConsiderations
0.9% Saline Solution Highly Recommended. Isotonic and well-tolerated for most routes of administration (IV, IP, SC, PO).[5]Ensure final pH is within a physiological range.
Phosphate-Buffered Saline (PBS) Recommended. Provides buffering capacity to maintain a stable pH.[5]Check for potential buffer-compound interactions.
Water for Injection Acceptable for Oral (PO) route. Not recommended for parenteral routes due to its hypotonic nature.Can cause cell lysis and irritation at the injection site if used parenterally.
Co-solvents (DMSO, PEG) Not Recommended Initially. Unlikely to be necessary for a soluble salt.[7][8]These can have their own biological effects and should only be used if aqueous solubility is insufficient.[7]

Part 2: Designing the In Vivo Study: A Phased Approach

A well-designed preclinical study follows a logical progression from initial tolerability assessments to more complex efficacy models.[9][10] This phased approach minimizes animal use while maximizing the quality of the data obtained. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Evaluation A Dose Range Finding (DRF) Study B Maximum Tolerated Dose (MTD) Determination A->B Identifies dose range C Single Dose PK Study B->C Establishes safe doses for PK D Proof-of-Concept (PoC) Study in Disease Model C->D Informs dose selection & timing for efficacy

Caption: Phased approach for in vivo evaluation of a novel compound.

Phase 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Expertise & Experience: Before assessing efficacy, it is crucial to understand the compound's safety profile. A DRF study provides essential information on dosing and potential toxicity.[11] This initial study uses a small number of animals and a wide range of doses to identify a narrower, more relevant dose range for subsequent studies.

Protocol: Acute Dose Toxicity and MTD Determination

  • Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both males and females.

  • Dose Selection: Based on a literature review of similar piperidine structures, start with a wide, logarithmically spaced dose range (e.g., 1, 10, 100 mg/kg).[12]

  • Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection - IP). Include a vehicle-only control group.[13]

  • Group Size: Use a small group size (n=2-3 per dose group) for this initial screen.

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

  • Endpoints:

    • Clinical signs of toxicity.

    • Body weight changes.

    • Mortality.

  • Data Analysis: The MTD is defined as the highest dose that does not produce mortality or other limiting signs of toxicity. This data informs the dose selection for subsequent efficacy studies.[14]

ParameterRecommendationRationale
Animal Model C57BL/6 MiceWidely used, well-characterized genetic background.
Starting Doses 1, 3, 10, 30, 100 mg/kgLogarithmic spacing to efficiently cover a broad dose range.[15]
Route of Administration Intraperitoneal (IP) or Oral (PO)IP provides rapid systemic exposure; PO is a common clinical route.
Observation Period 14 daysTo capture both acute and delayed toxicity.
Key Readouts Mortality, clinical signs (e.g., sedation, hyperactivity), body weight lossProvides a clear picture of the dose-toxicity relationship.[9]

Part 3: Efficacy Study in a Neurological Disease Model

Authoritative Grounding: Many piperidine derivatives have shown activity in models of neurological disorders.[2][3][16] A plausible starting point for efficacy testing of this compound is in a well-established animal model of neurodegeneration or neuroinflammation.[17][18]

Hypothetical Proof-of-Concept Workflow

This workflow outlines a study to assess the neuroprotective potential of the compound.

G cluster_0 Experimental Setup cluster_1 Treatment & Insult cluster_2 Outcome Assessment A Animal Acclimatization (e.g., C57BL/6 mice) B Baseline Behavioral Testing (e.g., Rotarod, Open Field) A->B C Group Allocation (Vehicle, Compound Doses) D Compound/Vehicle Administration (e.g., Daily IP for 7 days) C->D E Induction of Neurological Insult (e.g., MPTP for Parkinson's model) D->E F Post-Insult Behavioral Testing G Tissue Collection (Brain) F->G H Biochemical/Histological Analysis (e.g., Dopamine levels, TH staining) G->H

Caption: Workflow for a neuroprotection proof-of-concept study.

Detailed Protocol: Neuroprotection Study

Objective: To evaluate the efficacy of this compound in a chemically-induced mouse model of Parkinson's disease.

Step-by-Step Protocol:

  • Animal Model and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Allow them to acclimate for at least one week before any procedures.

  • Group Allocation: Randomly assign animals to the following groups (n=8-12 per group):

    • Group 1: Vehicle Control (0.9% Saline) + Saline injection

    • Group 2: Vehicle Control (0.9% Saline) + MPTP injection

    • Group 3: Compound (Low Dose) + MPTP injection

    • Group 4: Compound (Mid Dose) + MPTP injection

    • Group 5: Compound (High Dose) + MPTP injection

  • Dosing Regimen: Based on the MTD study, select three non-toxic doses (e.g., 1, 5, and 25 mg/kg). Administer the compound or vehicle via IP injection once daily for 7-14 days.

  • Induction of Neurotoxicity: On day 3 of treatment, induce neurodegeneration by administering MPTP (4 injections of 20 mg/kg, 2 hours apart, IP). Administer the compound 30 minutes prior to the first MPTP injection.

  • Behavioral Assessment: 7 days after the final MPTP injection, perform behavioral tests to assess motor function (e.g., Rotarod test, Pole test).

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.

    • Biochemistry: Analyze striatal tissue for dopamine and its metabolites using HPLC.

    • Histology: Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.

  • Trustworthiness Check: The inclusion of both a naive control (Vehicle + Saline) and a disease model control (Vehicle + MPTP) is essential to validate the model and demonstrate a compound-specific effect. A clear dose-response relationship in the behavioral and biochemical endpoints would provide strong evidence of efficacy.[19][20]

References

Application Notes and Experimental Protocols for (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a chiral derivative within this important class. Its structure, featuring a methylated tertiary amine and a primary aminomethyl group, suggests a high potential for interaction with various biological targets, particularly within the central nervous system (CNS). Structurally related compounds have been investigated as precursors for Dipeptidyl Peptidase IV (DPP-IV) inhibitors and as ligands for sigma and histamine receptors, indicating a broad therapeutic potential spanning metabolic and neurological disorders.[3][4][5] This guide serves as a comprehensive technical resource for researchers, providing essential information on the compound's properties, safe handling, and detailed, validated protocols for its in vitro and in vivo evaluation.

Section 1: Compound Profile, Handling, and Preparation

Chemical & Physical Properties

A thorough understanding of the compound's properties is the foundation of reliable and reproducible research.

PropertyValueReference
IUPAC Name (3R)-1-methyl-3-(aminomethyl)piperidine;dihydrochloride
CAS Number 1400744-18-4
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Form Typically a solid at room temperature.
Solubility Expected to be soluble in water.
Storage, Handling, and Safety

Critical Consideration: Hygroscopicity Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This can lead to changes in the physical state of the compound (from a powder to a sticky solid or liquid) and affect the accuracy of weighing, potentially compromising experimental results.[7][8][9]

Storage Recommendations:

  • Primary Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[10]

  • Enhanced Protection: For long-term storage or in humid environments, place the tightly sealed vial inside a desiccator containing a drying agent (e.g., silica gel).[8]

  • Inert Atmosphere: For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Safety & Personal Protective Equipment (PPE): Based on safety data for structurally similar piperidine derivatives, this compound should be handled with care.[11]

  • Hazards: May be harmful if swallowed, cause skin irritation, and lead to serious eye irritation. May also cause respiratory irritation.

  • Handling: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a primary stock solution, which can be further diluted for various experimental applications.

Materials:

  • This compound (MW: 201.14 g/mol )

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Micro-spatula

  • Vortex mixer

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.010 L × 201.14 g/mol × 1000 mg/g = 2.01 mg

  • Weighing: Tare a clean, dry microcentrifuge tube or weighing boat on the analytical balance. Carefully weigh out approximately 2.01 mg of the compound. Causality Note: Performing this step promptly minimizes moisture absorption from the air, ensuring accurate concentration.

  • Solubilization: Transfer the weighed compound into the 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.

  • Dissolution: Cap the flask and vortex gently until the solid is completely dissolved.

  • Final Volume: Once dissolved, add high-purity water to bring the final volume to the 10 mL mark.

  • Mixing & Storage: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

Section 2: Hypothesized Biological Targets & Rationale

The piperidine moiety is a versatile scaffold that can be tailored to interact with a wide range of biological targets. Based on its structural features and precedents in the literature, this compound is a promising candidate for probing targets in the CNS.

Primary Hypothesized Targets:

  • Sigma Receptors (σ1R and σ2R): These are unique intracellular chaperone proteins implicated in a variety of cellular functions, including ion channel modulation and intracellular signaling. Many piperidine-containing ligands are known to bind to sigma receptors with high affinity, and these receptors are therapeutic targets for pain, neurodegenerative diseases, and psychiatric disorders.[3][5]

  • G-Protein Coupled Receptors (GPCRs): This vast family of receptors is a primary focus of drug discovery. Specifically, piperidine derivatives have been developed as potent antagonists for the histamine H3 receptor (H3R), a GPCR involved in regulating neurotransmitter release and a target for cognitive and sleep disorders.[3][5]

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., H3R) AC Adenylyl Cyclase GPCR->AC Gi/o cAMP ↓ cAMP AC->cAMP SigmaR Sigma-1 Receptor (Chaperone) IonChannel Ion Channel Modulation SigmaR->IonChannel Chaperoning Test_Compound (R)-1-Methyl-3-aminomethyl- piperidine dihydrochloride Test_Compound->GPCR Antagonist? Test_Compound->SigmaR Ligand?

Caption: Hypothesized targets and pathways for the test compound.

Section 3: In Vitro Characterization Protocols

A systematic in vitro evaluation is essential to determine the compound's biological activity profile. The following workflow progresses from target engagement to cellular function and safety.

cluster_workflow In Vitro Evaluation Workflow Binding Protocol 3.1 Receptor Binding Assay (Target Engagement & Affinity) Functional Protocol 3.2 Functional Assay (Agonism/Antagonism) Binding->Functional Confirm Target Viability Protocol 3.3 Cell Viability Assay (Cytotoxicity Profile) Functional->Viability Validate Specificity

Caption: A logical workflow for in vitro compound characterization.

Protocol 3.1: Radioligand Competition Binding Assay for Sigma-1 Receptor (σ1R)

Objective: To determine the binding affinity (Kᵢ) of the test compound for the σ1R.

Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the σ1R. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibitory constant (Kᵢ).[12] This protocol is adapted from established methods for σ1R binding.[12]

Materials:

  • Receptor Source: Guinea pig brain membrane homogenates (a rich source of σ1R).[5]

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1R ligand.[12]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter, and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Radioligand + Assay Buffer + Receptor Source.

    • Non-specific Binding (NSB): Radioligand + Haloperidol + Receptor Source.

    • Competition: Radioligand + Test Compound (at various concentrations) + Receptor Source.

  • Reagent Addition: Add reagents to the wells in the following order: assay buffer, test compound/haloperidol, radioligand (at a concentration near its Kₔ, e.g., 2-3 nM), and finally the membrane homogenate (protein concentration determined empirically, e.g., 50-100 µ g/well ).[12]

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation. Causality Note: This incubation period allows the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

Protocol 3.2: In Vitro Functional Assay - HTRF® cAMP Measurement

Objective: To determine if the compound functions as an agonist or antagonist at a target GPCR that signals through the Gᵢ/ₒ pathway (e.g., H3R).

Principle: Gᵢ/ₒ-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels. In antagonist mode, the test compound's ability to block the cAMP decrease caused by a known agonist is measured.[14]

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., HEK293-H3R).

  • Known Agonist: An appropriate agonist for the target receptor (e.g., (R)-α-methylhistamine for H3R).

  • Stimulation Agent: Forskolin (to directly activate adenylyl cyclase and raise basal cAMP levels).

  • Assay Kit: A commercial HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).

  • Instrumentation: A plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at a predetermined density and incubate overnight to allow for attachment.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound and the known agonist in the appropriate assay buffer.

  • Antagonist Mode Protocol:

    • Add the test compound at various concentrations to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the known agonist at its EC₈₀ concentration, mixed with forsklin, to all wells (except negative controls).

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP response against the log concentration of the test compound to determine the IC₅₀ value for antagonists.

Protocol 3.3: Cell Viability Assay (Resazurin Reduction)

Objective: To assess the cytotoxicity of the compound and establish a non-toxic concentration range for use in functional assays.

Principle: Viable, metabolically active cells reduce the blue dye resazurin to the highly fluorescent pink dye resorufin. The amount of fluorescence is directly proportional to the number of living cells.[16]

Materials:

  • Cell Line: The same cell line used in the functional assay.

  • Reagent: Resazurin sodium salt solution.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine).

  • Instrumentation: A fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically over a wide concentration range, e.g., 0.1 to 100 µM). Include vehicle-only and positive controls.

  • Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 24-48 hours) at 37°C in a CO₂ incubator.[15]

  • Reagent Addition: Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Measurement: Read the fluorescence of the plate (e.g., ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration). Functional assays should be conducted at concentrations well below the CC₅₀.

Section 4: In Vivo Experimental Protocols

In vivo studies are critical for evaluating a compound's physiological effects. The following protocols provide a framework for initial animal studies. Note: All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to institutional and national guidelines.[17]

cluster_workflow_invivo In Vivo Evaluation Workflow Formulation Protocol 4.1 Vehicle Selection & Compound Formulation Admin Protocol 4.1 Route of Administration (e.g., IP, PO) Formulation->Admin Behavior Protocol 4.2 Behavioral Assay (e.g., Analgesia Model) Admin->Behavior Analysis Data Analysis (Efficacy Assessment) Behavior->Analysis

Caption: A standard workflow for in vivo compound testing.

Protocol 4.1: Formulation and Administration for Rodent Models

Objective: To prepare the compound in a suitable vehicle for safe and effective administration to laboratory animals.

Principle: The vehicle must solubilize the compound without causing toxicity or adverse effects. The route of administration is chosen based on the desired pharmacokinetic profile and the experimental question.[17]

Materials:

  • Test Compound: this compound.

  • Vehicle: Sterile 0.9% saline or phosphate-buffered saline (PBS) is a suitable starting point for this water-soluble salt.

  • Administration Tools: Appropriate gauge needles and syringes for the chosen route (e.g., 25-27G for intraperitoneal injection in mice).

Procedure:

  • Vehicle Selection & Formulation:

    • Prepare the formulation on the day of the experiment.

    • Dissolve the required amount of the test compound in the sterile vehicle to achieve the desired final concentration for dosing (e.g., 1 mg/mL for a 10 mg/kg dose in a mouse weighing 25g, dosed with 0.25 mL).

    • Ensure the compound is fully dissolved. Gentle warming or vortexing can be used. The final solution should be clear.

    • If not for immediate use, the solution should be passed through a 0.22 µm sterile filter.

  • Route of Administration (Example: Intraperitoneal - IP Injection):

    • Animal Restraint: Properly restrain the mouse to expose the abdomen.

    • Injection Site: The injection should be made into the lower right or left abdominal quadrant to avoid damaging the bladder or cecum.

    • Injection: Insert the needle at a shallow angle (10-20 degrees) and aspirate briefly to ensure the needle is not in a blood vessel or organ.[18] Inject the dose volume smoothly.

    • Monitoring: After injection, monitor the animal for any signs of distress according to the IACUC-approved protocol.

Protocol 4.2: Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To perform a preliminary screen for antinociceptive (analgesic) activity.

Principle: This is a widely used model of visceral inflammatory pain. The intraperitoneal injection of dilute acetic acid induces abdominal constrictions (writhes), a pain-related behavior. Analgesic compounds reduce the frequency of this behavior.[19]

Materials:

  • Animals: Male mice (e.g., Swiss Webster), 20-25g.

  • Test Compound: Formulated as described in Protocol 4.1.

  • Positive Control: A known analgesic (e.g., Aspirin, 100 mg/kg, IP).

  • Irritant: 0.6% (v/v) acetic acid solution in saline.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle, Test Compound at 3 doses, Positive Control), with n=8-10 animals per group.

  • Dosing: Administer the vehicle, test compound, or positive control via the chosen route (e.g., IP).

  • Pre-treatment Period: Wait for a set period to allow for drug absorption (e.g., 30 minutes for IP administration).

  • Induction of Writhing: Administer the 0.6% acetic acid solution (10 mL/kg) via IP injection.

  • Observation: Immediately after acetic acid injection, place the animal in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes ± SEM for each group.

    • Calculate the percentage of inhibition for each treatment group using the formula: % Inhibition = [(Mean writhes in Vehicle Group - Mean writhes in Treatment Group) / Mean writhes in Vehicle Group] × 100

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Illustrative Data Presentation:

Treatment GroupDose (mg/kg, IP)Mean Writhes ± SEM% Inhibition
Vehicle (Saline)-35.2 ± 2.5-
Test Compound1024.1 ± 2.1*31.5%
Test Compound3015.8 ± 1.9 55.1%
Test Compound1008.5 ± 1.575.9%
Aspirin (Positive Ctrl)10012.4 ± 1.7 64.8%
p < 0.05, *p < 0.01 vs. Vehicle group.

References

Troubleshooting & Optimization

Technical Support Center: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and degradation pathways encountered during experimentation and storage. Our goal is to provide both foundational knowledge and actionable troubleshooting protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: I'm seeing a decrease in the peak area of my parent compound and the appearance of new, unexpected peaks in my HPLC analysis. What could be happening?

A1: A decreasing peak area for your active compound, coupled with the emergence of new peaks, strongly suggests that your compound is degrading under the current experimental or storage conditions. (R)-1-Methyl-3-aminomethyl-piperidine, with its tertiary amine on the piperidine ring and a primary aminomethyl group, possesses functional groups susceptible to specific degradation pathways. It is critical to systematically investigate the cause, as degradation can impact potency, safety, and the overall validity of your results. We recommend initiating a systematic troubleshooting workflow, starting with a review of your storage conditions and analytical parameters.

Q2: What are the most probable degradation pathways for this specific molecule?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on its chemical structure. The primary sites for degradation are the nitrogen atoms. Key potential pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide. This is a very common degradation pathway for such compounds, often initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants.

  • N-Demethylation: The N-methyl group can be cleaved, resulting in the formation of (R)-3-(aminomethyl)piperidine. This is a form of oxidative degradation that can occur under certain stress conditions.

  • Ring Opening: More aggressive conditions, such as strong oxidation or high heat, could potentially lead to the opening of the piperidine ring. Studies on similar piperidine structures show that H-abstraction from carbon atoms adjacent to the nitrogen can initiate ring cleavage.

  • Reactions of the Aminomethyl Group: The primary amine of the aminomethyl side chain could potentially undergo reactions, such as Schiff base formation if aldehydes are present as impurities in solvents.

Q3: How significantly do storage conditions impact the stability of this compound?

A3: Storage conditions are paramount. As a dihydrochloride salt, the compound is generally more stable than its free base form. However, several factors can still promote degradation:

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. Store the compound at the recommended temperature, typically 2-8°C, and avoid repeated freeze-thaw cycles if in solution.

  • Light (Photostability): Exposure to light, particularly UV, can provide the energy to initiate photolytic degradation, often through radical mechanisms. Always store the compound in amber vials or protected from light.

  • Humidity and pH (in solution): The dihydrochloride salt form indicates a preference for acidic conditions for stability. If dissolved in neutral or basic solutions, the free base is generated, which can be more susceptible to oxidation. Ensure solutions are prepared fresh or that the pH of the buffered solution is validated for stability.

Q4: Are there regulatory guidelines I should follow when investigating these degradation products?

A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. Forced degradation studies, also known as stress testing, are a core component of these guidelines (e.g., ICH Q1A, Q1B). These studies are essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods. A stability-indicating method is a validated analytical procedure that can accurately detect and quantify the active ingredient in the presence of its degradation products.

Section 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for addressing common experimental issues.

Guide 1: Investigating Unexpected Analytical Results

If you observe unexpected peaks or a loss of your primary compound in chromatographic analyses, follow this workflow to diagnose the issue.

G start Start: Unexpected Peak(s) or Loss of Parent Compound Observed check_system 1. Verify System Suitability - Run standard & blank - Check retention time, peak shape, pressure start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot LC/MS System (e.g., contamination, column bleed) system_ok->troubleshoot_system No check_sample_prep 2. Review Sample Preparation - Solvent purity - pH of diluent - Time from prep to injection system_ok->check_sample_prep Yes troubleshoot_system->start Re-run sample_prep_ok Preparation Protocol Sound? check_sample_prep->sample_prep_ok modify_prep Modify Sample Prep - Use fresh, high-purity solvents - Buffer diluent - Analyze immediately sample_prep_ok->modify_prep No forced_degradation 3. Suspect Compound Degradation - Perform Targeted Forced Degradation Study (See Protocol 1) sample_prep_ok->forced_degradation Yes modify_prep->start Re-run compare_peaks 4. Compare Chromatograms - Do forced degradation peaks match  the unexpected peaks? forced_degradation->compare_peaks peaks_match Peaks Match? compare_peaks->peaks_match identify_pathway Conclusion: Degradation Confirmed - Identify specific degradation pathway - Characterize degradant structure peaks_match->identify_pathway Yes other_source Conclusion: Contamination - Source is likely external (e.g., solvent, glassware) - Investigate and eliminate source peaks_match->other_source No

Caption: Troubleshooting workflow for unexpected analytical results.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish degradation pathways. This protocol is based on ICH guidelines.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated oven, photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include an unstressed control sample (stock solution diluted with the solvent used for the stressor, e.g., water) kept at room temperature.

  • Incubate: Store the samples under the specified conditions. The goal is to achieve 5-20% degradation of the parent compound. Timepoints may need to be adjusted based on the molecule's stability.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample.

    • For acid/base hydrolysis samples, neutralize them before analysis (e.g., add an equimolar amount of base/acid).

    • Dilute all samples to a suitable final concentration for HPLC analysis.

    • Analyze the unstressed control and all stressed samples using your stability-indicating method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products (calculate % area).

    • Use mass spectrometry (MS) data to help elucidate the structures of the major degradants.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionProtocolTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M HCl.60°C for 24-48 hoursGenerally stable due to salt form, but side-chain reactions are possible.
Base Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M NaOH.Room Temp for 8-24 hoursDegradation of the free base form.
Oxidation Mix 1 mL stock with 1 mL of 3% H₂O₂.Room Temp for 2-8 hoursN-oxidation, N-demethylation, ring opening.
Thermal Store solid powder and solution samples in an oven.80°C for 48-72 hoursGeneral decomposition.
Photolytic Expose solid and solution samples to light.ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²).Photolytic cleavage, radical-based reactions.

Section 3: Hypothesized Degradation Pathways

Based on the chemical functionalities of (R)-1-Methyl-3-aminomethyl-piperidine, we propose the following primary degradation pathways, particularly under oxidative stress, which is often the most significant non-hydrolytic route for amines.

G parent (R)-1-Methyl-3-aminomethyl-piperidine (Parent Compound) n_oxide N-Oxide Degradant (Oxidation at N1) parent->n_oxide [O] (e.g., H₂O₂) demethyl N-Demethylated Degradant ((R)-3-(aminomethyl)piperidine) parent->demethyl [O] (Oxidative N-Dealkylation) ring_open Ring-Opened Products (Further Oxidation) demethyl->ring_open Harsh [O]

Caption: Hypothesized oxidative degradation pathways.

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen (N1) of the piperidine ring is readily susceptible to attack by oxidizing agents like hydrogen peroxide or even atmospheric oxygen. This results in the formation of the corresponding N-oxide, a common metabolite and degradant for tertiary amines. This is often the primary degradation product under mild oxidative conditions.

  • N-Demethylation: Oxidative cleavage of the N-methyl bond is another plausible pathway. This reaction would yield formaldehyde and the secondary amine, (R)-3-(aminomethyl)piperidine. This process can be mediated by oxidative stress and is a known metabolic pathway for N-methylated compounds.

  • Ring Opening: Under more forceful oxidative or thermal conditions, the piperidine ring itself can be cleaved. This often begins with the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen (the C2 or C6 position), leading to the formation of an unstable intermediate that subsequently undergoes ring scission. This typically results in a complex mixture of smaller, more polar degradation products.

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride handling and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best practices for the handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind each procedural recommendation.

Section 1: Compound Profile & Key Data

This compound is a chiral piperidine derivative. As a dihydrochloride salt, its physical properties are dominated by its ionic character, making it a solid that is typically soluble in polar solvents. The data below is compiled for the closely related analogue, 3-Amino-1-methyl piperidine dihydrochloride, and should be considered representative.

PropertyValueSource
Chemical Formula C₆H₁₄N₂·2HCl[1]
Molecular Weight 187.11 g/mol [1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 190 to 195 °C (for (R)-3-Aminopiperidine dihydrochloride)[2]
Solubility Soluble in water; partially soluble in methanol and dichloromethane[2]
Hygroscopicity Hygroscopic in nature[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its analogues?

A1: Based on data for structurally similar compounds, this substance should be handled as a hazardous chemical. The primary hazards include:

  • Acute Oral Toxicity: It is considered harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][5]

  • Serious Eye Damage: Poses a risk of serious eye damage.[2][5]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[2][3][5]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and complete hazard information.

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A2: A comprehensive safety approach is crucial. The mandatory PPE includes:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[3][6] Standard safety glasses are insufficient.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[3][6]

  • Respiratory Protection: If engineering controls (like a fume hood) are inadequate or if you are handling large quantities that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[3][6]

Q3: What are the scientifically optimal storage conditions for this reagent to ensure its long-term stability?

A3: The stability of this reagent is directly linked to its storage environment. As a dihydrochloride salt of an amine, it is susceptible to moisture. Optimal storage involves several key factors:

  • Container: Keep the container tightly sealed when not in use.[3][7][8]

  • Atmosphere: Store in a dry, cool, and well-ventilated area.[3][7][8] Due to its hygroscopic nature, storing it under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent water absorption.[2][3]

  • Temperature: Store at ambient temperature or as recommended by the manufacturer.[9] Avoid areas with high humidity or temperature fluctuations.[2]

  • Incompatibilities: Keep it segregated from strong oxidizing agents and strong acids.[2][3]

start Receiving the Compound check_seal Is the container seal intact? start->check_seal storage_area Select a cool, dry, well-ventilated area check_seal->storage_area Yes check_humidity Is the area prone to humidity? storage_area->check_humidity inert_storage Store in a desiccator or under inert atmosphere (N2/Ar) check_humidity->inert_storage Yes standard_storage Store with container tightly sealed check_humidity->standard_storage No incompatibles Ensure storage is away from strong acids & oxidizers inert_storage->incompatibles standard_storage->incompatibles end_storage Storage Complete incompatibles->end_storage

Caption: Decision workflow for proper storage.

Q4: The documentation mentions the compound is "hygroscopic." What does this mean in a practical sense for my experiments?

A4: "Hygroscopic" means the compound readily attracts and absorbs moisture from the atmosphere.[2] For your experiments, this has critical implications:

  • Inaccurate Weighing: If the compound absorbs water, the mass you weigh will not be 100% active compound, leading to lower-than-expected molar concentrations in your solutions.

  • Physical Changes: The powder may clump together or turn into a sticky syrup, making it difficult to handle and weigh accurately.

  • Potential Degradation: While salts are generally stable, the presence of water can facilitate degradation pathways or affect reaction kinetics.

To mitigate this, always handle the compound in a controlled environment, such as a glove box with a dry atmosphere, or at minimum, weigh it quickly and immediately seal the container.

Q5: What solvents are recommended for dissolving this compound?

A5: As a dihydrochloride salt, its solubility is highest in polar protic solvents. Based on data for analogous compounds, it is soluble in water.[2] It is also reported to be partially soluble in solvents like methanol and dichloromethane.[2] Its solubility in non-polar aprotic solvents (e.g., hexane, toluene) is expected to be very low. Always perform a small-scale solubility test if you plan to use a solvent system not listed on the technical data sheet.

Section 3: Troubleshooting Guide

Q: My vial of white powder now contains a hard, yellowish clump. What happened and is it still usable?

A: This is a classic sign of moisture absorption by a hygroscopic compound. The clumping is due to water molecules being absorbed, and the color change could indicate minor degradation or the presence of an impurity that is more visible in the hydrated form.

  • Causality: The container was likely left open to the atmosphere, stored in a humid environment, or experienced temperature cycling that caused condensation inside the vial.

  • Solution: While the material may still contain the active compound, its purity and effective concentration are now unknown. Using it is not recommended for quantitative or sensitive applications as it will lead to reproducibility issues. For critical experiments, a new, unopened vial should be used.

Q: I am attempting a reaction in acetonitrile, but the compound won't dissolve. How can I proceed?

A: This is an expected outcome. As a salt, its solubility in moderately polar aprotic solvents like acetonitrile is limited.

  • Causality: The ionic lattice of the dihydrochloride salt requires a solvent with high polarity and hydrogen-bonding capability (like water or methanol) to effectively solvate the ions.

  • Troubleshooting Steps:

    • Change Solvents: If your reaction chemistry allows, switch to a more polar solvent like methanol or even water.

    • Use a Co-solvent: Add a small amount of a polar protic solvent (e.g., methanol) to your acetonitrile to aid dissolution. Be sure this co-solvent will not interfere with your reaction.

    • Convert to Free Base: If the reaction requires the neutral amine, you can perform a liquid-liquid extraction. Dissolve the salt in water, basify the solution with a suitable base (e.g., NaOH, Na₂CO₃) to a pH >10, and then extract the neutral free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and use the resulting solution directly or after solvent evaporation. This should only be done if you are certain the free base is what is needed for the subsequent step.

Q: My experiments are showing inconsistent yields, and I suspect the reagent. How can I validate its integrity?

A: Inconsistent results often trace back to reagent quality.

  • Causality: The most likely cause is moisture absorption, leading to inaccurate concentrations as discussed in the FAQs. Improper storage could also lead to gradual degradation.

  • Validation Protocol:

    • Visual Inspection: Check for the physical changes mentioned above (clumping, discoloration).

    • Use a New Lot: The most straightforward test is to repeat the experiment with a new, unopened vial of the reagent. If the results become consistent, your original vial was compromised.

    • Analytical Characterization: For definitive proof, you can analyze the suspect material using techniques like ¹H NMR to check for structural integrity and the presence of water or other impurities, or use Karl Fischer titration to quantify the water content.

Section 4: Standard Operating Procedures

Protocol: Preparation of a 100 mM Aqueous Stock Solution
  • Pre-Experiment Checklist:

    • Ensure the reagent is a free-flowing powder. If clumped, do not use for quantitative applications.

    • Place a bottle of high-purity water (e.g., Milli-Q®), a volumetric flask, and other necessary equipment inside a balance enclosure to equilibrate to the ambient temperature.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Quickly weigh the target mass of this compound (MW: 187.11 g/mol ). For 10 mL of a 100 mM solution, the target mass is 18.71 mg.

    • Record the exact mass. Immediately and tightly seal the reagent bottle.

  • Dissolution:

    • Carefully transfer the weighed powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of high-purity water to the flask.

    • Gently swirl the flask until the solid is completely dissolved. A brief sonication can be used to expedite dissolution if necessary.

  • Final Volume Adjustment:

    • Once dissolved and at room temperature, carefully add water to the flask until the bottom of the meniscus touches the calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a clearly labeled, sealed container.

    • For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol: Handling a Small Spill (<1 gram)

spill Small Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) alert->ppe contain Cover spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop the material into a labeled waste container contain->collect decontaminate Wipe the spill area with a damp cloth. Wash the area with soap and water. collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose

Caption: Workflow for handling a small laboratory spill.

Section 5: References

  • Apollo Scientific. (n.d.). 3-Amino-1-methylpiperidine dihydrochloride Safety Data Sheet. Retrieved from Apollo Scientific.

  • Sigma-Aldrich. (2023). Piperidine Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Fisher Scientific. (2025). (S)-1-N-BOC-3-(Aminomethyl)piperidine Safety Data Sheet. Retrieved from Fisher Scientific.

  • Fisher Scientific. (2024). tert-Butyl N-(4-piperidinylmethyl)carbamate Safety Data Sheet. Retrieved from Fisher Scientific.

  • CymitQuimica. (2022). (3R)-3-(Aminomethyl)piperidine, N1-BOC protected Safety Data Sheet. Retrieved from CymitQuimica.

  • ChemicalBook. (2025). (R)-3-(Boc-Amino)piperidine Chemical Properties,Uses,Production. Retrieved from ChemicalBook.

  • Fisher Scientific. (2024). (S)-3-Aminomethyl-1-Boc-piperidine Safety Data Sheet. Retrieved from Fisher Scientific.

  • Chem-Impex International. (n.d.). Safety Data Sheet. Retrieved from Chem-Impex International.

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). National Center for Biotechnology Information. Retrieved from PubChem.

  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1-methyl piperidine dihydrochloride. Retrieved from Santa Cruz Biotechnology.

  • Jubilant Ingrevia Limited. (2024). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Retrieved from Jubilant Ingrevia Limited.

References

Technical Support Center: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride. Given its nature as a dihydrochloride salt of a primary amine, a high degree of hygroscopicity is anticipated. This document provides essential guidance on handling, storage, and troubleshooting to ensure the integrity of your experiments and the longevity of the compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1][2] For a solid compound like this compound, this means that upon exposure to ambient air, it will readily take up moisture. This can lead to a range of issues, from changes in physical state (e.g., clumping, caking, or deliquescence) to alterations in chemical properties and stability.[1][3] The presence of polar functional groups and the ionic nature of the dihydrochloride salt contribute to its high affinity for water.[2]

Q2: What are the potential consequences of moisture absorption for my experiments?

A: Moisture absorption can significantly impact your experimental outcomes in several ways:

  • Inaccurate Weighing: The absorbed water adds to the measured weight of the compound, leading to the use of a lower actual amount of the active molecule than intended. This can affect reaction stoichiometry, concentration of solutions, and dose-response relationships.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the compound and potentially forming unwanted byproducts.[1][3]

  • Altered Physical Properties: Moisture can change the compound's crystal structure, solubility, and dissolution rate, which is particularly critical in formulation and bioavailability studies.[3]

  • Handling Difficulties: A hygroscopic powder that has absorbed moisture can become sticky, oily, or hard to handle, making accurate dispensing and transfer challenging.[3]

Q3: How should I properly store this compound?

A: Proper storage is the first line of defense against moisture-related issues. The key is to minimize exposure to atmospheric moisture.

Storage ConditionRecommendationRationale
Primary Container Tightly sealed, preferably in a container with a PTFE-lined cap.To provide a primary barrier against moisture ingress.
Secondary Containment Place the primary container inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves).[4]The desiccant will absorb any moisture present in the enclosed airspace.
Inert Atmosphere For long-term storage or for highly sensitive applications, consider storage under an inert gas like argon or nitrogen.This displaces moist air from the container headspace.
Temperature Store in a cool, dry place as recommended by the supplier. Avoid temperature cycling.Temperature fluctuations can cause pressure changes that may compromise container seals.

Once a container is opened, it is crucial to handle it under controlled humidity conditions and to reseal it promptly and securely.[5] For frequent use, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic compounds like this compound.

Problem 1: The compound appears clumpy or has turned into a sticky solid.

  • Question: I opened a new bottle of this compound, and it's not a free-flowing powder. What happened, and can I still use it?

  • Answer: This is a classic sign of moisture absorption. The clumping or stickiness indicates that the compound has been exposed to humidity at some point. While the compound may still be usable depending on your application, its purity and exact concentration are now uncertain.

    • Recommended Action:

      • Assess the extent of the issue: If only minor clumping is observed, you may be able to proceed with caution. If the material is very sticky or has deliquesced (turned into a liquid), its integrity is likely compromised.

      • Dry the material: For mildly affected material, you can attempt to dry it under high vacuum (with gentle heating if the compound's thermal stability is known) for several hours.[6] This should be done in a vacuum oven or using a Schlenk line.

      • Quantify water content: The most reliable way to determine if the material is usable is to measure its water content using Karl Fischer titration.[7][8] This will allow you to correct for the water content in your calculations.

      • Future Prevention: Review your storage and handling procedures. Ensure containers are sealed tightly and stored in a desiccator.

Problem 2: My reaction yield is consistently lower than expected.

  • Question: I'm using this compound in a reaction, and my yields are poor and difficult to reproduce. Could its hygroscopic nature be the cause?

  • Answer: Yes, this is a very likely cause. If you are weighing out the compound in an open lab environment, you are likely weighing a combination of your compound and an unknown amount of water. This leads to an overestimation of the mass of the reactant and, consequently, incorrect stoichiometry.

    • Troubleshooting Workflow:

    G start Low/Inconsistent Yields check_weighing Is weighing performed in a controlled environment? start->check_weighing glove_box Weigh in a glovebox or under inert atmosphere. check_weighing->glove_box No check_purity Has the water content been determined? check_weighing->check_purity Yes glove_box->check_purity rapid_weighing Weigh quickly on an analytical balance and minimize exposure time. karl_fischer Perform Karl Fischer titration to quantify water content. check_purity->karl_fischer No correct_mass Adjust mass based on water content. check_purity->correct_mass Yes karl_fischer->correct_mass check_solvent Are anhydrous solvents being used? correct_mass->check_solvent dry_solvent Ensure solvents are properly dried and handled under inert atmosphere. check_solvent->dry_solvent No end_node Re-run reaction with corrected parameters. check_solvent->end_node Yes dry_solvent->end_node

    Caption: Troubleshooting workflow for low reaction yields.

Problem 3: I'm preparing a stock solution, and I'm concerned about its stability.

  • Question: I need to prepare a stock solution of this compound for multiple experiments. How can I ensure its concentration remains accurate over time?

  • Answer: The stability of your stock solution will depend on the solvent and storage conditions. The primary concern is potential degradation accelerated by the solvent.

    • Recommendations:

      • Use Anhydrous Solvents: Prepare your stock solution using a high-purity, anhydrous solvent to minimize water-initiated degradation.

      • Inert Atmosphere: If possible, prepare and store the solution under an inert atmosphere (argon or nitrogen). Use a syringe to withdraw aliquots through a septum to avoid introducing moist air.[9]

      • Storage: Store the solution at a low temperature (e.g., 2-8°C or -20°C), protected from light. Ensure the container is well-sealed.

      • Stability Study: For critical applications, it is advisable to perform a small-scale stability study. Prepare a fresh solution and re-analyze its concentration (e.g., by HPLC or NMR with an internal standard) after a set period to determine its stability under your storage conditions.

Section 3: Experimental Protocols

Protocol 1: Accurate Weighing of this compound

This protocol outlines the procedure for accurately weighing a hygroscopic compound, minimizing moisture uptake.

Method A: Weighing in a Controlled Atmosphere (Glovebox)

This is the preferred method for moisture-sensitive applications.

  • Preparation: Ensure the glovebox antechamber is properly purged and the internal atmosphere is inert and dry (low ppm O₂ and H₂O).

  • Equilibration: Place the sealed container of the compound, along with all necessary tools (spatulas, weigh boats, vials), into the antechamber and allow them to equilibrate to the glovebox atmosphere.

  • Transfer: Move all items into the main chamber.

  • Weighing: Open the container inside the glovebox. Tare the analytical balance with the receiving vial or weigh boat. Carefully transfer the desired amount of the compound and record the mass.

  • Sealing: Immediately seal both the primary compound container and the receiving vial containing the weighed sample before removing them from the glovebox.

Method B: Rapid Weighing in Ambient Atmosphere

Use this method only when a glovebox is not available and the application can tolerate minor moisture absorption.

  • Preparation: Have all necessary equipment ready: analytical balance, weigh boat, spatula, and the receiving vessel (e.g., a round-bottom flask with a septum).

  • Equilibration: Allow the sealed container of the compound to come to room temperature before opening to prevent condensation.

  • Tare: Place the weigh boat on the balance and tare it.

  • Weighing: Open the compound container, quickly transfer an approximate amount to the weigh boat, and immediately reseal the primary container. Record the mass as quickly as possible. The goal is to minimize the time the compound is exposed to air.

  • Transfer: Promptly transfer the weighed powder to the reaction vessel.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content, which is essential for correcting the mass of the hygroscopic compound.[7][10]

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.

  • Sample Preparation: In a controlled environment (low humidity or a glovebox), accurately weigh a sample of this compound.

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically determine the amount of water in the sample.

  • Calculation: The water content is typically expressed as a percentage (w/w). Use this value to calculate the "dry" or "active" mass of the compound used in your experiments: Corrected Mass = Weighed Mass × (1 - (Water Content % / 100))

References

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride.

Introduction: Navigating the Purification of a Chiral Piperidine Salt

This compound is a chiral building block crucial in pharmaceutical synthesis, related to intermediates used in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors[1][2]. As a dihydrochloride salt, it presents unique purification challenges due to its high polarity, hygroscopicity, and the potential for multiple salt forms. This guide provides a comprehensive technical support center, moving beyond simple protocols to explain the underlying chemical principles and troubleshooting strategies encountered in the field.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and analysis of this compound.

Q1: What are the most common impurities I should expect?

A1: Impurities typically originate from the synthetic route. Common classes include:

  • Starting Materials: Unreacted precursors from the synthesis, such as N-Boc protected piperidines or their precursors[3][4].

  • Enantiomeric Impurity: The corresponding (S)-enantiomer. The level of this impurity is critical for pharmaceutical applications and must be assessed with a chiral analytical method[5].

  • Diastereomers: If the synthesis involved diastereomeric resolution, residual diastereomers might be present.

  • Reaction By-products: Side-products from steps like reduction or deprotection. For example, if a Boc-group is removed, residual protecting group fragments may be present[1].

  • Solvent Residues: Residual solvents from the reaction or a previous purification step.

Q2: Why is the compound a dihydrochloride salt?

A2: The molecule possesses two basic nitrogen atoms: the tertiary amine on the piperidine ring (N-1) and the primary amine of the aminomethyl group. Both are protonated in the presence of excess hydrochloric acid to form a stable, crystalline dihydrochloride salt. This is a common strategy to improve the handling and stability of highly basic and often oily free amines[6][7].

Q3: How should I properly store this compound?

A3: As a hydrochloride salt of an amine, the compound is likely hygroscopic. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to atmospheric moisture can lead to clumping and may affect downstream reactions. Some related Boc-protected precursors are stored at 2-8°C[8].

Q4: What is the best approach to confirm the purity of my final product?

A4: A multi-pronged analytical approach is necessary:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method. A C18 reversed-phase column is often a good starting point[9].

  • Enantiomeric Purity (ee%): Chiral HPLC is mandatory. This typically requires a specialized chiral column, such as one with a glycoprotein-based stationary phase[5].

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy will confirm the chemical structure and can help identify organic impurities.

  • Salt Form/Stoichiometry: Elemental Analysis or Ion Chromatography can confirm the correct ratio of the organic molecule to hydrochloride.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: I attempted to recrystallize my compound, but it "oiled out," forming a liquid layer instead of crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common issue with piperidine derivatives, occurring when the solute separates from the solution at a temperature above its melting point (or the melting point of a solute-solvent complex)[10]. The high concentration of impurities can also lower the melting point, exacerbating this issue.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for oiling out during recrystallization.

Q2: My product's purity, as measured by HPLC, isn't improving after recrystallization. What should I try next?

A2: If a single recrystallization step is insufficient, it suggests the impurities have very similar solubility properties to your target compound in the chosen solvent system.

Recommended Actions:

  • Change the Solvent System: Switch to a solvent with a different polarity. For example, if you used methanol (polar, protic), try a mixture like isopropanol/water or acetonitrile/water. The goal is to find a system where the impurity's solubility is significantly different from your product's.

  • Perform an Acid-Base Workup (Purification via Free-Base): This is a highly effective technique for separating basic compounds from neutral or acidic impurities[6]. Convert the dihydrochloride salt to its free base form, which has drastically different solubility (more soluble in organic solvents, less in water). Purify the free base, and then convert it back to the high-purity dihydrochloride salt. See Protocol 3 for a detailed methodology.

  • Activated Carbon Treatment: If the impurity is a colored species, adding a small amount of activated carbon to the hot solution before filtration can adsorb these impurities. Use sparingly, as it can also adsorb your product and reduce yield.

Q3: My final product is a pale yellow or brown solid, but I need a white powder. How can I remove the color?

A3: Color often indicates the presence of trace, highly conjugated impurities or degradation products.

Decolorization Strategies:

  • Activated Carbon: As mentioned above, this is the primary method. Dissolve the crude product in the minimum amount of hot recrystallization solvent, add a small amount (e.g., 1-2% w/w) of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through Celite or diatomaceous earth to remove the carbon before allowing the filtrate to cool[3].

  • Recrystallization: Sometimes, a carefully chosen solvent system can leave colored impurities behind in the mother liquor. A solvent in which your product has moderate solubility when hot but very low solubility when cold is ideal.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for common and effective purification techniques.

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This method is suitable when a solvent is identified that dissolves the compound well when hot but poorly when cold.

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add methanol dropwise. If it dissolves readily at room temperature, methanol is not a good single solvent. If it has low solubility, gently heat the tube. If it dissolves completely upon heating, it is a promising candidate[10].

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot methanol required to fully dissolve the solid. Using excess solvent will significantly reduce your final yield[10].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals.

  • Maximize Yield: Once the flask reaches room temperature and crystal formation is observed, place it in an ice bath for at least 30-60 minutes to maximize precipitation[10].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Free-Base Conversion

This powerful technique exploits the solubility differences between the salt and free-base forms of the amine. It is particularly effective at removing non-basic impurities.

Caption: Workflow for purification via free-base conversion.

Detailed Steps:

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 4M NaOH) with stirring until the pH of the solution is >12. This ensures complete deprotonation of both ammonium salts to the free base[6].

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified free base, which is likely an oil.

  • Salt Formation: Re-dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). With vigorous stirring, slowly add a stoichiometric amount (2.0-2.2 equivalents) of anhydrous HCl (commercially available as a solution in dioxane or isopropanol).

  • Isolation: The pure dihydrochloride salt will precipitate out of the organic solvent. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of the cold anhydrous solvent and dry thoroughly under vacuum.

Section 4: Data Summary & Analytical Methods

Purity assessment is a critical final step. The choice of analytical method must be appropriate for the information required.

Table 1: Common Solvents for Piperidine Salt Purification
Solvent Class"Good" Solvents (for Dissolution)"Poor" / Anti-Solvents (for Precipitation)Notes
Alcohols Methanol, EthanolIsopropanol, n-ButanolExcellent for dissolving polar salts when hot.
Ethers Tetrahydrofuran (THF)Diethyl Ether, MTBEOften used as anti-solvents to induce precipitation from an alcohol solution.
Esters Ethyl AcetateHeptane, HexaneGenerally poor solvents for dihydrochloride salts; used more for free base purification.
Hydrocarbons Toluene (hot)Heptane, HexaneAlmost exclusively used as anti-solvents.
Nitriles Acetonitrile-Can be a good recrystallization solvent on its own or with water.

This table is a general guide based on principles of solvent polarity and miscibility; empirical testing is required for this specific molecule.[10]

Analytical Methods for Quality Control
  • Purity by HPLC:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of Water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA is a common starting point. The TFA ensures the amines remain protonated, leading to better peak shape[9].

    • Detection: UV at ~210 nm (for lack of a strong chromophore) or MS.

  • Enantiomeric Excess (ee%) by Chiral HPLC:

    • Column: A chiral stationary phase is required (e.g., Chiral AGP).

    • Mobile Phase: Typically an isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and a small amount of organic modifier like isopropanol or methanol[5].

    • Note: Method development is almost always required to achieve baseline separation of the enantiomers.

References

Technical Support Center: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Stability Challenges

Welcome to the technical support guide for (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride. As a Senior Application Scientist, I understand that the success of your research often hinges on the integrity of your reagents. This guide is designed to provide you with expert insights and practical solutions to potential stability issues you may encounter with this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Compound Stability Overview

This compound is a piperidine derivative supplied as a dihydrochloride salt. The presence of two hydrochloride moieties is a deliberate chemical modification to enhance the compound's stability and aqueous solubility compared to its free base form.[1][2] The two basic nitrogen atoms—the tertiary amine in the piperidine ring and the primary amine in the aminomethyl group—are protonated. This salt form is generally stable under recommended storage conditions.[3][4] However, its utility in sensitive applications requires a clear understanding of its key vulnerabilities.

The primary stability concerns are its hygroscopicity and compatibility with basic environments . Like many amine hydrochlorides, this compound can readily absorb moisture from the atmosphere, which can compromise its physical integrity and weighing accuracy.[5] Furthermore, exposure to bases will neutralize the hydrochloride, converting it to the less stable and potentially less soluble free base.[6]

Property Value / Description Source
Chemical Name This compound-
Molecular Formula C₇H₁₈N₂ · 2HCl-
Appearance Typically a white to off-white solid or powder.[4]
Key Feature Dihydrochloride salt of a diamine.[2]
Primary Stability Concern Hygroscopic (moisture-sensitive).[5][7]
Incompatibilities Strong oxidizing agents, strong bases.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][8] For many piperidine derivatives, a recommended temperature range is 2-8°C.[8][9] The most critical factor is minimizing exposure to moisture. Storing the container inside a desiccator or a dry box provides an additional layer of protection against atmospheric humidity.

Q2: The Safety Data Sheet (SDS) mentions the compound is hygroscopic. What does this mean for my experiments?

A2: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment.[10] For this compound, it means that if left exposed to ambient air, it will attract moisture, which can lead to several problems:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations.

  • Physical Changes: The powder may clump or cake, making it difficult to handle.

  • Chemical Degradation: Although the salt form is stable, the presence of water can potentially facilitate slower degradation pathways over extended periods. Therefore, it is crucial to handle the solid material in a controlled, low-humidity environment.

Q3: What solvents are recommended for preparing stock solutions, and are there any I should avoid?

A3: Due to its salt nature, this compound is generally soluble in water and lower alcohols like methanol and ethanol.[4] For most biological applications, sterile, deionized water is the preferred solvent. Avoid preparing stock solutions in basic buffers (pH > 8), as this will neutralize the hydrochloride salt to the free base, which may have significantly lower solubility and different stability characteristics.

Q4: How stable are aqueous solutions of this compound, and how should they be stored?

A4: While aqueous solutions are convenient, their stability is not indefinite. The longevity of a solution depends on its concentration, pH, and storage conditions. For maximum reproducibility, it is best practice to prepare solutions fresh before each experiment. If short-term storage is necessary, store the solution at 2-8°C for no more than a few days. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. However, you must first validate that a freeze-thaw cycle does not cause precipitation or degradation of the compound in your specific buffer.

Q5: I opened a new bottle of the compound, and the powder appears clumped. Can I still use it?

A5: Clumping is a strong indicator of moisture absorption.[10] While the compound may not be chemically degraded, its purity is compromised by an unknown water content, making accurate weighing impossible. For highly sensitive or quantitative experiments, it is strongly recommended to discard the compromised reagent and use a fresh, unopened container. Using a clumped reagent introduces a significant source of error and can lead to irreproducible results.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section provides a logical framework for diagnosing and resolving common problems.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues related to the stability of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart start Inconsistent Results or Assay Failure check_solid Evaluate Solid Compound start->check_solid check_solution Evaluate Solution & Protocol start->check_solution is_clumped Is solid clumped or discolored? check_solid->is_clumped precipitation Precipitation observed in solution? check_solution->precipitation discard Root Cause: Moisture Absorption Action: Discard and use fresh stock. is_clumped->discard Yes handle_better Action: Improve solid handling. Use glove box or desiccator. is_clumped->handle_better No, but be cautious new_peaks New peaks in QC (HPLC/LCMS)? precipitation->new_peaks No check_solubility Root Cause: Poor Solubility / Saturation Action: Verify solvent/pH. Consider sonication. precipitation->check_solubility Yes prepare_fresh Root Cause: Solution Degradation Action: Prepare solutions fresh. Validate storage. new_peaks->prepare_fresh Yes

Caption: Troubleshooting workflow for stability issues.

Section 4: Recommended Experimental Protocols

Adherence to standardized protocols is the most effective way to prevent stability-related issues.

Protocol 1: Handling and Weighing of Hygroscopic Solid

This protocol minimizes moisture absorption during weighing.

  • Preparation: Place the sealed container of this compound, along with your spatula and weigh boat, into a desiccator for at least 30 minutes to allow them to equilibrate to a dry atmosphere.

  • Environment: If available, transfer all items into a nitrogen-purged glove box or a balance enclosure with controlled low humidity. This is the ideal environment.

  • Weighing: If a controlled environment is not available, perform the weighing as quickly as possible. Open the container, promptly remove the required amount of solid, and immediately and tightly reseal the container.

  • Documentation: Record the ambient humidity if possible. This can be a valuable parameter when troubleshooting inconsistencies later.

  • Storage: Immediately return the sealed stock container to its proper storage condition (e.g., 2-8°C).

Protocol 2: Preparation and Storage of a 100 mM Aqueous Stock Solution

This protocol ensures the correct preparation of a standard aqueous stock.

  • Calculation: Calculate the mass of this compound required for your target volume and concentration.

  • Weighing: Following Protocol 1, accurately weigh the calculated mass of the solid into a sterile conical tube or volumetric flask.

  • Dissolution: Add approximately 80% of the final target volume of high-purity, sterile water (or your desired aqueous buffer with pH < 7).

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect against a dark background to ensure no particulates remain.

  • Final Volume: Adjust the volume to the final target with the solvent and mix thoroughly.

  • Storage:

    • For Immediate Use: Proceed with your experiment.

    • For Short-Term Storage (< 72 hours): Store the solution in a tightly capped, parafilm-sealed tube at 2-8°C, protected from light.

    • For Long-Term Storage: Dispense into single-use aliquots in sterile microcentrifuge tubes, flash-freeze, and store at -80°C. Note: Always validate the stability of your compound under these conditions with your specific buffer before adopting this as a standard procedure.

Section 5: Potential Chemical Degradation Pathway

While the dihydrochloride salt is robust, no compound is immune to degradation under forcing conditions. The piperidine ring system can be susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents.[1] One potential, albeit slow, degradation pathway could involve oxidation of the tertiary amine on the piperidine ring to form an N-oxide. Such a modification would alter the compound's biological activity and chromatographic behavior.

Illustrative Degradation Diagram

DegradationPathway parent (R)-1-Methyl-3-aminomethyl-piperidine product Potential Product: N-Oxide Derivative parent->product Oxidation stress Oxidizing Conditions (e.g., H₂O₂, heat, air) stress->parent

Caption: A potential oxidative degradation pathway.

This illustrates why avoiding exposure to incompatible materials like strong oxidizers is critical for maintaining the compound's integrity.

References

Common impurities in (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride. Our focus is on the practical identification, mitigation, and resolution of common impurities encountered during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common categories of impurities found in the synthesis of this compound?

A1: Impurities can be broadly classified into three main groups:

  • Process-Related Impurities: These are byproducts, unreacted starting materials, or intermediates that arise directly from the synthetic route. Their profile is highly dependent on the chosen chemical pathway.

  • Stereochemical Impurities: This category is primarily concerned with the presence of the undesired (S)-enantiomer. Given the stereospecific nature of many target active pharmaceutical ingredients (APIs), controlling enantiomeric purity is of paramount importance.[1]

  • Degradation Products: These impurities form from the decomposition of the desired product or intermediates under specific conditions, such as exposure to harsh pH, heat, or oxidizing agents.

Q2: My primary issue is the presence of the (S)-enantiomer. What is the typical source and why is its control so critical?

A2: The (S)-enantiomer is arguably the most critical impurity to control. Its presence almost always originates from the chiral purity of the starting material, such as (R)-3-aminopiperidine, D-ornithine, or D-glutamic acid derivatives.[2][3] Racemization of the piperidine ring itself during synthesis is highly unlikely due to the high energy barrier for C-C bond cleavage.

Criticality: In pharmaceutical development, different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. The undesired enantiomer can be inactive, less active, or, in the worst case, contribute to adverse effects or toxicity.[1] Regulatory agencies mandate strict control and quantification of enantiomeric impurities for patient safety and drug efficacy.

Q3: I am observing a significant peak corresponding to the unmethylated precursor, (R)-3-aminomethyl-piperidine. What are the likely causes?

A3: This is a classic process-related impurity indicating incomplete N-methylation. The most common synthetic step for introducing the N-methyl group is reductive amination, often using formaldehyde with a reducing agent like sodium triacetoxyborohydride, sodium cyanoborohydride, or through an Eschweiler-Clarke reaction with formic acid.[4][5]

Potential causes for incomplete reaction include:

  • Stoichiometric Imbalance: Insufficient equivalents of formaldehyde or the reducing agent.

  • Reagent Degradation: The reducing agent may have degraded due to improper storage or handling (e.g., moisture sensitivity of borohydrides).

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short to drive the conversion to completion.

  • pH Control: The pH of the reaction medium is crucial for iminium ion formation and subsequent reduction. Deviations from the optimal pH can slow down or stall the reaction.

Q4: During LC-MS analysis, I've identified a mass corresponding to an N-formyl derivative. How is this byproduct formed?

A4: The N-formyl impurity, (R)-N-formyl-1-methyl-3-aminomethyl-piperidine, is a characteristic byproduct of reductive amination when the reduction step is slow or incomplete. The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine with formaldehyde. If the reducing agent is not reactive enough or is present in insufficient quantity, this iminium ion can be hydrolyzed back to the starting materials or be partially reduced to the N-formyl compound, especially in Eschweiler-Clarke conditions.[5]

Troubleshooting Guide: Common Impurities

This table summarizes common impurities, their origins, and recommended strategies for detection and mitigation.

Impurity NamePotential Source / CauseRecommended Analytical MethodMitigation & Troubleshooting Steps
(S)-1-Methyl-3-aminomethyl-piperidine Use of non-enantiopure starting materials (e.g., (S)-3-aminopiperidine).Chiral HPLC1. Source starting materials with the highest possible enantiomeric purity (>99.5% ee). 2. Implement chiral HPLC testing for all incoming chiral raw materials.
(R)-3-Aminomethyl-piperidine Incomplete N-methylation (reductive amination).HPLC, LC-MS, GC1. Optimize stoichiometry: Use a slight excess of formaldehyde and reducing agent (e.g., 1.2-1.5 eq). 2. Verify the activity of the reducing agent. 3. Monitor the reaction by TLC or HPLC to ensure completion.
(R)-N-Boc-1-Methyl-3-aminomethyl-piperidine Incomplete deprotection of the Boc group, if used as a protecting group strategy.[4]HPLC, LC-MS1. Ensure sufficient acid (e.g., HCl in dioxane) is used for deprotection. 2. Increase reaction time or temperature for the deprotection step.
Over-methylated Quaternary Salt Excess formaldehyde and/or harsh reaction conditions leading to methylation of the primary aminomethyl group.LC-MS, NMR1. Employ a suitable protecting group (e.g., Boc) on the aminomethyl nitrogen before N-methylation of the piperidine ring. 2. Use milder methylation conditions and control stoichiometry carefully.
Positional Isomers (e.g., 2- or 4-substituted) Impure starting materials (e.g., a mixture of 3-, 2-, and 4-aminopyridine during initial hydrogenation).[6][7]HPLC, LC-MS/MS1. Source high-purity starting materials. 2. Develop an HPLC method capable of separating positional isomers.
Residual Solvents (THF, Methanol, Dioxane) Incomplete removal during workup and drying steps.Headspace GC-MS1. Perform solvent swaps and azeotropic distillation where applicable. 2. Ensure final product is dried under adequate vacuum and temperature for a sufficient duration.

Visual Workflow & Pathway Diagrams

The following diagrams illustrate the primary synthetic pathway and a logical troubleshooting workflow for impurity investigation.

G cluster_synthesis Synthetic Pathway & Impurity Formation A (R)-3-Aminomethyl-piperidine (Precursor) B Reductive Amination (HCHO, NaBH(OAc)3) A->B C (R)-1-Methyl-3-aminomethyl-piperidine (Target Product) B->C I1 Impurity: Unreacted Precursor B->I1 Incomplete Reaction I2 Impurity: N-Formyl Intermediate B->I2 Incomplete Reduction D HCl Salt Formation C->D E Final Dihydrochloride Salt D->E

Caption: Synthetic pathway showing key impurity entry points.

Caption: Logical workflow for troubleshooting unknown impurities.

Experimental Protocols

Protocol: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for separating the (R) and (S) enantiomers of 1-Methyl-3-aminomethyl-piperidine. Optimization will be required based on available equipment and specific sample matrices.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, or similar amylose-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA, or Triethylamine, TEA) to improve peak shape.

    • Example Starting Condition: Hexane / Isopropanol / DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the dihydrochloride salt in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

  • System Suitability:

    • Prepare a sample of a racemic mixture (if available) or a sample known to contain the impurity.

    • The resolution between the (R) and (S) enantiomer peaks should be greater than 2.0.

  • Quantification: Determine the area percent of the (S)-enantiomer relative to the total area of both enantiomer peaks.

References

How to prevent racemization of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

A Guide to Maintaining Enantiomeric Integrity

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for preventing racemization of this critical chiral building block. Maintaining enantiomeric purity is paramount, as often only one enantiomer provides the desired therapeutic effect while the other can be inactive or even harmful[1][2]. This guide moves beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions in your work.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

Before troubleshooting, it's crucial to understand the molecule's vulnerabilities. The chiral center in (R)-1-Methyl-3-aminomethyl-piperidine is a carbon atom within the piperidine ring. Racemization involves the loss of stereochemical integrity at this center, resulting in a mixture of (R) and (S) enantiomers.

Q1: What is the primary mechanism of racemization for this compound?

A: The most probable mechanism involves the deprotonation and subsequent reprotonation of the acidic α-proton at the C3 chiral center. This process is typically facilitated by a base, creating a transient, achiral carbanion or enamine-like intermediate. Once this planar intermediate is formed, protonation can occur from either face, leading to a mixture of both enantiomers. Elevated temperatures provide the activation energy needed to overcome this barrier.

Q2: How stable is the solid this compound?

A: In its solid dihydrochloride salt form, the compound is significantly more stable and less prone to racemization. The protonation of the nitrogen atoms makes them non-basic and non-nucleophilic, which protects the molecule. However, it is often hygroscopic. Absorbed moisture can create localized solution environments where stability may be compromised. Therefore, proper storage is critical.

Q3: What are the first signs that my sample might be racemizing?

A: The primary indicator of racemization is a decrease in the enantiomeric excess (ee%) of your material. This can only be confirmed through analytical techniques like Chiral HPLC. In terms of reaction outcomes, if you are using the compound in a stereospecific synthesis, you may observe the formation of unwanted diastereomers and a subsequent drop in the diastereomeric excess (de%) of your product.

Part 2: Troubleshooting Guide: Preventing Racemization Across Your Workflow

This section addresses specific issues that can arise during common experimental stages.

Workflow Stage 1: Storage and Handling
Problem / QuestionRoot Cause Analysis & ExplanationRecommended Action & Best Practices
Q: I stored my sample on the benchtop for a week. Is it still good? The dihydrochloride salt is hygroscopic. Atmospheric moisture absorption can lead to chemical degradation or create a solution where pH changes can occur, potentially initiating racemization over time.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Control temperature by storing at recommended low temperatures (e.g., 2-8°C).
Q: Why is it important to handle the material quickly when weighing? Prolonged exposure to ambient air increases moisture uptake. Even small amounts of water can be detrimental, especially if basic or acidic impurities are present in the atmosphere.Weigh the required amount of material in a controlled environment (e.g., glove box) if possible. If not, be efficient and minimize the time the container is open. Always ensure the container is sealed tightly immediately after use.
Workflow Stage 2: Reaction Conditions (The Most Critical Stage)

The conversion of the dihydrochloride salt to the free amine is the highest-risk step for racemization. The presence of a base, required to deprotonate the ammonium salts, creates the conditions necessary for abstracting the C3 proton.

Q: I need to use the free amine for my reaction. How should I neutralize the salt?

A: This is the most critical step. The choice of base and the conditions used for neutralization will directly impact the enantiomeric purity. Strong bases and high temperatures are the primary drivers of racemization.

cluster_0 Neutralization Workflow Start (R)-Amine Dihydrochloride in Solvent Base Add Base Start->Base Low Temp (-20 to 0 °C) FreeAmine Free (R)-Amine (High Risk Point) Base->FreeAmine Stir briefly Reaction Immediate use in subsequent reaction FreeAmine->Reaction Do not isolate Use in situ

Caption: In situ generation and use of the free amine.

Q: Which base should I use?

A: The choice of base is a trade-off between efficient deprotonation and minimizing racemization. Avoid strong, non-sterically hindered bases.

Base TypeExamplesRacemization RiskRationale & Expert Advice
Strong, Hindered LDA, LHMDSHighVery effective at deprotonation but can easily abstract the C3 proton. Avoid unless absolutely necessary.
Strong, Non-Hindered NaOH, KOH, NaOMeVery HighThese are aggressive bases that significantly increase the rate of racemization. Strongly discouraged for generating the free amine for sensitive reactions.
Weak, Organic Triethylamine (TEA), DIPEAModerateCommonly used, but can still cause gradual racemization, especially at elevated temperatures or with prolonged reaction times. Use the minimum stoichiometric amount required.
Weak, Inorganic NaHCO₃, K₂CO₃Low (Recommended) These are often the best choice. They are strong enough to deprotonate the ammonium salt but generally not strong enough to abstract the C3 proton efficiently. Use in a biphasic system (e.g., DCM/aqueous NaHCO₃) and separate the organic layer containing the free amine for immediate use.

Q: What solvent and temperature are best?

A: Use aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and maintain low temperatures throughout the process. Protic solvents can facilitate proton transfer, potentially accelerating racemization. Always perform the neutralization and subsequent reaction at the lowest temperature your reaction will tolerate, ideally between -20°C and 0°C.

Workflow Stage 3: Workup & Purification

Q: I see some loss of ee% after my column chromatography. Why?

A: Standard silica gel is acidic and can lead to the formation of the ammonium salt on the column, which may not elute as expected. More critically, if residual base from the reaction is present, it can cause racemization directly on the stationary phase, where the compound may be adsorbed for an extended period.

  • Recommendation 1: Neutralize your crude reaction mixture carefully before purification. A mild acidic wash (e.g., dilute NH₄Cl) can quench excess base.

  • Recommendation 2: Consider deactivating your silica gel. You can pre-treat the silica by slurrying it with a solvent containing a small amount of a volatile base like triethylamine (e.g., 1% TEA in the eluent), then removing the solvent. This neutralizes the acidic sites.

  • Recommendation 3: Minimize purification time. Use flash chromatography rather than slow gravity-fed columns.

Part 3: Protocol Hub - A Self-Validating System

Trustworthiness in science comes from verification. You must confirm the enantiomeric excess (ee%) of your material at critical stages. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[3][4]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Since the target molecule lacks a strong UV chromophore, pre-column derivatization is often required to enhance detection sensitivity.[5][6] A common derivatizing agent is p-toluenesulfonyl chloride (TsCl).

Objective: To quantify the ratio of (R) and (S) enantiomers in a sample.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization:

    • Accurately weigh ~5 mg of the (R)-1-Methyl-3-aminomethyl-piperidine sample into a vial.

    • Dissolve it in 1 mL of DCM.

    • Add 1.5 equivalents of triethylamine (TEA).

    • Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for completion.

    • Quench the reaction with 1 mL of water. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analytical Sample Preparation:

    • Dissolve the dried, derivatized residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase is often effective. For example, a CHIRALPAK® AD-H column.[5]

    • Mobile Phase: A polar organic mode or normal phase is typically used. An example could be a mixture of Hexane/Isopropanol or Ethanol with a basic additive like diethylamine (DEA) to improve peak shape (e.g., 90:10 Hexane:IPA + 0.1% DEA).[5]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 228 nm or 254 nm.[5][7]

    • Column Temperature: 25°C.

  • Data Analysis:

    • Inject a derivatized racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject your sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers:

      • ee% = |(A_R - A_S) / (A_R + A_S)| * 100

Caption: Workflow for the validation of enantiomeric excess.

References

Technical Support Center: Optimizing the Synthesis of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a crucial building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its stereospecific structure, featuring a chiral center and two basic nitrogen atoms, makes its synthesis a nuanced process where yield and purity are paramount. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to navigate the complexities of its synthesis, ensuring high-yield, high-purity outcomes.

We will focus on a common and robust synthetic pathway, addressing potential pitfalls at each stage, from the selection of starting materials to the final salt formation. The advice herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Overview of a Recommended Synthetic Pathway

A reliable synthetic route often commences from a commercially available, chirally pure precursor such as (R)-1-Boc-3-aminomethylpiperidine. This strategy leverages a protecting group to ensure selective N-methylation of the piperidine ring nitrogen. The general sequence is as follows: Boc-deprotection, N-methylation of the ring nitrogen, and subsequent formation of the dihydrochloride salt.

G cluster_0 Synthetic Workflow A (R)-1-Boc-3-aminomethylpiperidine B Step 1: Boc Deprotection (e.g., HCl in Dioxane) A->B C (R)-3-Aminomethylpiperidine B->C D Step 2: N-Methylation (e.g., Eschweiler-Clarke) C->D E (R)-1-Methyl-3-aminomethyl-piperidine D->E F Step 3: Salt Formation (HCl gas or solution) E->F G Target Molecule: (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride F->G G cluster_0 Eschweiler-Clarke Mechanism Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion + CH₂O, -H₂O Formaldehyde CH₂O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid HCO₂H Formic_Acid->Hydride_Transfer Methylated_Amine R₂N-CH₃ Hydride_Transfer->Methylated_Amine CO2 CO₂ Hydride_Transfer->CO2 + H⁺

Technical Support Center: Synthesis of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. Here, we move beyond simple protocols to address the "why" behind common failures, providing logical, experience-driven solutions to get your experiment back on track.

Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a two-step sequence starting from the commercially available (R)-tert-butyl piperidin-3-ylcarbamate. The process includes:

  • Reductive Amination: N-methylation of the piperidine ring using formaldehyde as the carbon source and a mild reducing agent.

  • Deprotection & Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent formation of the dihydrochloride salt.

This guide is structured to troubleshoot issues that arise during each of these critical stages.

G cluster_0 Step 1: N-Methylation (Reductive Amination) cluster_1 Step 2: Deprotection & Salt Formation start (R)-tert-butyl piperidin-3-ylcarbamate step1_reagents Formaldehyde, Sodium Cyanoborohydride (NaBH3CN), Methanol start->step1_reagents Reaction Conditions step1_product tert-butyl ((R)-1-methylpiperidin-3-yl)carbamate step1_reagents->step1_product step2_reagents 4N HCl in Dioxane, Methanol step1_product->step2_reagents Acidic Conditions final_product (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride step2_reagents->final_product

Caption: Overall synthetic workflow for the target compound.

Frequently Asked Questions & Troubleshooting

Category 1: N-Methylation Reaction (Reductive Amination)

The first step, a reductive amination, is critical for installing the N-methyl group. While robust, this reaction is sensitive to reagent quality and reaction conditions.

Question 1: My reductive amination has stalled. TLC/LC-MS analysis shows significant unreacted starting material even after stirring overnight. What went wrong?

Answer: Reaction incompletion is a common issue often traced back to three key areas: the reducing agent, the formaldehyde source, or the reaction's pH.

  • Causality - The Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the preferred reagent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde (formaldehyde)[1]. However, NaBH₃CN is highly hygroscopic and can lose activity if improperly stored. Old or clumpy reagent is a primary suspect.

  • Causality - Formaldehyde Source: Formaldehyde is typically supplied as a 30-37% aqueous solution (formalin), which contains methanol as a stabilizer. Over time, formaldehyde can polymerize to form paraformaldehyde, reducing its effective concentration. Ensure you are using a fresh, clear solution.

  • Causality - pH Control: The formation of the iminium ion, the electrophile in this reaction, is acid-catalyzed but will be inhibited if the solution is too acidic (protonating the starting amine) or too basic (preventing protonation of the hemiaminal intermediate). The reaction generally proceeds well without pH adjustment, but contamination from starting materials could be an issue.

Troubleshooting Protocol:

  • Verify Reagent Activity: Before repeating the reaction, test your NaBH₃CN. A simple test is to add a small amount to an acidic aqueous solution; vigorous hydrogen evolution should be observed.

  • Use Fresh Formaldehyde: Discard aged or cloudy formalin solutions. If necessary, paraformaldehyde can be used, but it must be "cracked" by heating in your reaction solvent before adding other reagents.

  • Sequential Reagent Addition: For best results, add the formaldehyde to the solution of (R)-3-Boc-aminopiperidine in methanol first, stir for 30-60 minutes at 0 °C to allow for iminium ion formation, and then add the NaBH₃CN portion-wise[2]. This ensures the reducing agent has a target to react with upon addition.

G cluster_yes Path A: Reaction Complete cluster_no Path B: Reaction Incomplete start Is Starting Material Consumed (TLC/LC-MS)? proceed_workup Proceed to Workup and Extraction start->proceed_workup Yes check_reagents Verify activity of NaBH3CN and freshness of Formaldehyde start->check_reagents No add_more Add additional 0.25 eq. of NaBH3CN and stir 4h check_reagents->add_more re_evaluate Re-evaluate reaction progress add_more->re_evaluate

Caption: Decision tree for troubleshooting the N-methylation step.

Question 2: The reaction appears complete, but my yield of the N-methylated intermediate is very low after workup. Where did my product go?

Answer: Low yield after an apparently successful reaction almost always points to issues during the aqueous workup and extraction.

  • Causality - Product Solubility: While the Boc-protected intermediate is significantly less polar than the final product, it still retains some water solubility due to the piperidine nitrogen. During the aqueous quench and extraction with a solvent like ethyl acetate, a significant portion of the product can remain in the aqueous layer if the extraction is not performed thoroughly.

  • Causality - Emulsion Formation: The basic nature of the product can lead to emulsions during extraction, trapping product in the interfacial layer.

Optimized Workup & Extraction Protocol:

  • Solvent Removal: After the reaction, concentrate the mixture in vacuo to remove the bulk of the methanol[2].

  • Dilution & Extraction: Re-dissolve the residue in a mixture of ethyl acetate and water. Use a sufficient volume of ethyl acetate (at least 3x the volume of the aqueous layer).

  • Salting Out: Before separating the layers, add saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and driving it into the organic phase.

  • Thorough Extraction: Perform at least three separate extractions with fresh ethyl acetate. Combine the organic layers.

  • Backwashing: Wash the combined organic layers sequentially with water and then brine to remove any remaining water-soluble impurities[2]. Dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.

Parameter Standard Protocol Optimized Protocol Rationale
Initial Step Direct quench with waterConcentrate to remove methanol firstMethanol increases product solubility in the aqueous phase.
Aqueous Layer WaterWater, followed by Saturated NaCl (Brine)"Salting out" effect reduces product loss to the aqueous layer.
# of Extractions 1-23-4Ensures complete removal of product from the aqueous phase.
Category 2: Boc Deprotection and Dihydrochloride Salt Formation

This final step can be deceptively tricky. Incomplete deprotection or improper salt formation can lead to impure, oily products that are difficult to handle.

Question 3: I've added HCl to my N-methylated intermediate, but no precipitate forms, or I get a sticky oil instead of a crystalline solid. What is the issue?

Answer: This is one of the most frequent challenges. The successful formation of a crystalline dihydrochloride salt depends on the strength of the acid, the solvent system, and the complete removal of the Boc group and its byproducts.

  • Causality - Incomplete Deprotection: The Boc group is cleaved by acid. The byproducts are tert-butanol and isobutylene, which are volatile. If the reaction is incomplete, the remaining Boc-protected material will act as an impurity, hindering crystallization. This can happen if the HCl source is old or has absorbed atmospheric moisture, reducing its effective concentration.

  • Causality - Solvent Effects: The dihydrochloride salt is highly soluble in methanol but poorly soluble in less polar solvents like diethyl ether or dioxane[2]. The protocol often involves dissolving the intermediate in methanol, adding HCl/dioxane, and then removing the solvent. If methanol is not completely removed in vacuo, the product will remain dissolved, resulting in an oil upon concentration.

  • Causality - Hygroscopicity: The final dihydrochloride salt is hygroscopic. Exposure to atmospheric moisture can cause a crystalline solid to become gummy or oily.

Protocol for Crystalline Salt Formation:

  • Ensure Complete Deprotection: Dissolve the crude N-methyl intermediate in a minimal amount of methanol. Add 4N HCl in dioxane (typically 3-4 equivalents) and stir at room temperature for at least 6 hours to ensure complete reaction[2]. Monitor by TLC or LC-MS until no starting material is visible.

  • Thorough Solvent Removal: Concentrate the reaction mixture in vacuo until a thick residue is obtained. To ensure all methanol is gone, add a portion of diethyl ether or toluene and re-concentrate. This is an azeotropic drying step.

  • Trituration: Add a generous amount of diethyl ether to the residue. The residue will likely be a sticky solid or oil. Vigorously scrape and stir the material with a spatula against the side of the flask. The ether will wash away organic impurities (like Boc byproducts) and induce crystallization of the salt.

  • Filtration and Washing: Filter the resulting solid quickly. Wash the filter cake with a small amount of ice-cold methanol or copious amounts of fresh diethyl ether to remove any remaining soluble impurities[2].

  • Drying: Dry the solid thoroughly under high vacuum to remove all residual solvents. Handle the final product in a low-humidity environment (e.g., glove box) if possible.

G cluster_yes Path A: Success cluster_no Path B: Oily/Sticky Product start Is the final product a free-flowing solid? proceed_analysis Dry under high vacuum and proceed to analysis start->proceed_analysis Yes check_deprotection Confirm complete deprotection via TLC/LC-MS start->check_deprotection No azeotrope Re-dissolve in minimal MeOH, concentrate, then azeotrope with Toluene or Ether check_deprotection->azeotrope If incomplete, add more HCl and stir triturate Perform vigorous trituration with fresh diethyl ether azeotrope->triturate

References

Validation & Comparative

A Comparative Guide to the Stereoisomers of 1-Methyl-3-aminomethyl-piperidine Dihydrochloride: Unraveling the Impact of Chirality on Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological profile. The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The introduction of a chiral center into this scaffold can profoundly influence a molecule's interaction with its biological target, often leading to significant differences in potency, selectivity, and even the nature of the biological response between enantiomers.[2][3][4] This guide provides an in-depth comparison of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride and its (S)-enantiomer, compounds of interest for researchers in neuropharmacology and drug development.

While direct, head-to-head experimental data for these specific enantiomers is not extensively available in public literature, this guide will leverage established principles of stereopharmacology and structure-activity relationship (SAR) data from closely related analogs to provide a scientifically grounded perspective on their anticipated differential activity.

The Decisive Role of Stereochemistry in Piperidine-Based CNS Ligands

The central nervous system (CNS) is characterized by a high degree of stereoselectivity in its receptors, transporters, and enzymes. For piperidine-containing drugs, the orientation of substituents on the piperidine ring dictates the molecule's ability to fit into the chiral binding pockets of its protein targets. This can lead to one enantiomer (the eutomer) exhibiting significantly higher affinity and/or efficacy than the other (the distomer).

A compelling example of this principle is seen in a close analog, the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, which are potent and selective ligands for the dopamine D4 receptor.[5] In this case, the (R)-enantiomer displays a six-fold higher affinity for the D4 receptor compared to its (S)-counterpart.[5] Furthermore, the (R)-enantiomer exhibits significantly greater selectivity for the D4 receptor over the D2 and D3 subtypes.[5] This pronounced stereoselectivity underscores the importance of the spatial arrangement of the substituent at the 3-position of the piperidine ring for optimal interaction with the dopamine D4 receptor.

Given the structural similarities, it is highly probable that (R)- and (S)-1-Methyl-3-aminomethyl-piperidine will also exhibit significant differences in their interactions with CNS targets. The aminomethyl group at the chiral C3 position, along with the N-methyl group, will present distinct spatial orientations for each enantiomer, influencing their binding to target proteins.

Synthesis and Chiral Separation of Enantiomers

The preparation of enantiomerically pure (R)- and (S)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a critical first step for any comparative biological evaluation. The synthesis of the (R)-enantiomer can be achieved from the commercially available (R)-tert-butyl piperidin-3-ylcarbamate. The process involves N-methylation, typically using a reducing agent like sodium cyanoborohydride with formaldehyde, followed by the removal of the Boc protecting group under acidic conditions. The final dihydrochloride salt is then formed by treatment with hydrochloric acid. The synthesis of the (S)-enantiomer follows an analogous route starting from (S)-tert-butyl piperidin-3-ylcarbamate.

G cluster_synthesis Stereoselective Synthesis Start_R (R)-tert-butyl piperidin-3-ylcarbamate Step1_R N-methylation (e.g., HCHO, NaBH3CN) Start_R->Step1_R Intermediate_R (R)-tert-butyl (1-methylpiperidin-3-yl)methylcarbamate Step1_R->Intermediate_R Step2_R Boc Deprotection (e.g., HCl) Intermediate_R->Step2_R Product_R (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride Step2_R->Product_R

Figure 1. Synthetic pathway for this compound.

To ensure the enantiomeric purity of the final compounds, rigorous analytical techniques are essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Predicted Pharmacological Profile: A Focus on Dopaminergic Systems

Based on the compelling data from the 3-(3,4-dimethylphenyl)-1-propylpiperidine analog, it is reasonable to hypothesize that the (R)- and (S)-enantiomers of 1-Methyl-3-aminomethyl-piperidine will exhibit differential activity at dopamine receptors. The higher affinity of the (R)-enantiomer in the analog suggests that the (R)-configuration at the 3-position of the piperidine ring may be preferred for binding to the dopamine D4 receptor.

Table 1: Predicted Differential Activity at Dopamine D4 Receptors

EnantiomerPredicted Affinity (Ki)Predicted Selectivity (vs. D2/D3)Rationale
(R)-1-Methyl-3-aminomethyl-piperidineHigherHigherBased on the 6-fold higher affinity and greater selectivity of the (R)-enantiomer of the analogous 3-(3,4-dimethylphenyl)-1-propylpiperidine for the D4 receptor.[5]
(S)-1-Methyl-3-aminomethyl-piperidineLowerLowerBy analogy to the corresponding (S)-enantiomer of the D4 ligand.[5]

It is important to note that while the dopamine D4 receptor is a plausible target, piperidine derivatives are known to interact with a range of CNS targets, including other dopamine receptor subtypes, serotonin transporters, and norepinephrine transporters.[6] The precise biological profile of each enantiomer would need to be determined through comprehensive screening.

Experimental Protocol: In Vitro Radioligand Binding Assay for Dopamine D4 Receptor Affinity

To empirically determine the binding affinities of the (R)- and (S)-enantiomers for the human dopamine D4 receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its (S)-enantiomer for the human dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (or another suitable D4-selective radioligand).

  • This compound.

  • (S)-1-Methyl-3-aminomethyl-piperidine dihydrochloride.

  • Haloperidol (as a non-selective competitor for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare reaction tubes: - Total Binding - Non-specific Binding - Competition Binding B Add cell membranes, [³H]-Radioligand, and competitor (test compound or haloperidol) A->B C Incubate to reach equilibrium (e.g., 60 min at 25°C) B->C D Rapidly filter through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Place filters in scintillation vials with scintillation cocktail E->F G Quantify radioactivity using a liquid scintillation counter F->G H Calculate Ki values from IC50 values using the Cheng-Prusoff equation G->H

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the (R)- and (S)-enantiomers and the reference compound (e.g., haloperidol) in the assay buffer.

  • Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]-Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + [³H]-Radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

    • Competition Binding: Cell membranes + [³H]-Radioligand + varying concentrations of the (R)- or (S)-enantiomer.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Conclusion and Future Directions

The fundamental principles of stereochemistry in drug design strongly suggest that this compound and its (S)-enantiomer will exhibit distinct pharmacological profiles. Based on data from a closely related dopamine D4 receptor ligand, it is hypothesized that the (R)-enantiomer will display higher affinity and selectivity for this receptor. However, empirical validation through rigorous experimental testing, such as the radioligand binding assay detailed above, is imperative.

Further investigation into the activity of these enantiomers at other CNS targets, including a broader panel of dopamine and serotonin receptors and transporters, would provide a more complete understanding of their potential therapeutic applications and off-target effects. Functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets will also be crucial in elucidating their mechanism of action. The exploration of chiral piperidine derivatives remains a fertile ground for the discovery of novel and improved CNS therapeutics.

References

A Technical Guide to Alternatives for (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, with (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride and its parent amine, (R)-3-aminopiperidine, serving as critical building blocks in the synthesis of numerous pharmaceuticals. This guide provides an in-depth technical comparison of alternatives to this key synthetic intermediate, focusing on their application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, exemplified by the widely used antidiabetic drug, alogliptin. We will explore the synthetic accessibility, stereochemical control, and overall process efficiency of various chiral amine alternatives, supported by experimental data and detailed protocols.

The Significance of the Chiral Aminopiperidine Moiety in DPP-IV Inhibitors

DPP-IV inhibitors represent a significant class of oral hypoglycemic agents for the treatment of type 2 diabetes. The therapeutic efficacy of these drugs is intrinsically linked to their precise three-dimensional structure, which allows for potent and selective binding to the DPP-IV enzyme. The chiral amine moiety, in particular, plays a pivotal role in anchoring the inhibitor within the active site of the enzyme. For instance, in alogliptin, the (R)-3-aminopiperidine fragment occupies a key pocket, forming crucial interactions that contribute to its high binding affinity and selectivity.[1][2] The stereochemistry at the C3 position of the piperidine ring is critical for this interaction; the (S)-enantiomer typically exhibits significantly lower activity.

The exploration of alternatives to the (R)-3-aminopiperidine core is driven by several factors, including the desire to:

  • Improve Pharmacokinetic and Pharmacodynamic Properties: Subtle structural modifications can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles, as well as improved potency and duration of action.

  • Enhance Synthetic Efficiency and Reduce Costs: The development of more streamlined, higher-yielding, and cost-effective synthetic routes to novel chiral amines can significantly impact the overall cost of drug manufacturing.

  • Explore New Chemical Space and Intellectual Property: The synthesis of novel chiral building blocks opens up new avenues for the discovery of next-generation DPP-IV inhibitors with potentially superior therapeutic profiles and novel intellectual property.

Comparative Analysis of Synthetic Routes to Chiral Amines

The selection of a chiral amine building block is a critical decision in the drug development process, with implications for both the biological activity of the final compound and the feasibility of its large-scale synthesis. Here, we compare several classes of alternatives to (R)-1-Methyl-3-aminomethyl-piperidine, focusing on their synthetic accessibility and performance.

Enantioselective Synthesis of 3-Aminopiperidines

The direct synthesis of enantiomerically pure 3-aminopiperidine is a key challenge. Several strategies have been developed, each with its own set of advantages and disadvantages.

dot

cluster_0 Synthetic Strategies for (R)-3-Aminopiperidine Prochiral_Ketone Prochiral N-Boc-3-piperidone Enzymatic_Transamination Enzymatic Transamination (ω-Transaminase) Prochiral_Ketone->Enzymatic_Transamination Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalysts) Prochiral_Ketone->Asymmetric_Hydrogenation Racemic_Amine Racemic 3-Aminopiperidine Classical_Resolution Classical Resolution (Chiral Acids) Racemic_Amine->Classical_Resolution Chiral_Pool Chiral Pool (e.g., D-Ornithine) Chiral_Synthesis Multi-step Chiral Synthesis Chiral_Pool->Chiral_Synthesis R_3_AP (R)-3-Aminopiperidine Enzymatic_Transamination->R_3_AP Asymmetric_Hydrogenation->R_3_AP Classical_Resolution->R_3_AP Chiral_Synthesis->R_3_AP

Caption: Synthetic strategies for (R)-3-aminopiperidine.

MethodStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
Enzymatic Transamination Prochiral N-Boc-3-piperidoneω-Transaminase, Amine Donor (e.g., Isopropylamine)High enantioselectivity (>99% ee), Mild reaction conditions, Environmentally friendlyEnzyme cost and stability can be a concern, Process optimization required for industrial scale
Asymmetric Hydrogenation Enamide precursor (from Nicotinamide)Chiral Rhodium or Ruthenium catalysts (e.g., Ru(CF₃CO₂)₂{(S)-phanephos})High throughput, ScalableCost of precious metal catalysts, Requires high-pressure hydrogenation equipment
Classical Resolution Racemic 3-aminopiperidineChiral resolving agents (e.g., D-tartaric acid)Well-established and straightforwardTheoretical maximum yield of 50%, Requires recycling of the unwanted enantiomer
Synthesis from Chiral Pool D-Ornithine or D-Glutamic acidMulti-step chemical transformationsUtilizes readily available and inexpensive chiral starting materialsLonger synthetic routes, May involve hazardous reagents

Experimental Data Summary:

MethodProductEnantiomeric Excess (ee)YieldReference
Enzymatic Transamination(R)-1-Boc-3-aminopiperidine>99%High[3]
Asymmetric Hydrogenation(R)-Nipecotamide·TsOH99.6%68% (after recrystallization)[4][5]
Classical Resolution(R)-3-aminopiperidine dihydrochloride>99.5%-[6]
Synthesis from D-OrnithineEnantiopure 3-aminopiperidine derivativesHigh-[7]
Alternative Chiral Scaffolds

Beyond modifications to the synthesis of 3-aminopiperidine, researchers have explored entirely different chiral amine scaffolds to modulate the properties of DPP-IV inhibitors.

The position of the aminomethyl group on the piperidine ring significantly influences binding affinity. While 3-substituted piperidines are common in DPP-IV inhibitors, 2- and 4-substituted analogs have also been investigated.

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cluster_1 Piperidine Regioisomers as Alternatives Topic (R)-1-Methyl-3-aminomethyl-piperidine Alt_2 Chiral 2-Aminomethylpiperidines Topic->Alt_2 Shifts interaction points Alt_4 Chiral 4-Aminomethylpiperidines Topic->Alt_4 Alters vector in active site

Caption: Regioisomeric piperidine alternatives.

The synthesis of chiral 2- and 4-aminomethylpiperidines often involves multi-step sequences starting from corresponding pyridine derivatives or employs asymmetric catalytic methods. While less common in DPP-IV inhibitors, these regioisomers offer different spatial arrangements of the crucial amine functionality, potentially leading to novel interactions with the enzyme.

Acyclic chiral diamines present a more flexible alternative to the rigid piperidine scaffold. Their conformational freedom can allow for different binding modes within the enzyme's active site.

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cluster_2 Acyclic vs. Cyclic Amine Scaffolds Cyclic Cyclic Amines (e.g., Piperidines) Acyclic Acyclic Diamines Cyclic->Acyclic Increased conformational flexibility Acyclic->Cyclic Pre-organized for binding (lower entropic penalty)

Caption: Acyclic vs. Cyclic amine scaffolds.

The synthesis of acyclic chiral diamines can often be achieved through asymmetric reduction of imines or enzymatic methods. While potentially offering novel structure-activity relationships, the increased flexibility can sometimes lead to a decrease in binding affinity due to a higher entropic penalty upon binding.

Experimental Protocols

Synthesis of (R)-3-Aminopiperidine Dihydrochloride via Asymmetric Hydrogenation of a Nicotinamide-Derived Enamide

This protocol is based on the process development for the synthesis of alogliptin.[4][5]

Step 1: Partial Reduction of Nicotinamide

  • To a solution of nicotinamide in methanol, add 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (0.1 MPa) at 40°C for 21 hours.

  • Filter the catalyst and concentrate the filtrate.

  • Crystallize the residue from methanol to obtain 1,4,5,6-tetrahydropyridine-3-carboxamide.

  • Treat the enamide with p-toluenesulfonic acid monohydrate in ethanol to form the corresponding salt.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the enamide·TsOH salt in methanol.

  • Add the chiral catalyst, Ru(CF₃CO₂)₂{(S)-phanephos}, and potassium bromide.

  • Pressurize the reactor with hydrogen (1.0 MPa) and heat to 50°C for 15 hours.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield (R)-nipecotamide·TsOH with high enantiomeric excess.

Step 3: Hofmann Rearrangement

  • The resulting (R)-nipecotamide is then subjected to a Hofmann rearrangement to furnish (R)-3-aminopiperidine, which is subsequently converted to the dihydrochloride salt.

Biocatalytic Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol is based on the use of an immobilized ω-transaminase.[3]

  • Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Add the substrate, 1-Boc-3-piperidone, and the amine donor, isopropylamine.

  • Introduce the immobilized ω-transaminase (e.g., from Aspergillus terreus).

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC.

  • Upon completion, filter to recover the immobilized enzyme for potential reuse.

  • Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to obtain (R)-1-Boc-3-aminopiperidine.

Conclusion and Future Perspectives

This compound and its precursor, (R)-3-aminopiperidine, remain highly valuable and widely used building blocks in pharmaceutical synthesis. However, the continuous drive for improved therapeutic agents and more efficient manufacturing processes necessitates the exploration of viable alternatives.

The choice of a chiral amine building block is a multi-faceted decision that requires careful consideration of synthetic accessibility, cost-effectiveness, and the desired pharmacological profile of the final drug candidate. Asymmetric catalytic methods, particularly enzymatic transamination and asymmetric hydrogenation, have emerged as powerful tools for the large-scale production of enantiomerically pure cyclic amines with high efficiency and stereocontrol.

The exploration of alternative scaffolds, including regioisomeric piperidines and conformationally flexible acyclic diamines, continues to be a fruitful area of research. These novel building blocks offer the potential for discovering next-generation DPP-IV inhibitors and other therapeutics with enhanced properties. Future research will likely focus on the development of novel catalytic systems for the efficient synthesis of a broader range of chiral amines and the comprehensive evaluation of these new building blocks in drug discovery programs.

References

A Comparative Guide to Analytical Methods for the Purity of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chiral building blocks is not just a matter of quality control; it is the bedrock of safety and efficacy. (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its stereospecificity and chemical purity are critical attributes that can significantly influence the pharmacological profile and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this important chiral amine.

The challenge in analyzing this compound lies in its structure: a chiral, non-chromophoric primary amine. This necessitates a thoughtful approach to method selection and development. Here, we will dissect and compare the most effective chromatographic and spectroscopic techniques, providing not just protocols, but the scientific rationale behind them.

Understanding the Impurity Profile

A robust analytical strategy begins with a thorough understanding of potential impurities. Based on the common synthetic routes for (R)-1-Methyl-3-aminomethyl-piperidine, potential impurities can be categorized as follows[1][2][3]:

  • Enantiomeric Impurity: The undesired (S)-enantiomer is the most critical impurity to monitor, as it may exhibit different pharmacological or toxicological properties.

  • Process-Related Impurities: These include unreacted starting materials (e.g., (R)-3-Boc-aminopiperidine), by-products from side reactions, and residual reagents (e.g., formaldehyde, sodium cyanoborohydride)[1].

  • Degradation Products: Although generally stable, the compound may degrade under harsh conditions, potentially leading to de-methylation or other structural modifications.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dioxane, ether) may be present in the final product[1].

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification and control of such impurities in new drug substances[4][5][6].

Chromatographic Approaches: The Workhorses of Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones of purity assessment in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. However, the lack of a significant UV-absorbing chromophore in this compound presents a challenge for detection. To overcome this, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the primary amine.

Derivatization: A Necessary Step for UV Detection

Several reagents are available for the derivatization of primary amines, each with its own advantages and disadvantages[7][8][9][10][11]:

Derivatizing ReagentAdvantagesDisadvantages
Phenyl isothiocyanate (PITC) Stable derivatives, good UV absorbance.[7]Can be moisture sensitive.
Dansyl chloride Highly fluorescent derivatives, good for trace analysis.Can react with other nucleophiles.[10]
9-fluorenylmethyl chloroformate (FMOC-Cl) Forms stable, highly fluorescent derivatives.[8][11]Can be less specific than other reagents.
o-Phthalaldehyde (OPA) Rapid reaction, forms fluorescent derivatives.[10][11]Derivatives can be unstable.[10]

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is paramount. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines after derivatization.

Experimental Protocol: Chiral HPLC with PITC Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M sodium bicarbonate buffer (pH 9.0).
  • To 1 mL of this solution, add 100 µL of a 1% PITC solution in acetonitrile.
  • Vortex the mixture and allow it to react at room temperature for 1 hour.
  • Quench the reaction by adding 100 µL of a 5% aqueous solution of ethanolamine.
  • Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm
  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best resolution.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Calculate the percentage of the (S)-enantiomer using the peak areas of the two enantiomers.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for the determination of residual solvents. For the analysis of the amine itself, derivatization is often necessary to increase volatility and improve peak shape.

Chiral GC for Enantiomeric Purity

Chiral GC columns, often based on cyclodextrin derivatives, can provide excellent separation of enantiomers.[12][13][14] Derivatization with reagents like trifluoroacetic anhydride can make the amine more amenable to GC analysis.[15]

Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
  • Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Seal the vial tightly.

2. GC Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3 µm film thickness
  • Carrier Gas: Helium at a constant flow rate of 3 mL/min
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes
  • Ramp: 10 °C/min to 240 °C
  • Hold at 240 °C for 5 minutes
  • Injector Temperature: 250 °C
  • Detector (FID) Temperature: 260 °C
  • Headspace Sampler Conditions:
  • Oven Temperature: 80 °C
  • Loop Temperature: 90 °C
  • Transfer Line Temperature: 100 °C
  • Equilibration Time: 15 minutes

3. Data Analysis:

  • Identify and quantify residual solvents by comparing the retention times and peak areas with those of known standards.

Spectroscopic Methods: A Deeper Look into Purity

While chromatography is excellent for separation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide invaluable structural information and can be used for quantitative analysis.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[16][17][18][19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Experimental Protocol: Purity Assay by qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a volumetric flask.
  • Transfer an aliquot of the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher
  • Nucleus: ¹H
  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Analysis:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
  • Calculate the purity of the analyte using the following formula:

Method Validation: The Key to Trustworthy Results

Regardless of the chosen method, validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

FeatureChiral HPLC-UV (with Derivatization)Chiral GC-FID (with Derivatization)qNMR
Primary Application Enantiomeric and chemical purityEnantiomeric purity and volatile impuritiesAbsolute purity, structural confirmation
Sensitivity High (especially with fluorescent tags)HighModerate
Specificity High (dependent on chromatographic resolution)High (dependent on chromatographic resolution)High (structurally specific)
Sample Throughput ModerateModerate to HighLow to Moderate
Need for Reference Standards Required for all impuritiesRequired for all impuritiesOnly for the internal standard
Destructive/Non-destructive DestructiveDestructiveNon-destructive
Strengths Well-established, high resolving power for enantiomers.Excellent for volatile impurities and residual solvents.Primary method, no need for impurity standards, provides structural information.
Weaknesses Requires derivatization, which adds a step and potential for error.Requires derivatization for non-volatile analytes.Lower sensitivity than chromatographic methods, requires expensive instrumentation.

Visualizing the Workflow

AnalyticalWorkflow Sample Sample Prep_Purity Prep_Purity Sample->Prep_Purity Prep_Chiral Prep_Chiral Sample->Prep_Chiral Prep_Residual Prep_Residual Sample->Prep_Residual qNMR qNMR Prep_Purity->qNMR HPLC_Purity HPLC_Purity Prep_Purity->HPLC_Purity Chiral_HPLC Chiral_HPLC Prep_Chiral->Chiral_HPLC Chiral_GC Chiral_GC Prep_Chiral->Chiral_GC GC_Residual GC_Residual Prep_Residual->GC_Residual Data_Analysis Data_Analysis qNMR->Data_Analysis HPLC_Purity->Data_Analysis Chiral_HPLC->Data_Analysis Chiral_GC->Data_Analysis GC_Residual->Data_Analysis Report Report Data_Analysis->Report

MethodSelection Start Start: Purity Analysis Required Q1 Determine Enantiomeric Purity? Start->Q1 Q2 Quantify Absolute Purity? Q1->Q2 No Chiral_Method Use Chiral HPLC or Chiral GC (with derivatization) Q1->Chiral_Method Yes Q3 Analyze Residual Solvents? Q2->Q3 No qNMR_Method Use qNMR Q2->qNMR_Method Yes GC_Method Use Headspace GC-FID Q3->GC_Method Yes HPLC_Method Use HPLC-UV/MS for Related Substances Q3->HPLC_Method No

Conclusion and Recommendations

The selection of an appropriate analytical method for the purity determination of this compound is dependent on the specific analytical question being addressed.

  • For a comprehensive purity assay and structural confirmation , qNMR is the method of choice due to its status as a primary method and its ability to provide absolute purity values without the need for impurity reference standards.

  • For the critical determination of enantiomeric purity , chiral HPLC with pre-column derivatization is a robust and sensitive technique. Chiral GC can also be a viable alternative.

  • For the analysis of residual solvents and other volatile impurities , headspace GC-FID is the industry standard.

  • A combination of these techniques is often necessary for a complete and reliable characterization of the purity of this compound.

Ultimately, a well-validated suite of analytical methods is indispensable for ensuring the quality and consistency of this vital pharmaceutical building block, thereby safeguarding the integrity of the final drug product.

References

A Comparative Guide to the Bioactivity of (R)-1-Methyl-3-aminomethyl-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug design. This guide provides a comprehensive comparison of the bioactivity of derivatives based on the (R)-1-Methyl-3-aminomethyl-piperidine core, with a particular focus on their interactions with key neurological targets. Drawing upon established structure-activity relationships (SAR) and experimental data from analogous piperidine compounds, we will explore the nuances of their pharmacological profiles.

Introduction to the (R)-1-Methyl-3-aminomethyl-piperidine Scaffold

The (R)-1-Methyl-3-aminomethyl-piperidine scaffold is a chiral building block that has garnered significant interest in drug discovery. The stereochemistry at the 3-position, coupled with the substitution pattern on the piperidine nitrogen and the aminomethyl side chain, provides a versatile platform for creating derivatives with distinct biological activities. The primary amino group offers a key point for further functionalization, allowing for the introduction of various pharmacophoric elements to modulate target affinity and selectivity.

Comparative Bioactivity Analysis: Targeting the Cholinergic System

A significant body of research on piperidine derivatives has focused on their potential to modulate the cholinergic system, which plays a crucial role in cognitive function, memory, and autonomic regulation.[2] Two key targets within this system are acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs).

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[3] Piperidine-based compounds, such as the well-known drug Donepezil, have demonstrated significant efficacy as AChE inhibitors.[3][4] The bioactivity of these derivatives is highly dependent on their structural features.

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity. Bulky and aromatic groups, such as a benzyl group, have been shown to enhance inhibitory potency.[4][5] For our core scaffold, the N-methyl group is a relatively small substituent. Modifications to this position could significantly impact AChE inhibition.

  • Side Chain Modification: The aminomethyl side chain at the 3-position provides a crucial interaction point. Acylation or arylation of this amino group can lead to potent inhibitors. For instance, benzoylated derivatives have shown high affinity for AChE.[5]

  • Piperidine Ring Conformation: The chair conformation of the piperidine ring orients the substituents in specific axial or equatorial positions, influencing their interaction with the active site of AChE.

Comparative Data of Representative Piperidine-Based AChE Inhibitors:

Compound/DerivativeTargetIC50 (nM)Selectivity (AChE vs. BuChE)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE0.5618,000-fold[5]
Donepezil (E2020)AChE5.71250-fold[4]
Semi-synthetic analogue 7AChE732021-fold[6]
Semi-synthetic analogue 9AChE151009.5-fold[6]

Based on these data, it is plausible that derivatives of (R)-1-Methyl-3-aminomethyl-piperidine functionalized with appropriate aromatic and bulky groups on the aminomethyl side chain could exhibit potent and selective AChE inhibitory activity.

Muscarinic Acetylcholine Receptor (mAChR) Modulation

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] Piperidine derivatives have been developed as both agonists and antagonists for different mAChR subtypes (M1-M5), with therapeutic potential for conditions ranging from cognitive disorders to overactive bladder.[7][8]

SAR for Muscarinic Receptor Activity:

  • Agonists: Agonistic activity often requires a cationic nitrogen and an ester or ester-mimicking group arranged in a specific spatial orientation to mimic acetylcholine.[2]

  • Antagonists: Antagonistic properties are typically achieved by introducing larger, more lipophilic groups that occupy the receptor binding pocket without eliciting a functional response.[8] The selectivity among mAChR subtypes is a significant challenge due to the high homology of their orthosteric binding sites.[7]

Derivatives of (R)-1-Methyl-3-aminomethyl-piperidine could be envisioned as mAChR modulators. For example, esterification of a hydroxyl group introduced onto the aminomethyl side chain could lead to muscarinic agonists, while the introduction of bulky aromatic amides might result in antagonists.

Experimental Methodologies: Assessing Acetylcholinesterase Inhibition

To empirically determine and compare the AChE inhibitory activity of novel (R)-1-Methyl-3-aminomethyl-piperidine derivatives, a standardized in vitro assay is essential. The Ellman's method is a widely used, reliable, and straightforward colorimetric assay for measuring AChE activity.[3][9]

Detailed Protocol for Ellman's Assay:
  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine Iodide (ATCI) Substrate Solution (10 mM in buffer)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) Ellman's Reagent (3 mM in buffer)

    • Acetylcholinesterase (AChE) from electric eel (e.g., Type VI-S, Sigma-Aldrich) solution (0.1 U/mL in buffer)

    • Test Compounds (Derivatives of (R)-1-Methyl-3-aminomethyl-piperidine) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (in a 96-well microplate):

    • Add 25 µL of each test compound concentration to respective wells.

    • Add 50 µL of AChE solution to all wells except the blank.

    • Add 125 µL of DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

Visualizations: Mapping Structure to Activity and Workflow

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the structure-activity relationships and the experimental workflow.

SAR_Piperidine_Derivatives cluster_core Core Scaffold: (R)-1-Methyl-3-aminomethyl-piperidine cluster_modifications Structural Modifications cluster_activity Resulting Bioactivity Core (R)-1-Methyl-3-aminomethyl-piperidine N_Sub N-Substitution (e.g., Benzyl) Core->N_Sub Modify Side_Chain Side Chain Functionalization (e.g., Benzoylation) Core->Side_Chain Functionalize AChE Increased AChE Inhibition N_Sub->AChE Enhances Side_Chain->AChE Potentiates mAChR Modulated mAChR Affinity Side_Chain->mAChR Determines (Agonist/Antagonist)

Caption: Hypothetical Structure-Activity Relationship for Piperidine Derivatives.

Ellmans_Assay_Workflow start Start prep Prepare Reagents (Buffer, ATCI, DTNB, AChE, Test Compounds) start->prep plate Plate Setup (Add Test Compounds, AChE, DTNB) prep->plate incubate Incubate at 37°C for 15 min plate->incubate reaction Initiate Reaction (Add ATCI Substrate) incubate->reaction measure Measure Absorbance at 412 nm reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for the Ellman's Assay to Determine AChE Inhibition.

Conclusion

The (R)-1-Methyl-3-aminomethyl-piperidine scaffold represents a promising starting point for the design of novel bioactive compounds, particularly those targeting the cholinergic system. By leveraging established structure-activity relationships from analogous piperidine derivatives, researchers can rationally design and synthesize new molecules with enhanced potency and selectivity for targets such as acetylcholinesterase and muscarinic receptors. The systematic evaluation of these derivatives using robust in vitro assays, such as the Ellman's method, is crucial for identifying lead candidates for further preclinical and clinical development. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

References

Comparative Analysis of Piperidine-Based Chiral Amines: A Strategic Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological function, the choice of catalyst is paramount. Among the pantheon of chiral catalysts, piperidine-based amines have emerged as a privileged class, prized for their conformational rigidity and synthetic versatility. This guide provides a comparative analysis of these crucial organocatalysts, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection and optimization.

The Strategic Advantage of the Piperidine Scaffold

The piperidine ring is not merely a common motif; it is one of the most prevalent heterocycles found in pharmaceuticals and natural products.[1][2][3] This prevalence is a testament to its favorable physicochemical properties and metabolic stability. For the catalyst designer, the piperidine scaffold offers a distinct advantage: its saturated, six-membered ring predominantly adopts a rigid chair conformation. This conformational lock minimizes unpredictable fluctuations in the transition state, providing a well-defined chiral environment that is essential for high enantioselectivity.[4] Furthermore, the nitrogen atom serves as a key pivot point for catalysis and a convenient handle for synthetic modification, allowing for the systematic tuning of steric and electronic properties to match the demands of a specific transformation.

Performance Benchmark: Piperidine Catalysts in Action

A catalyst's true worth is demonstrated through its performance in key chemical transformations. This section benchmarks several piperidine-based chiral amines against other cyclic amine catalysts in two cornerstone C-C bond-forming reactions: the Michael addition and the aldol reaction.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental tool in synthesis. Organocatalytic, asymmetric Michael additions often rely on enamine catalysis, where chiral secondary amines excel.

Table 1: Comparative Performance in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
(S)-Prolinol Silyl Ether10Toluene4249799
(S)-2-(Diphenylmethyl)pyrrolidine10CH2Cl2RT249599
(2S,5S)-2,5-Dibenzylpiperazine 10 CH2Cl2/Hexane 0 72 86 96
Plain Piperazine10CH2Cl2/Hexane07286Racemic

Data is representative for the addition of propanal or butyraldehyde to trans-β-nitrostyrene.[5]

Expert Analysis: The data illustrates a critical point: while proline-derived catalysts are the gold standard, appropriately substituted piperazines can achieve excellent enantioselectivity.[5] The C2-symmetric substitution in (2S,5S)-2,5-dibenzylpiperazine effectively shields one face of the enamine intermediate, directing the incoming electrophile. The comparison with plain piperazine, which yields a racemic product, unequivocally demonstrates that the chirality of the piperidine backbone is the sole determinant of stereochemical control.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is another powerful transformation reliant on enamine catalysis. The ability to construct β-hydroxy carbonyl compounds with high stereocontrol is crucial for the synthesis of polyketide natural products and other complex molecules.

Table 2: Comparative Performance in the Direct Asymmetric Aldol Reaction

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
L-Proline20-30DMSORT48-966896
Bicyclic Piperidine Precursor 20 DMSO RT 72 95 >99 (anti)

Data is representative for the reaction of ketones (e.g., cyclohexanone) with aldehydes (e.g., 4-nitrobenzaldehyde or 3-phthalimidopropanal).[6]

Expert Analysis: Here, the data showcases how the piperidine framework can be integrated into more complex catalytic systems. The bicyclic piperidine, formed from an initial L-proline catalyzed aldol reaction, demonstrates exceptional enantioselectivity.[6] This highlights a key strategy in catalyst development: using the inherent rigidity of the piperidine ring as a foundation upon which to build more elaborate and highly effective chiral scaffolds.

A Self-Validating Experimental Workflow for Catalyst Screening

The "best" catalyst is always context-dependent. Therefore, a robust and logical screening protocol is not just a procedure—it is a self-validating system for identifying the optimal catalyst for a novel substrate or reaction.

Figure 1: A systematic workflow for screening and identifying the optimal chiral amine catalyst.

Detailed Protocol: Screening for Asymmetric Michael Addition

This protocol provides a detailed methodology for the workflow described above, ensuring reproducibility and reliability.

  • Materials & Preparation:

    • Candidate Catalysts: (2S,5S)-2,5-Dibenzylpiperazine, L-Proline, etc.

    • Reactants: trans-β-nitrostyrene (electrophile), propanal (nucleophile).

    • Solvents: Anhydrous Dichloromethane (DCM), Toluene, Hexane.

    • Internal Standard: 1,3,5-Trimethoxybenzene for ¹H NMR analysis.

    • Analytical Standards: Racemic product sample for chiral HPLC/GC method development.

  • Reaction Setup (per reaction):

    • To an oven-dried vial with a stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) and the chiral catalyst (0.01 mmol, 10 mol%).

    • Add the chosen anhydrous solvent (0.5 mL).

    • Cool the vial to the desired temperature (e.g., 0 °C) in an ice bath.

    • Add propanal (0.3 mmol, 3.0 equiv) and start the timer. Seal the vial and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the consumption of the limiting reagent (nitrostyrene) by TLC.

    • Upon completion (or at a set time point, e.g., 24 h), quench the reaction by adding 1 mL of saturated NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Conversion/Yield: Dissolve the crude residue in CDCl3 and add a known amount of the internal standard. Analyze by ¹H NMR. The yield can be calculated by comparing the integration of a characteristic product proton signal to the signal of the internal standard.

    • Enantiomeric Excess (ee%): Purify a small amount of the crude product via flash chromatography. Dissolve the purified product in the mobile phase and analyze using a pre-developed chiral HPLC or GC method.[7] The ee% is calculated from the areas of the two enantiomer peaks. High-throughput fluorescence-based assays can also be employed for rapid screening.[8][9]

Mechanistic Rationale: The Enamine Catalytic Cycle

Understanding the underlying mechanism is crucial for rational catalyst design. Piperidine-based amines operate through a well-established enamine catalytic cycle.

Enamine_Catalysis Catalyst Chiral Piperidine Catalyst (R₂NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde (R'-CHO) Aldehyde->Enamine Condensation Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Water_out - H₂O Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Iminium Product Chiral Product Iminium->Product Hydrolysis Product->Catalyst Catalyst Regeneration Water_in H₂O

Figure 2: The catalytic cycle for the piperidine-catalyzed asymmetric functionalization of an aldehyde.

The causality of the process is as follows: The chiral piperidine condenses with the aldehyde to form a nucleophilic enamine. The stereochemistry of the piperidine ring dictates the conformation of this enamine, effectively blocking one of its faces. The enamine then attacks the electrophile from the less sterically hindered face, forming a new C-C bond and generating a transient iminium ion. Finally, hydrolysis of the iminium ion releases the enantioenriched product and regenerates the chiral amine catalyst, allowing the cycle to continue.

Conclusion and Future Outlook

Piperidine-based chiral amines represent a powerful and versatile class of organocatalysts. Their efficacy stems from a conformationally rigid scaffold that provides a predictable and highly stereodifferentiating environment for a multitude of asymmetric transformations. As demonstrated, while classic catalysts like those derived from proline remain highly effective, well-designed piperidine and piperazine systems offer competitive and sometimes superior performance. The key to unlocking their full potential lies in a systematic, data-driven approach to catalyst screening and a solid understanding of the underlying reaction mechanism. Future advancements will undoubtedly focus on the development of novel piperidine scaffolds with unique steric and electronic properties, further expanding the toolkit of the modern synthetic chemist and enabling the efficient, enantioselective synthesis of the complex molecules that drive scientific innovation.

References

Charting the Unexplored: A Comparative Guide to the In Vitro Efficacy of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: A Strategic Approach to the In Vitro Characterization of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Introduction: Defining a Path for a Novel Piperidine Derivative

This compound is a piperidine derivative available for research purposes. However, a thorough review of the scientific literature reveals a notable absence of data regarding its specific biological targets and pharmacological effects. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs targeting a wide range of biological entities, from central nervous system (CNS) receptors to enzymes crucial in oncology. This structural ubiquity, while promising, necessitates a systematic and rigorous approach to elucidate the unique biological activity of this particular compound.

This guide, therefore, deviates from a conventional comparison of established data. Instead, it serves as a strategic roadmap, a comprehensive, multi-tiered plan for the in vitro characterization of this compound. We will outline a logical progression of assays designed to first identify its primary biological target(s) and then to quantify its efficacy in a comparative context. This document is intended to provide the causality behind experimental choices, ensuring a self-validating and robust characterization cascade.

Tier 1: Broad-Based Target Screening - Casting a Wide Net

The initial step in characterizing a compound with an unknown mechanism of action is to perform a broad-based screen against a diverse panel of biological targets. This unbiased approach maximizes the probability of identifying a primary target and can also reveal potential off-target activities early in the discovery process.

Several commercial services offer comprehensive screening panels. For instance, Eurofins Discovery's BioPrint® panel or similar offerings provide data on hundreds of targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.[1][2]

Experimental Rationale: The goal of this initial screen is not to determine precise potency, but to identify statistically significant interactions ("hits"). A standard approach is to screen the compound at a single, relatively high concentration (e.g., 10 µM) and measure the percent inhibition or activation relative to a control.

Workflow for Broad-Based Radioligand Binding Assay Screen:

G cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis Test_Compound Prepare 10 mM stock of this compound in DMSO Assay_Plates Dispense compound to 384-well plates (final concentration 10 µM) Test_Compound->Assay_Plates Receptor_Membranes Add receptor/enzyme preparations from diverse target panel Assay_Plates->Receptor_Membranes Radioligand Add specific radioligand for each target Receptor_Membranes->Radioligand Incubation Incubate to reach binding equilibrium Radioligand->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate % inhibition vs. control for each target Scintillation->Analysis Hit_ID Identify 'hits' (e.g., >50% inhibition) Analysis->Hit_ID

Caption: High-throughput radioligand binding assay workflow.

Tier 2: Hit Validation and Mechanistic Elucidation

Following the identification of initial hits from the broad-based screen, the next crucial phase involves validating these interactions and elucidating the compound's mechanism of action. This stage moves from single-point screening to concentration-response studies to determine potency (IC50 or EC50) and functional activity (agonist, antagonist, or modulator).

Based on the diverse activities of other piperidine derivatives, we will hypothesize three potential target classes for this compound and outline the corresponding validation assays: a GPCR (Sigma-1 Receptor), an enzyme (Acetylcholinesterase), and a ligand-gated ion channel (a hypothetical calcium channel).

Hypothetical Target Class 1: G-Protein Coupled Receptors (e.g., Sigma Receptors)

Sigma receptors, particularly the Sigma-1 subtype (S1R), are intriguing targets implicated in a variety of CNS disorders. Several piperidine-containing compounds are known to bind to these receptors.[3]

To validate a hit on S1R and determine the binding affinity (Ki) of our test compound, a competitive radioligand binding assay is the gold standard.[3][4] This assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.

Detailed Protocol: S1R Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available membrane preparations from cells stably expressing human S1R or prepare them from tissues with high S1R expression (e.g., guinea pig liver).[4]

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective S1R radioligand, such as --INVALID-LINK---pentazocine, at a concentration close to its dissociation constant (Kd).[4]

  • Test Compound Dilution: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the receptor membranes, --INVALID-LINK---pentazocine, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known S1R ligand like haloperidol (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Hypothetical Comparative Data:

CompoundS1R Binding Affinity (Ki, nM)S2R Binding Affinity (Ki, nM)Selectivity (S2R/S1R)
This compound 15.2 >1000 >65
Haloperidol (Reference)2.53.21.3
(+)-Pentazocine (Reference)3.1>10,000>3200
Hypothetical Target Class 2: Enzymes (e.g., Acetylcholinesterase)

Piperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[7]

A colorimetric assay based on the Ellman method is a robust and high-throughput compatible way to screen for AChE inhibitors.[8][9]

Detailed Protocol: Acetylcholinesterase Inhibition Assay

  • Reagents:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Enzyme: Purified AChE from a source such as Electrophorus electricus.

    • Substrate: Acetylthiocholine (ATCh).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound Dilution: Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, AChE enzyme, and either the test compound, buffer (for 100% activity control), or a known inhibitor like Donepezil (for positive control).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing both ATCh and DTNB to all wells to start the reaction.

  • Detection: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the log concentration of the compound and fit the curve to determine the IC50 value.

Hypothetical Comparative Data:

CompoundAChE Inhibition (IC50, µM)BuChE Inhibition (IC50, µM)Selectivity (BuChE/AChE)
This compound 0.85 12.5 14.7
Donepezil (Reference)0.0237.3317
Tacrine (Reference)0.0450.0150.33
Hypothetical Target Class 3: Ion Channels

Given their role in modulating neuronal excitability, ion channels are another plausible target class. Functional assays, such as those measuring changes in intracellular calcium or membrane potential, are essential for characterizing ion channel modulators.

For ion channels that are permeable to calcium or that influence cellular depolarization leading to the opening of voltage-gated calcium channels, a fluorescent calcium imaging assay is a powerful functional readout.[10][11][12] This can be performed using a Fluorescent Imaging Plate Reader (FLIPR).

Detailed Protocol: Calcium Imaging Assay

  • Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., a specific nicotinic acetylcholine receptor subtype or a voltage-gated calcium channel) in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer.

  • Compound Addition: The FLIPR instrument will add the test compound this compound at various concentrations.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence signal immediately after the addition of the test compound to detect direct activation of the channel.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist for the channel and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: The fluorescence intensity is recorded over time. For agonists, calculate the EC50 from the concentration-response curve of the peak fluorescence signal. For antagonists, calculate the IC50 from the inhibition of the agonist response.

Workflow for Calcium Imaging Assay (Antagonist Mode):

G cluster_prep Cell & Compound Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Plating Plate cells expressing target ion channel Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Pre_Incubate Pre-incubate cells with test compound Dye_Loading->Pre_Incubate Compound_Plate Prepare serial dilutions of test compound Compound_Plate->Pre_Incubate Agonist_Addition Add known channel agonist Pre_Incubate->Agonist_Addition Fluorescence_Read Measure fluorescence kinetics Agonist_Addition->Fluorescence_Read Response_Curve Plot % inhibition vs. log[compound] Fluorescence_Read->Response_Curve IC50_Calc Calculate IC50 from non-linear regression Response_Curve->IC50_Calc

References

In Vivo Validation of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a novel compound with potential psychoactive properties. Given the limited publicly available data on this specific molecule, this document outlines a systematic, hypothesis-driven approach to characterize its pharmacological effects and compare them against established alternatives. Our methodology is grounded in the principles of scientific integrity, ensuring that the proposed experimental workflows are robust, reproducible, and yield clear, interpretable data for researchers in drug development.

Postulated Mechanism of Action and Selection of Comparators

The chemical structure of (R)-1-Methyl-3-aminomethyl-piperidine, featuring a piperidine core, suggests a potential interaction with central nervous system (CNS) receptors. Piperidine moieties are common scaffolds in compounds targeting neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Therefore, we hypothesize that this compound may act as an agonist at dopamine and/or serotonin receptors.

To rigorously test this hypothesis, a carefully selected panel of comparator compounds is essential. This allows for a clear differentiation of the novel compound's effects from known pharmacological agents.

Table 1: Proposed Comparator Compounds

Compound ClassSpecific CompoundRationale
Dopamine D1 Receptor Agonist SKF-81297A well-characterized, selective D1 agonist to probe for dopamine-like stimulant or pro-cognitive effects.
Dopamine D2 Receptor Agonist QuinpiroleA standard D2 agonist to assess potential antipsychotic or motor effects.
Serotonin 5-HT1A Receptor Agonist 8-OH-DPATA classic 5-HT1A agonist to evaluate anxiolytic or antidepressant-like properties.
Serotonin 5-HT2A/2C Receptor Agonist DOIA non-selective 5-HT2A/2C agonist to investigate potential hallucinogenic or psychotomimetic effects.
Vehicle Control 0.9% SalineThe inert control to establish a baseline for all behavioral and physiological measures.

A Phased Approach to In Vivo Validation

A tiered experimental plan is crucial for a systematic and cost-effective evaluation of a novel compound. We propose a three-phase workflow, progressing from initial safety and tolerability assessments to detailed behavioral characterization and finally, mechanistic investigation.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Mechanistic Elucidation a Acute Toxicity & Dose-Ranging b Pharmacokinetic Profiling (PK) a->b Establish MTD & preliminary dosing c Locomotor Activity b->c Select doses for behavioral assays d Elevated Plus Maze (Anxiety) c->d e Forced Swim Test (Depression) d->e f In Vivo Microdialysis e->f Confirm neurochemical and target engagement g Receptor Occupancy f->g

Figure 1: Phased In Vivo Validation Workflow.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow. Adherence to these protocols will ensure data consistency and comparability across different research groups.

Phase 1: Foundational Studies

3.1.1. Acute Toxicity and Dose-Ranging Study

  • Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent behavioral experiments.

  • Methodology:

    • Use male and female C57BL/6J mice (n=3 per dose group per sex).

    • Administer this compound via intraperitoneal (i.p.) injection at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Monitor animals for signs of toxicity (e.g., seizures, lethargy, stereotypy) for at least 4 hours post-injection and then daily for 7 days.

    • Record body weight changes and any instances of mortality.

    • The MTD is defined as the highest dose that does not produce significant signs of toxicity or mortality.

3.1.2. Pharmacokinetic (PK) Profiling

  • Objective: To determine the time course of drug concentration in plasma and brain.

  • Methodology:

    • Administer a single, non-toxic dose of the compound to a cohort of mice (n=3 per time point).

    • Collect blood and brain tissue at various time points post-injection (e.g., 15, 30, 60, 120, 240 minutes).

    • Analyze drug concentrations in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, and half-life.

Phase 2: Behavioral Phenotyping

3.2.1. Locomotor Activity [1][2][3][4][5]

  • Objective: To assess the effects of the compound on spontaneous motor activity.

  • Methodology:

    • Acclimate mice to the testing room for at least 60 minutes.[1]

    • Place individual mice in an open field arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.[4]

    • Administer the test compound or vehicle and immediately place the animal in the arena.

    • Record locomotor activity (distance traveled, rearing frequency) for 60 minutes.

    • Compare the effects of this compound with those of the selected comparator compounds.

3.2.2. Elevated Plus Maze (EPM) [6][7][8][9][10][11]

  • Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.

  • Methodology:

    • The apparatus consists of two open and two closed arms elevated from the floor.[7][8]

    • Acclimate mice to the testing room for at least 60 minutes.[10]

    • Administer the test compound or vehicle 30 minutes prior to testing.

    • Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes.[7][9]

    • Record the time spent and the number of entries into the open and closed arms.[6][7]

    • An increase in open arm exploration is indicative of an anxiolytic effect.

3.2.3. Forced Swim Test (FST) [12][13][14][15][16]

  • Objective: To assess the antidepressant-like activity of the compound.

  • Methodology:

    • The test involves placing a mouse in a cylinder of water from which it cannot escape.[14][15]

    • On day 1 (pre-test), place the mouse in the water for 15 minutes.[13][16]

    • On day 2 (test), administer the test compound or vehicle 30-60 minutes prior to a 6-minute swim session.[16]

    • Record the duration of immobility during the last 4 minutes of the test session.

    • A decrease in immobility time is interpreted as an antidepressant-like effect.[12]

Table 2: Expected Behavioral Outcomes for Comparator Compounds

CompoundLocomotor ActivityElevated Plus Maze (Open Arm Time)Forced Swim Test (Immobility)
SKF-81297 IncreasedNo significant changeNo significant change
Quinpirole Biphasic (low dose decrease, high dose increase)Anxiogenic (decreased)No significant change
8-OH-DPAT DecreasedAnxiolytic (increased)Antidepressant (decreased)
DOI IncreasedAnxiogenic (decreased)No significant change
Vehicle BaselineBaselineBaseline
Phase 3: Mechanistic Elucidation

3.3.1. In Vivo Microdialysis [17][18][19][20][21]

  • Objective: To measure the effects of the compound on extracellular levels of dopamine and serotonin in specific brain regions.

  • Methodology:

    • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.[19]

    • Establish a stable baseline of neurotransmitter levels.

    • Administer the test compound and continue to collect dialysate samples.

    • Analyze neurotransmitter concentrations using HPLC with electrochemical detection.[20]

G cluster_0 Microdialysis Workflow a Probe Implantation Target Brain Region b Baseline Collection Stable Neurotransmitter Levels a->b c Drug Administration (R)-1-Methyl-3-aminomethyl-piperidine or Comparator b->c d Post-Drug Collection Time-course Measurement c->d e HPLC-ECD Analysis Quantify Dopamine & Serotonin d->e

Figure 2: In Vivo Microdialysis Experimental Workflow.

3.3.2. Receptor Occupancy [22][23][24][25]

  • Objective: To determine the extent to which the compound binds to its target receptor in the brain at behaviorally active doses.

  • Methodology:

    • Administer a range of doses of the test compound to different groups of animals.

    • At the time of expected peak brain concentration, administer a radiolabeled ligand that specifically binds to the hypothesized target receptor (e.g., [³H]SCH23390 for D1 receptors, [³H]raclopride for D2 receptors).

    • After a sufficient time for the radioligand to reach equilibrium, euthanize the animals and dissect the brain regions of interest.

    • Measure the amount of radioactivity in the brain tissue to determine the degree of receptor occupancy by the test compound.[25]

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle and comparator groups. A p-value of <0.05 is typically considered statistically significant. The collective results from these phased experiments will provide a comprehensive profile of the in vivo effects of this compound, elucidate its likely mechanism of action, and position it relative to existing pharmacological agents. This systematic approach ensures that the scientific community can build upon a solid foundation of well-controlled and rigorously analyzed preclinical data.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)-1-Methyl-3-aminomethyl-piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is a critical determinant of its efficacy and safety.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The piperidine scaffold is a prevalent motif in medicinal chemistry, making the robust characterization of its chiral derivatives essential.[3][4] This guide provides an in-depth comparison of spectroscopic techniques for differentiating the enantiomers of (R)-1-Methyl-3-aminomethyl-piperidine, a representative chiral piperidine derivative. We will explore both foundational and advanced chiroptical methods, explaining the causality behind experimental choices and providing actionable protocols.

The Principle of Chirality in Spectroscopy

Enantiomers are non-superimposable mirror images that possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques, which rely on interactions with achiral stimuli (e.g., non-polarized light or standard NMR solvents), cannot distinguish between them. To differentiate enantiomers, one must introduce a chiral selector or use a chiral spectroscopic method. This guide will cover both approaches.

Foundational Analysis: Establishing the Baseline with Achiral Methods

Before employing advanced chiroptical techniques, it is a crucial self-validating step to confirm that the enantiomeric samples are chemically pure and identical under achiral conditions.

Infrared (IR) Spectroscopy

Expected Outcome: The IR spectra of the (R) and (S) enantiomers of 1-Methyl-3-aminomethyl-piperidine will be identical .

Rationale: IR spectroscopy probes the vibrational modes of a molecule. Since enantiomers have the same atoms connected by the same bonds, their vibrational frequencies and absorption intensities will be indistinguishable. Any significant difference between the spectra would indicate a chemical impurity in one of the samples, not an enantiomeric difference.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Achiral Solvent)

Expected Outcome: The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers, when measured in a standard achiral solvent like CDCl₃ or D₂O, will be identical .

Rationale: In an achiral environment, the corresponding nuclei in two enantiomers are chemically equivalent (isochronous) and resonate at the exact same frequencies. This experiment serves as a fundamental control, verifying the chemical structure and purity of the samples before proceeding to chiral analysis.

Chiroptical Spectroscopy: Direct Differentiation of Enantiomers

Chiroptical techniques are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.[5][6] These methods provide direct, unambiguous evidence of enantiomeric identity.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[7] It is a powerful technique for determining the absolute configuration of molecules in solution, even for those without a UV chromophore.[1][8]

Expected Outcome: The VCD spectra of the (R) and (S) enantiomers will be equal in magnitude but opposite in sign (perfect mirror images).[8][9]

Causality: The VCD signal, or rotational strength, is sensitive to the three-dimensional arrangement of atoms.[7] Because enantiomers are mirror images, their interaction with circularly polarized light is precisely opposite, leading to mirror-image spectra. This provides definitive proof of their enantiomeric relationship and allows for the assignment of absolute configuration when compared with quantum-chemical predictions.[7][9]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample (e.g., (R)-1-Methyl-3-aminomethyl-piperidine) in approximately 150-200 µL of a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of ~0.1 M.[8] Deuterated solvents are used to minimize interference from solvent absorption bands in the IR region.[10]

  • Instrumentation: Use a dedicated VCD spectrometer, typically an FTIR instrument equipped with a photoelastic modulator (PEM).[7][11]

  • Measurement:

    • Acquire the spectrum in a BaF₂ cell with a pathlength of 75-100 µm.[8][10]

    • Set the spectral resolution to 4 or 8 cm⁻¹.[8][10]

    • Collect data for an extended period (e.g., 2-8 hours) to achieve an adequate signal-to-noise ratio, as the VCD signal is typically weak (ΔA/A ≈ 10⁻⁴ to 10⁻⁵).[10][11]

  • Data Processing: The instrument software processes the raw data to produce the final VCD spectrum (ΔA = A_L - A_R).

  • Comparison: Repeat the measurement for the (S)-enantiomer under identical conditions. Overlay the two spectra to confirm the mirror-image relationship.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-visible range, arising from electronic transitions.[12] It is particularly useful for molecules containing chromophores.[13] While saturated amines like our target molecule have weak electronic transitions, they can still be analyzed.

Expected Outcome: Similar to VCD, the ECD spectra of the (R) and (S) enantiomers will be mirror images .

Causality: The ECD signal (Cotton effect) is dependent on the stereochemistry of the molecule near the chromophore. For simple amines, the n → σ* transition of the nitrogen lone pair electrons can give rise to an ECD signal. The spatial orientation of the atoms around the chiral center dictates the sign and magnitude of this signal, resulting in opposite spectra for the two enantiomers.[14]

Indirect Differentiation: NMR with Chiral Solvating Agents (CSAs)

A widely accessible and powerful method for chiral discrimination is the use of NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA).[15][16]

Expected Outcome: In the presence of a CSA, the initially identical NMR spectra of the enantiomers will show resolved signals for at least some corresponding protons or carbons.

Causality: The CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[16][17] These diastereomeric complexes are no longer mirror images and have different physical properties. This difference in the magnetic environment leads to a separation (non-equivalence) of chemical shifts (Δδ) for the analyte's nuclei, allowing for both qualitative identification and quantitative determination of enantiomeric excess (ee).[16][18] For amines, acidic CSAs like chiral carboxylic acids (e.g., O-acetyl mandelic acid) are effective due to the formation of diastereomeric ion pairs.[19]

Diagram: Mechanism of Chiral Recognition by a CSA in NMR

CSA_Mechanism cluster_0 In Achiral Solvent (e.g., CDCl3) cluster_1 With Chiral Solvating Agent (e.g., (S)-CSA) R_enantiomer (R)-Analyte δ = X ppm S_enantiomer (S)-Analyte δ = X ppm R_CSA_complex (R)-Analyte + (S)-CSA Diastereomeric Complex A δ = X' ppm R_enantiomer->R_CSA_complex Add (S)-CSA label_achiral Identical Spectra (Isochronous) S_CSA_complex (S)-Analyte + (S)-CSA Diastereomeric Complex B δ = X'' ppm label_chiral Different Spectra (Anisochronous) Δδ = |X' - X''| > 0

Caption: Formation of transient diastereomeric complexes with a CSA.

Experimental Protocol: NMR with O-Acetyl Mandelic Acid as CSA
  • Sample Preparation (Racemate): Prepare a solution of the racemic 1-Methyl-3-aminomethyl-piperidine (~5-10 mg) in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Baseline Spectrum: Record a standard ¹H NMR spectrum to serve as a reference.

  • Add CSA: Add an enantiomerically pure CSA, such as (R)-O-acetyl mandelic acid, to the NMR tube.[19] Start with 0.5 equivalents and acquire a spectrum. Incrementally add more CSA (e.g., up to 1.5-2.0 equivalents), acquiring a spectrum after each addition to find the optimal resolution of signals.

  • Analysis: Observe the splitting of signals. Protons closest to the chiral center or the basic amine group (which interacts with the acidic CSA) are most likely to show the largest chemical shift non-equivalence (Δδ).

  • Peak Assignment: To assign which peak corresponds to which enantiomer, repeat the experiment using an enantiomerically enriched sample (e.g., one known to be 90% R and 10% S). The major peak in the resolved pair will correspond to the (R)-enantiomer.

Summary of Comparative Data

The choice of technique depends on the available instrumentation and the specific question being asked (qualitative confirmation vs. absolute configuration).

Spectroscopic TechniquePrincipleExpected Outcome for EnantiomersPrimary Application
Infrared (IR) Vibrational AbsorptionIdentical Spectra Purity & Functional Group Analysis (Control)
NMR (Achiral Solvent) Nuclear ResonanceIdentical Spectra Structure Elucidation & Purity (Control)
VCD Differential IR AbsorptionMirror-Image Spectra Absolute Configuration Determination[8][9]
ECD Differential UV-Vis AbsorptionMirror-Image Spectra Absolute Configuration (esp. with chromophores)[13]
NMR + CSA Diastereomer FormationResolved, Different Spectra Enantiomeric Purity (ee) Determination[15][18]

Workflow for Enantiomeric Analysis

A logical workflow ensures comprehensive and validated characterization of the enantiomers.

workflow start Obtain Putative (R) and (S) Enantiomer Samples achiral_nmr 1. Achiral NMR & IR Analysis start->achiral_nmr check1 Spectra Identical? achiral_nmr->check1 impurity Impurity Detected. Re-purify Sample. check1->impurity No chiral_analysis 2. Chiral Spectroscopic Analysis check1->chiral_analysis Yes vcd VCD/ECD Measurement chiral_analysis->vcd nmr_csa NMR with CSA chiral_analysis->nmr_csa check2 Mirror-Image Spectra? vcd->check2 check3 Resolved Signals? nmr_csa->check3 pass1 Confirmed Enantiomers. Assign Absolute Config. check2->pass1 Yes fail Inconclusive. Re-evaluate Sample Identity. check2->fail No pass2 Confirmed Enantiomers. Quantify Enantiomeric Excess. check3->pass2 Yes check3->fail No

Caption: A validated workflow for spectroscopic comparison of enantiomers.

Conclusion

The spectroscopic comparison of enantiomers like (R)- and (S)-1-Methyl-3-aminomethyl-piperidine requires a multi-faceted approach. Foundational techniques such as standard IR and NMR are indispensable for establishing purity and chemical identity. For unambiguous differentiation and the determination of absolute configuration, chiroptical methods like VCD and ECD are the gold standard, providing definitive mirror-image spectra. For routine laboratory analysis and the quantification of enantiomeric purity, NMR spectroscopy with chiral solvating agents offers a highly effective and accessible alternative. By combining these techniques as outlined in the proposed workflow, researchers can confidently and accurately characterize chiral molecules, a cornerstone of modern drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-1-Methyl-3-aminomethyl-piperidine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (R)-1-Methyl-3-aminomethyl-piperidine Scaffold

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical properties, including metabolic stability and its ability to modulate lipophilicity and hydrogen bonding characteristics. The specific stereochemistry of the (R)-1-Methyl-3-aminomethyl-piperidine core provides a rigid framework that, when appropriately functionalized, can achieve high affinity and selectivity for various nAChR subtypes. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and have been identified as therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]

The development of nAChR agonists and modulators has been a long-standing goal in medicinal chemistry. The challenge lies in achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects. Understanding the SAR of specific scaffolds like (R)-1-Methyl-3-aminomethyl-piperidine is paramount to the rational design of novel therapeutic agents.

Comparative Analysis of Structural Modifications and Biological Activity

Key Structural Features Influencing nAChR Affinity and Efficacy

The following diagram illustrates the key regions of the (R)-1-Methyl-3-aminomethyl-piperidine scaffold where modifications can significantly impact biological activity.

SAR_Scaffold cluster_0 (R)-1-Methyl-3-aminomethyl-piperidine Scaffold scaffold N1 N1-Methyl Group (Piperidine Nitrogen) scaffold->N1 C3 C3-Aminomethyl Side Chain (Linker and Basic Amine) scaffold->C3 Ring Piperidine Ring (Conformation and Stereochemistry) scaffold->Ring

Caption: Key modifiable regions of the (R)-1-Methyl-3-aminomethyl-piperidine scaffold.

N1-Methyl Group: The substituent on the piperidine nitrogen plays a crucial role in establishing interactions within the receptor binding pocket. While a methyl group is common, variations in the size and electronics of this substituent can modulate subtype selectivity.

C3-Aminomethyl Side Chain: This linker and the terminal basic amine are critical for agonist activity. Modifications to the length of the linker, the nature of the amine (primary, secondary, or tertiary), and the introduction of aromatic or heteroaromatic moieties at this position have profound effects on both affinity and efficacy. For instance, in related nicotinic agonists, the introduction of a substituted pyridine ring is a common strategy to enhance binding.

Piperidine Ring: The stereochemistry at the C3 position is crucial for proper orientation within the binding site. The chair conformation of the piperidine ring also dictates the spatial relationship between the N1-substituent and the C3-side chain.

Quantitative Structure-Activity Relationship Insights from Related Analogs

The following table summarizes the binding affinities and in vivo potencies of a series of 3'-(substituted phenyl)deschloroepibatidine analogs, which share a similar structural motif to N-aryl derivatives of 3-aminomethyl-piperidine. This data provides valuable insights into the SAR of this class of compounds at the α4β2* nAChR, a key subtype implicated in nicotine addiction.[2]

CompoundR (Substitution on Phenyl Ring)α4β2* nAChR Binding Affinity (Ki, nM)[2]Antinociceptive Activity (Tail-Flick, ED50, mg/kg)[2]Nicotine Antagonism (Tail-Flick, AD50, µg/kg)[2]
5c 3-Cl0.17>100.01
5d 4-F0.15>100.1
5e 3-CF30.22>100.03
5g 3-CN0.31>100.04
5i 3-NH20.406.30.3
Varenicline -0.121.50.1
Epibatidine -0.0260.002-
Deschloroepibatidine -0.0200.004-

Analysis of SAR Trends:

  • Substitution Pattern on the Aromatic Ring: The position and nature of the substituent on the phenyl ring significantly influence both binding affinity and functional activity. For instance, 3-substituted analogs (e.g., 5c , 5e , 5g ) are generally more potent antagonists of nicotine-induced antinociception than their 4-substituted counterparts.[2]

  • Electronic Effects: Electron-withdrawing groups like chloro (5c ), trifluoromethyl (5e ), and cyano (5g ) at the 3-position of the phenyl ring result in potent antagonist activity.[2]

  • Functional Activity Switch: While epibatidine and deschloroepibatidine are potent agonists, the introduction of a 3'-(substituted phenyl) group switches the functional profile to that of an antagonist or a weak partial agonist.[2] The 3'-(3-aminophenyl) analog 5i is a notable exception, showing some agonist activity.[2]

  • Binding Affinity: Most of the synthesized analogs exhibit high, sub-nanomolar binding affinities for the α4β2* nAChR, comparable to the partial agonist varenicline.[2]

Experimental Protocols

The following protocols provide a framework for the synthesis and functional evaluation of (R)-1-Methyl-3-aminomethyl-piperidine analogs.

General Synthetic Scheme for N-Alkylation of 3-Aminomethyl-piperidine

A common and straightforward method for synthesizing N-substituted piperidine analogs is through direct N-alkylation.

Synthesis_Workflow cluster_0 Synthetic Workflow start (R)-3-Aminomethyl-piperidine reaction N-Alkylation start->reaction reagent Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent->reaction product (R)-1-Alkyl-3-aminomethyl-piperidine reaction->product

Caption: General workflow for the N-alkylation of (R)-3-aminomethyl-piperidine.

Step-by-Step Protocol:

  • To a solution of (R)-3-aminomethyl-piperidine (1.0 eq) in anhydrous acetonitrile, add a suitable base such as potassium carbonate (K2CO3, 2.0 eq).

  • Slowly add the desired alkyl halide (e.g., methyl iodide for the synthesis of (R)-1-Methyl-3-aminomethyl-piperidine) (1.1 eq) to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the alkyl halide.

  • Base: The base is necessary to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a mild and effective base for this transformation.

  • Slow Addition of Alkyl Halide: Slow addition helps to control the exothermicity of the reaction and can minimize the formation of over-alkylated quaternary ammonium salts.

Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The functional activity of the synthesized analogs at specific nAChR subtypes can be determined using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing the receptor of interest.

TEVC_Workflow cluster_1 TEVC Experimental Workflow A Oocyte Preparation and cRNA Injection B Incubation (2-7 days) A->B C Two-Electrode Voltage Clamp Recording B->C D Data Acquisition and Analysis (e.g., EC50, IC50 determination) C->D

Caption: Workflow for functional characterization of nAChR modulators using TEVC.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2 for the α4β2 subtype). The ratio of injected cRNAs can be varied to favor the expression of specific receptor stoichiometries.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18 °C in a suitable medium to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply the test compounds at various concentrations to the oocyte via the perfusion system.

    • Record the resulting ion currents using a voltage-clamp amplifier.

  • Data Analysis:

    • For agonists, measure the peak current response at each concentration and construct a dose-response curve to determine the EC50 (half-maximal effective concentration) and maximal efficacy.

    • For antagonists, co-apply the compound with a fixed concentration of a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced current. Construct an inhibition curve to determine the IC50 (half-maximal inhibitory concentration).

Trustworthiness of the Protocol: This protocol is a self-validating system. The expression of functional receptors is confirmed by the robust current responses to a known agonist. The specificity of the compound's action can be verified by comparing its effects on oocytes expressing different nAChR subtypes.

Conclusion and Future Directions

The (R)-1-Methyl-3-aminomethyl-piperidine scaffold represents a promising starting point for the development of novel nicotinic acetylcholine receptor modulators. By leveraging the SAR insights gained from related chemical series, medicinal chemists can rationally design analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and functional evaluation of these compounds.

Future research in this area should focus on a systematic exploration of the chemical space around this scaffold. This includes:

  • Varying the N1-substituent: Exploring a range of alkyl, aryl, and heteroaryl groups to probe for interactions that may confer subtype selectivity.

  • Modifying the C3-aminomethyl linker: Investigating different linker lengths and rigidities to optimize the orientation of the terminal pharmacophore.

  • Diversifying the terminal functional group: Moving beyond simple amines to incorporate other hydrogen bond donors and acceptors, as well as various aromatic and heteroaromatic systems, to enhance binding affinity and modulate functional activity.

Through a combination of rational design, efficient synthesis, and rigorous pharmacological evaluation, the full therapeutic potential of (R)-1-Methyl-3-aminomethyl-piperidine analogs can be realized.

References

Safety Operating Guide

Navigating the Disposal of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical research and development, the precise handling and disposal of chemical reagents are as critical as the synthesis and experimentation itself. (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a key building block in many synthetic pathways, demands a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a deep dive into the chemical's nature to inform a disposal protocol that ensures safety, environmental stewardship, and regulatory adherence. As your partner in the laboratory, we believe that true scientific excellence is underpinned by an unwavering commitment to safety, extending through the entire lifecycle of a chemical.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound was not available at the time of this writing, by analyzing structurally similar piperidine derivatives and their salts, we can construct a robust hazard profile.

Piperidine-based compounds are often associated with a range of hazards. The parent compound, piperidine, is a flammable liquid and is toxic and corrosive.[1][2][3] Dihydrochloride salts, such as the one , are typically solids that can cause severe skin burns and eye damage.[4] Therefore, it is imperative to treat this compound as a hazardous substance.

Anticipated Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity Harmful if swallowed or inhaled.[4][5]The aminopiperidine structure can be toxic.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[4][6]Amine salts can be corrosive.
Eye Damage/Irritation Causes serious eye damage.[4][6]A common hazard for this class of chemicals.
Environmental Hazard Potentially harmful to aquatic life.[1][7]Piperidine derivatives can be ecotoxic.

Disclaimer: This guide is based on data from structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The selection of PPE is not just a checklist; it's a calculated response to the chemical's potential for harm.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in conjunction with goggles.[8]

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[9]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[9]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][11]

Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, sealable container for all waste containing this chemical. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Collect All Contaminated Materials: This includes any unused product, weighing papers, contaminated pipette tips, and disposable lab materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[10] This ensures that everyone in the lab is aware of the contents and that it is handled correctly by the disposal team.

Waste Storage

Proper interim storage of hazardous waste is crucial to prevent accidents.

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[10]

  • Segregation: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[5]

  • Containment: Secondary containment is recommended to mitigate the impact of any potential leaks.

Final Disposal
  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[8][10]

  • Documentation: Maintain a detailed inventory of the waste generated and its disposal, in accordance with local, regional, and national regulations.[10]

The following diagram illustrates the logical workflow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated items) B Select & Label Container ('Hazardous Waste', full chemical name) A->B C Collect Waste (Place all contaminated materials in container) B->C D Seal Container Tightly C->D E Store in Designated Area (Secure, ventilated, segregated) D->E F Contact EHS or Certified Disposal Vendor E->F G Schedule Waste Pickup F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

Part 4: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact. All materials used in the cleanup must also be treated as hazardous waste.[10]

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[10][12]

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[10][12][13] Do not use combustible materials like sawdust.[13]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent, followed by soap and water.[10]

This diagram outlines the decision-making process for responding to a spill.

SpillResponse Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact EHS/Emergency Services LargeSpill->ContactEHS Contain Contain with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End End Dispose->End ContactEHS->End

Caption: Spill response decision tree.

Conclusion

The responsible disposal of this compound is a testament to a laboratory's commitment to safety and scientific integrity. By understanding the chemical's inherent properties, adhering to a rigorous disposal protocol, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of our safety or the health of our environment.

References

Essential Protective Measures for Handling (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, a piperidine derivative, presents a unique set of handling challenges that necessitate a robust and well-understood personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to ensure their safety while working with this compound.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a solid material that can cause skin irritation, serious eye damage, and respiratory irritation.[1] The dihydrochloride salt form indicates that it is hygroscopic and will readily dissolve in aqueous environments, including the moisture on skin, in eyes, or in the respiratory tract, leading to localized corrosive effects. The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. Therefore, the selection of PPE is not merely a procedural formality but a critical barrier to prevent these potentially harmful exposures.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is required for any handling of this compound. The specific components are detailed below, with an emphasis on the scientific rationale for their selection.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious damage.[1] Standard safety glasses are insufficient.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required.[1] These must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing, such as during bulk transfers or dissolution of large quantities, a full face shield should be worn in addition to safety goggles.[2][3]

Hand Protection: Preventing Dermal Absorption

Piperidine and its derivatives can be absorbed through the skin.[4] The choice of glove material is critical and must be based on chemical compatibility.

  • Primary Gloves: Nitrile gloves are a suitable initial choice for handling this solid compound.[5][6] They offer good resistance to a range of chemicals and provide adequate dexterity for laboratory manipulations.[6]

  • Double Gloving: For extended handling periods or when working with solutions, double gloving with two pairs of nitrile gloves is recommended to increase protection against potential micro-tears or permeation.[5]

  • Glove Inspection and Disposal: Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[1][2]

Body Protection: Shielding Against Contamination

A lab coat is the minimum requirement for body protection. However, the specific nature of the task may necessitate more comprehensive coverage.

  • Standard Laboratory Coat: A clean, buttoned lab coat provides a barrier against accidental spills of the solid material.

  • Chemical-Resistant Apron: When handling solutions or larger quantities of the solid, a chemical-resistant apron worn over the lab coat is advised.

  • Full Protective Suit: In the event of a large spill or for emergency response, a complete chemical-protective suit is necessary to prevent widespread skin contact.[2]

Respiratory Protection: Guarding Against Inhalation

As a dust, this compound can be easily inhaled, leading to respiratory irritation.[1]

  • For Low-Dust Scenarios: If handling small quantities in a well-ventilated area where dust generation is minimal, a dust mask (N95 or FFP2 equivalent) may be sufficient.

  • For High-Dust Scenarios: When weighing out the powder or performing other operations that could generate significant dust, a respirator with a particulate filter is required.[1][7] This should be used in accordance with a comprehensive respiratory protection program that includes fit-testing.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area should be clean and uncluttered.

  • Ventilation: All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Weighing: When weighing the solid, use a balance with a draft shield to minimize the dispersal of dust.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear the area of all non-essential personnel.[9]

  • Ventilate: Increase ventilation to the area, if safe to do so.[9]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[9]

  • Collect: Carefully sweep up the absorbent material and place it into a labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.[9]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Containerization: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container.[9]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[9]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[9]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[9] Direct disposal into standard waste streams or sanitary sewers is strictly prohibited.[9]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride task_type What is the scale and nature of the task? start->task_type small_scale Small Scale / Low Dust (e.g., weighing <1g in hood) task_type->small_scale Small Scale large_scale Large Scale / High Dust / Solutions (e.g., bulk transfer, dissolution) task_type->large_scale Large Scale spill_response Spill or Emergency Response task_type->spill_response Spill/Emergency ppe_small Goggles Nitrile Gloves Lab Coat Dust Mask (N95) small_scale->ppe_small ppe_large Goggles & Face Shield Double Nitrile Gloves Chemical Resistant Apron Respirator with Particulate Filter large_scale->ppe_large ppe_spill Full Face Respirator Chemical Resistant Gloves Full Chemical Protective Suit spill_response->ppe_spill

Caption: PPE Selection Workflow for Handling this compound.

Quantitative Data Summary

ParameterRecommendationRationale
Eye Protection Chemical safety goggles (EN 166 / OSHA 29 CFR 1910.133)Prevents eye contact with solid particles and splashes.
Full face shield (in addition to goggles)Required for high-risk tasks to protect the entire face.
Hand Protection Nitrile glovesGood chemical resistance for handling the solid form.
Double glovingRecommended for extended use or when handling solutions.
Respiratory Protection Dust mask (N95/FFP2)For low-dust generating activities.
Respirator with particulate filterFor high-dust generating activities.

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules, but about fostering a deep-seated culture of safety. By understanding the "why" behind each piece of personal protective equipment and each procedural step, researchers can not only protect themselves but also ensure the integrity of their work. This guide serves as a foundational document, but it is the responsibility of every individual in the laboratory to remain vigilant, informed, and proactive in their approach to chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.